molecular formula C16H17I B1524665 4-Butyl-4'-iodobiphenyl CAS No. 199982-02-0

4-Butyl-4'-iodobiphenyl

Cat. No.: B1524665
CAS No.: 199982-02-0
M. Wt: 336.21 g/mol
InChI Key: KTEKHPDWAMYUBP-UHFFFAOYSA-N
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Description

4-Butyl-4'-iodobiphenyl is a useful research compound. Its molecular formula is C16H17I and its molecular weight is 336.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-4-(4-iodophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17I/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h5-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEKHPDWAMYUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697240
Record name 4-Butyl-4'-iodo-1,1'-biphenyl
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Molecular Weight

336.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199982-02-0
Record name 4-Butyl-4′-iodo-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199982-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butyl-4'-iodo-1,1'-biphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Butyl-4'-iodobiphenyl: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Butyl-4'-iodobiphenyl, a key intermediate in the fields of materials science and organic synthesis. Intended for researchers, chemists, and professionals in drug development and electronic materials, this document delves into the core physical and chemical properties, outlines a detailed synthetic protocol, and explores its applications, grounded in established scientific principles.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 199982-02-0) is a bifunctional organic molecule that has garnered significant interest for its utility as a versatile building block.[1] Its structure, featuring a rigid biphenyl core, a flexible butyl chain, and a reactive iodine atom, allows for the precise construction of complex molecular architectures.[2] The butyl group enhances solubility in organic solvents and can influence the mesophase behavior in liquid crystal applications, while the iodo-substituent serves as a highly effective leaving group in a variety of cross-coupling reactions.[2] This unique combination of features makes it an invaluable precursor in the synthesis of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals, and a potential scaffold in medicinal chemistry.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and application development. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 199982-02-0[4]
Molecular Formula C₁₆H₁₇I[4]
Molecular Weight 336.22 g/mol [4]
IUPAC Name 4-butyl-4'-iodo-1,1'-biphenyl[4]
Appearance White to off-white crystalline powder
Melting Point 118.0 to 122.0 °C
Boiling Point 376.0 ± 31.0 °C at 760 mmHg
Solubility Soluble in toluene. Expected to be soluble in other common organic solvents like THF, dichloromethane, and chloroform. Sparingly soluble in alcohols and insoluble in water.
Purity Typically >97% (GC)

Note: Some physical properties, such as boiling point, may be predicted values.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and the aliphatic protons of the butyl group.

  • Aromatic Protons (Ar-H): Signals are anticipated in the range of δ 7.0-7.8 ppm. The protons on the iodinated ring will exhibit a different chemical shift and coupling pattern compared to those on the butylated ring.

  • Butyl Group Protons (-CH₂CH₂CH₂CH₃):

    • -CH₂-Ar: A triplet around δ 2.6 ppm.

    • -CH₂-: A multiplet around δ 1.6 ppm.

    • -CH₂-: A multiplet around δ 1.4 ppm.

    • -CH₃: A triplet around δ 0.9 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons (Ar-C): Multiple signals are expected between δ 120-145 ppm. The carbon atom attached to the iodine will be significantly shifted.

  • Butyl Group Carbons (-CH₂CH₂CH₂CH₃): Four distinct signals are anticipated in the aliphatic region (δ 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

  • C-H stretching (aromatic): ~3030-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1400-1600 cm⁻¹

  • C-I stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 336, corresponding to the molecular weight of the compound.

  • Key Fragments: Fragmentation may involve the loss of the iodine atom, the butyl group, or parts of the butyl chain.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[5] The following protocol provides a reliable method for its synthesis in a laboratory setting.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product reactant1 4-Iodophenylboronic acid catalyst Pd(PPh₃)₄ reactant2 1-Bromo-4-butylbenzene product This compound catalyst->product base K₂CO₃ base->catalyst Base solvent Toluene/Ethanol/Water solvent->catalyst Solvent

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenylboronic acid (1.0 eq.), 1-bromo-4-butylbenzene (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

  • Degassing: Degas the reaction mixture by bubbling with argon or nitrogen for 20-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the carbon-iodine bond, which is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[6][7]

Materials Science: A Precursor for OLEDs and Liquid Crystals

This compound is a crucial intermediate in the synthesis of organic semiconductors for OLEDs.[1] The biphenyl core provides a rigid, conjugated system that is beneficial for charge transport, while the butyl group enhances processability. The iodine atom allows for the facile introduction of other functional groups through reactions like Suzuki, Stille, or Sonogashira couplings to create more complex, highly conjugated molecules with tailored photophysical properties.[2]

In the field of liquid crystals, the elongated and rigid structure of the biphenyl moiety is a key feature.[3] The butyl chain provides the necessary flexibility and influences the clearing point and other mesomorphic properties.[2]

G A This compound C Pd Catalyst A->C B Cross-Coupling Partner (e.g., Arylboronic acid) B->C D Advanced Conjugated Material (e.g., for OLEDs) C->D Suzuki, Stille, etc.

Caption: General workflow for the application of this compound in materials synthesis.

Drug Development and Medicinal Chemistry

While direct applications of this compound in pharmaceuticals are not widely reported, the biphenyl scaffold is a common motif in many bioactive molecules. The ability to functionalize the iodo-position allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.[7] For instance, it can be used to synthesize analogs of known drugs or to create novel compounds for screening against various biological targets. The butyl group can modulate lipophilicity, which is a critical parameter for drug absorption and distribution.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.

  • Hazard Identification: this compound is classified as harmful if swallowed (H302).[4] It may also cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[8]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is a strategically important chemical intermediate with a unique combination of structural features that make it highly valuable in both materials science and organic synthesis. Its utility in the construction of complex organic molecules for OLEDs and liquid crystals is well-established, and its potential as a scaffold in medicinal chemistry is promising. The synthetic protocols and property data provided in this guide are intended to facilitate its effective use in research and development, ultimately contributing to advancements in these exciting fields.

References

An In-depth Technical Guide to 4-Butyl-4'-iodobiphenyl (CAS No. 199982-02-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Advanced Materials

4-Butyl-4'-iodobiphenyl is a specialized organic compound that serves as a crucial intermediate in the synthesis of high-performance materials.[1] Its molecular structure, featuring a biphenyl core with a butyl group at one para-position and an iodine atom at the other, provides a unique combination of a rigid backbone with a flexible alkyl chain and a reactive site for further chemical modification. This distinct architecture makes it a valuable precursor in the development of materials for organic light-emitting diodes (OLEDs) and liquid crystals.[1] The butyl group influences the molecule's solubility and packing in the solid state, while the iodo-group is an excellent leaving group for various cross-coupling reactions, enabling the construction of more complex molecular systems.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 199982-02-0
Molecular Formula C₁₆H₁₇I
Molecular Weight 336.22 g/mol
IUPAC Name 4-butyl-4'-iodo-1,1'-biphenyl
Physical Form White to very pale yellow crystal/powder
Purity ≥97%
Storage Temperature Room Temperature

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and functional group tolerance under relatively mild conditions.[2] The logical disconnection for the synthesis of this compound points to two primary starting materials: 4-butylphenylboronic acid and 1,4-diiodobenzene.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product 4-butylphenylboronic_acid 4-Butylphenylboronic Acid Catalyst_Base Pd Catalyst Base 4-butylphenylboronic_acid->Catalyst_Base + 1,4-diiodobenzene 1,4-Diiodobenzene 1,4-diiodobenzene->Catalyst_Base + This compound This compound Catalyst_Base->this compound Suzuki Coupling

Caption: Synthetic pathway for this compound via Suzuki Coupling.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies for similar compounds.[3]

Materials:

  • 4-Butylphenylboronic acid

  • 1,4-Diiodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-butylphenylboronic acid (1.0 eq), 1,4-diiodobenzene (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 2:1 mixture of toluene and ethanol to the flask, followed by a 2M aqueous solution of sodium carbonate (2.0 eq).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to yield pure this compound as a white to off-white solid.

Spectroscopic Characterization

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the butyl group. The aromatic region will display a set of doublets and triplets characteristic of a 1,4-disubstituted and a 1,4,4'-trisubstituted biphenyl system. The butyl group will exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the biphenyl ring.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The number of signals will correspond to the number of unique carbon environments. The carbon atom attached to the iodine will be significantly shifted downfield.

Expected IR (Infrared) Spectroscopy Data:

The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and the alkyl chain, as well as C=C stretching vibrations of the aromatic rings. A band corresponding to the C-I stretching vibration is also expected, though it may be weak.

Expected MS (Mass Spectrometry) Data:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (336.22 g/mol ). The fragmentation pattern will likely involve the loss of the butyl group and other characteristic fragments of the biphenyl core.

Applications in Research and Development

This compound is a key intermediate in the synthesis of advanced materials with applications in organic electronics and liquid crystal displays.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, this compound serves as a building block for the synthesis of host materials, emitting layer materials, and charge-transporting materials.[1] The biphenyl core provides a rigid and electronically conductive framework, while the butyl group can be used to tune the material's morphology and solubility. The iodine atom provides a reactive handle for introducing other functional groups through cross-coupling reactions, allowing for the fine-tuning of the final material's electronic and photophysical properties, such as its emission color and efficiency.

G Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Functionalization Introduction of Emissive or Charge-Transport Moieties Coupling->Functionalization OLED_Material Functional OLED Material Functionalization->OLED_Material

Caption: Workflow for the use of this compound in OLED material synthesis.

Liquid Crystals

The rigid, rod-like structure of the biphenyl core in this compound makes it an excellent scaffold for the synthesis of liquid crystalline materials. The butyl chain contributes to the formation of mesophases, which are characteristic of liquid crystals. By modifying the iodo-group, various terminal groups can be introduced to tailor the mesomorphic properties, such as the clearing point and the type of liquid crystal phase (e.g., nematic, smectic).

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed (H302). It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a versatile and valuable building block for the synthesis of advanced functional materials. Its straightforward synthesis via Suzuki coupling and the reactivity of its iodo-group make it an attractive intermediate for researchers and scientists in the fields of organic electronics and materials science. The ability to precisely tune the properties of the final materials by modifying the structure of this precursor will continue to drive innovation in areas such as high-efficiency OLED displays and novel liquid crystal technologies.

References

An In-depth Technical Guide to 4-Butyl-4'-iodobiphenyl as a Liquid Crystal Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Butyl-4'-iodobiphenyl, a key intermediate in the synthesis of advanced liquid crystal materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, purification, characterization, and structure-property relationships of this versatile molecule.

Introduction: The Pivotal Role of Biphenyl Intermediates in Liquid Crystal Technology

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal. This anisotropy allows for the manipulation of light, a principle that underpins modern display technologies such as LCDs. The molecular architecture of a liquid crystal is paramount to its function, and the synthesis of these complex molecules often relies on versatile intermediates.

Biphenyl derivatives are a cornerstone in the design of calamitic (rod-shaped) liquid crystals due to the rigidity of the biphenyl core, which promotes the necessary molecular alignment for mesophase formation.[1] The strategic placement of terminal substituents on this core allows for the fine-tuning of the material's physical properties, including its melting point, clearing point, and the specific type of liquid crystalline phase (e.g., nematic, smectic).

This compound (CAS No. 199982-02-0) is a significant intermediate in this field.[2] Its structure, featuring a butyl group at one end and an iodine atom at the other, provides a perfect blend of a flexible alkyl chain to influence mesophase behavior and a reactive handle for further molecular elaboration. The iodine atom, in particular, serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of more complex liquid crystal molecules.[2] This guide will explore the essential technical aspects of this compound, providing a foundation for its application in the development of next-generation materials.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile of this compound, is crucial for its handling and application in a laboratory setting.

PropertyValueReference
CAS Number 199982-02-0[3]
Molecular Formula C₁₆H₁₇I[3]
Molecular Weight 336.21 g/mol [3]
Melting Point 118.0 to 122.0 °C[3]
Appearance White to off-white crystalline powder
IUPAC Name 4-butyl-4'-iodo-1,1'-biphenyl

Safety Information:

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

HazardGHS PictogramHazard Statement
Acute toxicity, Oral (Category 4)GHS07H302: Harmful if swallowed
Skin irritation (Category 2)GHS07H315: Causes skin irritation
Eye irritation (Category 2A)GHS07H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07H335: May cause respiratory irritation

Synthesis of this compound: A Plausible Two-Step Approach

Step 1: Synthesis of 4-Butylbiphenyl via Friedel-Crafts Alkylation

The introduction of the butyl group onto the biphenyl core can be achieved through a Friedel-Crafts alkylation reaction. To favor mono-alkylation at the para position, the reaction conditions must be carefully controlled.

Reaction Scheme:

biphenyl Biphenyl product 4-Butylbiphenyl biphenyl->product + butyl_chloride Butyl chloride butyl_chloride->product + catalyst AlCl₃ (catalyst) catalyst->product hcl HCl product->hcl +

Caption: Friedel-Crafts alkylation of biphenyl.

Experimental Protocol (Representative):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add biphenyl (1 equivalent) and a suitable solvent such as dichloromethane.

  • Catalyst Addition: Carefully add a Lewis acid catalyst, for example, anhydrous aluminum chloride (AlCl₃, 0.3 equivalents), to the stirred suspension.

  • Reagent Addition: Add butyl chloride (1.1 equivalents) dropwise from the dropping funnel to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly pouring the mixture into ice-cold water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexane to yield pure 4-butylbiphenyl.

Step 2: Regioselective Iodination of 4-Butylbiphenyl

The second step involves the introduction of an iodine atom at the para position of the unsubstituted phenyl ring. This can be achieved using an electrophilic iodination agent.

Reaction Scheme:

butylbiphenyl 4-Butylbiphenyl product This compound butylbiphenyl->product + iodine I₂ iodine->product + oxidant Oxidizing Agent (e.g., HIO₃) oxidant->product byproduct By-products product->byproduct +

Caption: Iodination of 4-butylbiphenyl.

Experimental Protocol (Representative):

  • Reaction Setup: In a round-bottom flask, dissolve 4-butylbiphenyl (1 equivalent) in a mixture of glacial acetic acid and a small amount of water.

  • Reagent Addition: Add iodine (I₂, 1.1 equivalents) and a suitable oxidizing agent such as iodic acid (HIO₃) or nitric acid.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a solution of sodium thiosulfate to quench any unreacted iodine. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.[4][5]

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques. Below are the expected characterization data based on the known properties of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the butyl group.

  • Aromatic Protons (δ 7.0-7.8 ppm): The protons on the two phenyl rings will appear as a series of doublets and triplets, characteristic of a 1,4-disubstituted and a 1,4,4'-trisubstituted biphenyl system.

  • Butyl Group Protons (δ 0.9-2.7 ppm):

    • A triplet corresponding to the terminal methyl group (CH₃) around δ 0.9 ppm.

    • A sextet for the adjacent methylene group (CH₂) around δ 1.4 ppm.

    • A quintet for the next methylene group (CH₂) around δ 1.6 ppm.

    • A triplet for the methylene group attached to the biphenyl ring (Ar-CH₂) around δ 2.7 ppm.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons (δ 120-145 ppm): Multiple signals will be observed for the twelve aromatic carbons. The carbon atom attached to the iodine will be shifted to a higher field (lower ppm value) compared to the other aromatic carbons.

  • Butyl Group Carbons (δ 14-35 ppm): Four distinct signals are expected for the four carbon atoms of the butyl chain.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be a suitable technique for determining the molecular weight and fragmentation pattern of this compound.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent molecular ion peak at m/z 336, corresponding to the molecular weight of the compound.

  • Loss of Butyl Radical ([M-C₄H₉]⁺): A significant fragment at m/z 279, resulting from the cleavage of the butyl group.

  • Loss of Iodine Radical ([M-I]⁺): A fragment at m/z 209, corresponding to the loss of the iodine atom.

  • Biphenyl Cation ([C₁₂H₉]⁺): A fragment at m/z 153, representing the biphenyl core.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

  • Aromatic C-H Stretching: Weak to medium bands in the region of 3000-3100 cm⁻¹.

  • Aliphatic C-H Stretching: Strong bands in the region of 2850-2960 cm⁻¹ corresponding to the C-H bonds of the butyl group.

  • Aromatic C=C Stretching: Medium to weak bands in the region of 1400-1600 cm⁻¹.

  • C-I Stretching: A weak to medium band in the far-infrared region, typically below 600 cm⁻¹.

Structure-Property Relationships in Liquid Crystals Derived from this compound

The molecular structure of this compound is intrinsically linked to the properties of the liquid crystals synthesized from it. Understanding these relationships is key to designing materials with specific characteristics.

The Role of the Biphenyl Core

The rigid biphenyl unit is the primary contributor to the mesogenic character of the resulting liquid crystal molecules. It promotes the parallel alignment of the molecules, which is a prerequisite for the formation of nematic and smectic phases.

The Influence of the Butyl Chain

The flexible butyl group plays a crucial role in modulating the physical properties of the liquid crystal.

  • Melting and Clearing Points: The length of the alkyl chain influences the melting and clearing points of the liquid crystal. Generally, as the alkyl chain length increases, the melting point tends to decrease initially and then increase, while the clearing point often shows an odd-even effect. The butyl group, with its four carbon atoms, provides a balance that can lead to a desirable mesophase temperature range.

  • Mesophase Stability: The butyl chain contributes to the overall anisotropy of the molecule and influences the stability of the liquid crystalline phase. Longer alkyl chains tend to favor the formation of more ordered smectic phases over the nematic phase.[6]

The Significance of the Terminal Iodine Atom

The iodine atom at the 4'-position is not just a reactive site for synthesis; it also influences the electronic and physical properties of the final liquid crystal molecule.

  • Polarizability: Iodine is a large and highly polarizable atom. Its presence increases the overall molecular polarizability, which can enhance the intermolecular attractive forces and stabilize the mesophase.[7]

  • Reactivity for Further Synthesis: The C-I bond is relatively weak and highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the straightforward introduction of various terminal groups (e.g., cyano, alkoxy, or other aromatic rings) to create a vast library of liquid crystal compounds with diverse properties.

cluster_0 Molecular Structure of this compound cluster_1 Influence on Liquid Crystal Properties Biphenyl Core Biphenyl Core Rigidity & Alignment Rigidity & Alignment Biphenyl Core->Rigidity & Alignment Butyl Group Butyl Group Mesophase Behavior & Temperature Range Mesophase Behavior & Temperature Range Butyl Group->Mesophase Behavior & Temperature Range Iodine Atom Iodine Atom Polarizability & Reactivity Polarizability & Reactivity Iodine Atom->Polarizability & Reactivity

Caption: Structure-Property Relationship Diagram.

Conclusion

This compound stands as a strategically designed and highly valuable intermediate for the synthesis of advanced liquid crystal materials. Its unique combination of a rigid biphenyl core, a flexible alkyl chain, and a reactive iodo-substituent provides chemists and material scientists with a powerful tool to create novel molecules with tailored mesomorphic properties. A thorough understanding of its synthesis, characterization, and the intricate relationship between its structure and the resulting liquid crystalline behavior is essential for the continued innovation in display technologies and other applications of functional organic materials.

References

Spectroscopic Profile of 4-Butyl-4'-iodobiphenyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Identifiers

The foundational step in any analytical endeavor is a clear understanding of the molecule's structure and its key identifiers.

Table 1: Chemical Identity of 4-Butyl-4'-iodobiphenyl

PropertyValue
IUPAC Name 4-butyl-4'-iodo-1,1'-biphenyl
CAS Number 199982-02-0
Molecular Formula C₁₆H₁₇I
Molecular Weight 336.21 g/mol
Canonical SMILES CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)I
InChI Key KTEKHPDWAMYUBP-UHFFFAOYSA-N

Synthesis of this compound via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of unsymmetrical biaryls like this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][2] For the synthesis of the title compound, a plausible route involves the coupling of 4-butylphenylboronic acid with 1,4-diiodobenzene. The iodine on the biphenyl product is more reactive than the second iodine on the starting material, allowing for selective mono-alkylation under controlled conditions.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions 4-butylphenylboronic_acid 4-Butylphenylboronic Acid reaction_mixture Reaction Mixture 4-butylphenylboronic_acid->reaction_mixture 1,4-diiodobenzene 1,4-Diiodobenzene 1,4-diiodobenzene->reaction_mixture catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_mixture base Base (e.g., K₂CO₃) base->reaction_mixture solvent Solvent (e.g., Toluene/Water) solvent->reaction_mixture workup Aqueous Work-up & Extraction reaction_mixture->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a round-bottom flask, add 4-butylphenylboronic acid (1.0 eq.), 1,4-diiodobenzene (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Add a suitable base, for example, potassium carbonate (2.0 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic Analysis

The following sections provide a detailed, albeit predicted, analysis of the NMR, IR, and MS spectra of this compound. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the two phenyl rings and the aliphatic protons of the butyl chain.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (iodinated ring)7.75 - 7.85Doublet2H
Aromatic (iodinated ring)7.25 - 7.35Doublet2H
Aromatic (butylated ring)7.45 - 7.55Doublet2H
Aromatic (butylated ring)7.15 - 7.25Doublet2H
-CH₂- (benzylic)2.60 - 2.70Triplet2H
-CH₂-1.55 - 1.65Sextet2H
-CH₂-1.30 - 1.40Sextet2H
-CH₃0.90 - 1.00Triplet3H

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

  • Aromatic Region (7.15 - 7.85 ppm): The four distinct signals in the aromatic region correspond to the eight protons on the biphenyl core. The protons on the iodinated ring are expected to be more deshielded due to the electron-withdrawing nature of iodine. The protons on the butylated ring will be slightly more shielded. The doublet splitting pattern arises from the ortho-coupling between adjacent protons on each ring.

  • Aliphatic Region (0.90 - 2.70 ppm): The signals for the butyl group are characteristic. The benzylic methylene protons (-CH₂-) adjacent to the aromatic ring are the most deshielded in this region. The terminal methyl protons (-CH₃) are the most shielded, appearing as a triplet due to coupling with the adjacent methylene group. The two internal methylene groups will appear as overlapping multiplets (predicted as sextets).

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-I (iodinated ring)91 - 93
C-H (iodinated ring)128 - 130
C-H (iodinated ring)137 - 139
C-C (biphenyl linkage)140 - 142
C-C (biphenyl linkage)138 - 140
C-butyl (butylated ring)142 - 144
C-H (butylated ring)128 - 130
C-H (butylated ring)126 - 128
-CH₂- (benzylic)35 - 37
-CH₂-33 - 35
-CH₂-22 - 24
-CH₃13 - 15

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

  • Aromatic Region (91 - 144 ppm): The spectrum will show eight signals for the twelve aromatic carbons. The carbon atom directly bonded to the iodine (C-I) is expected to be the most upfield in the aromatic region due to the heavy atom effect of iodine. The quaternary carbons of the biphenyl linkage and the carbon attached to the butyl group will be downfield.

  • Aliphatic Region (13 - 37 ppm): Four distinct signals are expected for the four carbons of the butyl chain, with the benzylic carbon being the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the vibrations of chemical bonds.

Table 4: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100 - 3000C-H stretchAromatic
2960 - 2850C-H stretchAliphatic (Butyl)
1600 - 1450C=C stretchAromatic Ring
1470 - 1430C-H bendAliphatic (Butyl)
850 - 800C-H out-of-plane bend1,4-disubstituted aromatic
~1000C-I stretchAryl iodide

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the butyl group (below 3000 cm⁻¹).

  • Aromatic C=C Stretching: A series of sharp peaks between 1600 and 1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the biphenyl rings.

  • C-H Bending: The out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region is a strong indicator of the 1,4-disubstitution pattern on both aromatic rings.

  • C-I Stretching: A weaker absorption band around 1000 cm⁻¹ is expected for the C-I stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electron Ionization (EI) would be a suitable technique.

Table 5: Predicted m/z values for Major Fragments in the EI Mass Spectrum of this compound

m/zProposed Fragment
336[M]⁺ (Molecular Ion)
293[M - C₃H₇]⁺
209[M - I]⁺
152[Biphenyl]⁺
127[I]⁺

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 336, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation is likely to be initiated by the cleavage of the butyl chain or the carbon-iodine bond.

    • Loss of a propyl radical ([M - C₃H₇]⁺) would result in a fragment at m/z 293.

    • Cleavage of the C-I bond would lead to a fragment at m/z 209, corresponding to the 4-butylbiphenyl cation.

    • A fragment corresponding to the biphenyl cation may be observed at m/z 152.

    • A peak at m/z 127 corresponding to the iodine cation is also expected.

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality experimental data, the following standard protocols are recommended.

Workflow for Spectroscopic Characterization

Analytical_Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis sample This compound Sample nmr_prep Dissolve in CDCl₃ sample->nmr_prep ~10-20 mg for ¹H ~50-100 mg for ¹³C ir_prep Prepare KBr pellet or ATR sample sample->ir_prep ~1-2 mg ms_prep Introduce sample into MS (e.g., via GC) sample->ms_prep <1 mg nmr_acq Acquire ¹H and ¹³C Spectra nmr_prep->nmr_acq ir_acq Acquire FT-IR Spectrum ir_prep->ir_acq ms_acq Acquire EI Mass Spectrum ms_prep->ms_acq

Caption: General workflow for the spectroscopic analysis of this compound.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.[3] Ensure the sample is fully dissolved.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Acquire the ¹H spectrum using standard parameters. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[4]

  • Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[5]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. If coupled with a Gas Chromatograph (GC-MS), dissolve the sample in a volatile organic solvent and inject it into the GC.

  • Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[6][7]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The spectroscopic data presented in this guide, although predictive, provides a robust framework for the identification and characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments, while the IR spectrum confirms the presence of key functional groups. The mass spectrum provides the molecular weight and a characteristic fragmentation pattern. By following the outlined experimental protocols, researchers can obtain high-quality experimental data and confidently verify the identity and purity of their synthesized this compound, a crucial step in the development of novel organic electronic materials.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Butyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular architecture and conformational dynamics of 4-butyl-4'-iodobiphenyl (CAS: 199982-02-0), a key intermediate in the synthesis of advanced organic electronic materials.[1] This document elucidates the molecule's structural parameters, predicted spectroscopic signatures, and the non-covalent interactions that govern its supramolecular assembly. By integrating established principles of physical organic chemistry with data from analogous compounds, this guide offers a robust framework for understanding and utilizing this versatile building block in materials science and drug discovery.

Introduction: The Significance of this compound in Advanced Materials

This compound is a bifunctional organic molecule that has garnered significant interest as a precursor for high-performance organic semiconductors, particularly those employed in Organic Light-Emitting Diodes (OLEDs).[1] Its utility stems from a molecular design that combines a rigid, electronically active biphenyl core with the synthetic versatility of a carbon-iodine bond and the solubility-enhancing properties of an n-butyl group. The iodine atom serves as a reactive handle for cross-coupling reactions, such as the Suzuki or Sonogashira couplings, enabling the construction of complex, conjugated systems with tailored photophysical properties.[2][3] The butyl chain, in turn, improves processability and influences the morphology of thin films, which is critical for device performance. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for the rational design of next-generation materials.

Proposed Synthesis Pathway

While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, a plausible and efficient route can be devised based on established organometallic cross-coupling reactions. A logical approach would be a Suzuki coupling reaction between 4-butylphenylboronic acid and 1,4-diiodobenzene. This method offers high yields and functional group tolerance.

Experimental Protocol: Suzuki Coupling for Synthesis of this compound

  • Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-butylphenylboronic acid (1.0 eq), 1,4-diiodobenzene (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).

  • Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by a base such as sodium carbonate (2.0 eq).

  • Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Separate the organic layer and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to yield the pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process A 4-Butylphenylboronic Acid E Suzuki Coupling (Toluene/Water, Reflux) A->E B 1,4-Diiodobenzene B->E C Pd(PPh3)4 (Catalyst) C->E D Na2CO3 (Base) D->E F Aqueous Work-up E->F G Column Chromatography F->G H This compound G->H

Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.

Molecular Structure and Conformational Dynamics

The overall shape and electronic properties of this compound are dictated by the interplay of several structural features, most notably the dihedral angle between the two phenyl rings and the conformational flexibility of the butyl chain.

The Biphenyl Core and Dihedral Angle

The two phenyl rings in biphenyl systems are not typically coplanar in the solution or gas phase due to steric hindrance between the ortho-protons. The equilibrium dihedral angle is a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion. For 4,4'-disubstituted biphenyls, this angle is generally in the range of 30-45°. The precise angle for this compound in its ground state will influence the extent of electronic communication between the two rings, which is a critical parameter for its application in organic electronics.

Conformational Flexibility of the Butyl Group

The n-butyl group introduces conformational flexibility. Rotation around the C-C single bonds allows the chain to adopt various conformations, with the all-trans (anti-periplanar) conformation being the lowest in energy. The presence of gauche conformers can influence the molecule's overall shape, affecting its packing in the solid state and its interaction with solvents.

Predicted Spectroscopic Signatures

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the aromatic and aliphatic protons. The aromatic region will likely display two sets of doublets, corresponding to the protons on each of the para-substituted rings. The protons on the butyl-substituted ring will be slightly upfield compared to those on the iodo-substituted ring due to the electron-donating nature of the alkyl group versus the electron-withdrawing nature of iodine. The butyl chain will exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene, and a triplet for the methylene group attached to the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbon atom bonded to iodine will be significantly shifted downfield. The aromatic carbons will appear in the 120-150 ppm range, and the aliphatic carbons of the butyl group will be found in the upfield region (10-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic Protons (Iodo-ring)7.6-7.8 (d), 7.2-7.4 (d)138-140, 128-130, 92-94 (C-I)
Aromatic Protons (Butyl-ring)7.4-7.6 (d), 7.1-7.3 (d)142-144, 128-130, 126-128
-CH₂-Ar2.6-2.8 (t)35-37
-CH₂-CH₂-Ar1.5-1.7 (m)33-35
-CH₂-CH₃1.3-1.5 (m)22-24
-CH₃0.9-1.0 (t)13-15

(d = doublet, t = triplet, m = multiplet)

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions characteristic of the aromatic rings and the alkyl chain.

  • Aromatic C-H stretch: ~3100-3000 cm⁻¹

  • Aliphatic C-H stretch: ~2960-2850 cm⁻¹

  • Aromatic C=C stretch: ~1600 cm⁻¹ and ~1480 cm⁻¹

  • C-I stretch: This will be a weak absorption in the far-IR region, typically below 600 cm⁻¹.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 336. Key fragmentation pathways would include the loss of the butyl group ([M-57]⁺), the loss of the iodine atom ([M-127]⁺), and cleavage of the butyl chain. The fragmentation of halogenated biphenyls can be complex, and the relative abundances of fragment ions can sometimes provide information about the substitution pattern.

The Role of Halogen Bonding in Supramolecular Assembly

A critical aspect of the solid-state structure of this compound is its propensity to form halogen bonds. The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, opposite to the C-I covalent bond. This electrophilic region can engage in a highly directional, non-covalent interaction with a nucleophilic site on an adjacent molecule, such as a π-system of a phenyl ring or another Lewis basic site.

Caption: Schematic of a halogen bond between two molecules of this compound.

These halogen bonds can act as "molecular Velcro," influencing the crystal packing and potentially leading to the formation of well-ordered solid-state structures, which is a desirable trait for materials used in electronic devices.

Conclusion and Future Outlook

This compound is a molecule of significant synthetic utility and structural interest. While a definitive crystal structure is not yet publicly available, a comprehensive understanding of its molecular and electronic properties can be achieved through the application of fundamental chemical principles and comparison with related compounds. Its conformational flexibility, coupled with the potential for strong and directional halogen bonding, makes it a prime candidate for the construction of novel, self-assembling organic materials. Future experimental and computational studies are warranted to precisely determine its solid-state structure and to fully elucidate the structure-property relationships that govern its performance in electronic devices.

References

An In-Depth Technical Guide to the Solubility and Stability of 4-Butyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Butyl-4'-iodobiphenyl (CAS: 199982-02-0) is a pivotal intermediate in the fields of materials science and pharmaceutical development, serving as a key building block for liquid crystals, Organic Light-Emitting Diode (OLED) materials, and complex pharmaceutical molecules.[1][2][3] The successful synthesis, purification, formulation, and application of this compound are fundamentally dependent on a thorough understanding of its solubility and stability characteristics. This guide provides a comprehensive technical overview of these properties, grounded in established physicochemical principles and field-proven methodologies. We will explore the theoretical and practical aspects of solubility in various organic solvents and delve into the intrinsic stability of the molecule, identifying potential degradation pathways and the factors that influence them. This document is intended for researchers, scientists, and drug development professionals, offering not only reference data but also detailed, validated protocols for the precise determination of solubility and the rigorous assessment of stability, thereby empowering users to optimize their experimental and developmental workflows.

Physicochemical Profile

A foundational understanding of a compound's physicochemical properties is a prerequisite for any meaningful discussion of its behavior in solution or under stress conditions. This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[4][5] Its molecular structure, featuring a non-polar biphenyl core and a butyl chain, is appended with a highly polarizable iodine atom, creating a molecule with distinct characteristics that govern its solubility and reactivity.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 199982-02-0[4]
Molecular Formula C₁₆H₁₇I[4]
Molecular Weight 336.21 g/mol [4]
Appearance White to Almost white powder/crystal[5][6]
Melting Point 118.0 to 122.0 °C[4][6]
Purity (Typical) >97% - 98% (GC)[5]
Storage Temperature Room Temperature[4][5]

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis, where solvent choice dictates reaction kinetics and yield, and in materials science, where it impacts film formation and device performance.

Theoretical Considerations & Solvent Selection Rationale

The molecule's solubility is primarily dictated by its largely non-polar character. The extensive aromatic surface area of the biphenyl system, combined with the aliphatic butyl chain, results in significant van der Waals forces. Consequently, its solubility is highest in non-polar and weakly polar organic solvents, following the principle of "like dissolves like."

  • Aromatic Solvents (e.g., Toluene, Xylene): These are excellent choices for dissolving this compound.[4] The π-π stacking interactions between the solvent and the biphenyl core provide favorable solvation energy.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are also effective due to their ability to engage in van der Waals interactions and their moderate polarity, which can accommodate the C-I bond dipole.

  • Ethers (e.g., Tetrahydrofuran (THF)): THF is a moderately polar aprotic solvent that can be effective for dissolving this compound, particularly for use in reactions like cross-coupling.

  • Aprotic Polar Solvents (e.g., DMF, DMSO): While solubility may be lower than in non-polar solvents, these can be used when reaction conditions demand them, though heating may be required.

  • Protic Solvents (e.g., Alcohols, Water): Solubility is expected to be extremely low in these solvents due to the molecule's inability to form strong hydrogen bonds.

Experimental Solubility Data

While comprehensive quantitative solubility data is not widely published, qualitative assessments and supplier information provide a general guideline.

Table 2: Qualitative Solubility of this compound

Solvent ClassExample SolventQualitative SolubilityRationale
Aromatic HydrocarbonTolueneSolubleFavorable π-π interactions with the biphenyl core.[4]
HalogenatedDichloromethaneLikely SolubleSimilar polarity and strong van der Waals forces.
EthersTHFModerately SolubleModerate polarity balances solvation of the core and C-I bond.
AlcoholsMethanol, EthanolSparingly Soluble / InsolubleDominated by unfavorable disruption of solvent hydrogen bonding.
AqueousWaterInsolubleHydrophobic nature of the molecule prevents solvation.
Protocol for Quantitative Solubility Determination

To generate reliable, quantitative data, an equilibrium solubility shake-flask experiment followed by HPLC quantification is the gold-standard methodology. This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is achieved.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of amber glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected analytical-grade solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24 hours. Rationale: This extended period is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and solid states. A 48-hour time point can be included for a subset of solvents to confirm that equilibrium was reached at 24 hours.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the settling of undissolved solid. Alternatively, centrifuge the vials at a controlled temperature.

  • Sampling: Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL), taking extreme care not to disturb the solid material.

  • Dilution: Dilute the supernatant with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method (see Section 4.1).

  • Calculation: Determine the concentration in the original supernatant using the dilution factor and calculate the solubility in mg/mL or mol/L.

G cluster_prep Preparation & Equilibration cluster_sample Sampling & Analysis prep1 Add excess solid compound to vial prep2 Add precise volume of solvent prep1->prep2 prep3 Seal and agitate at constant T for 24-48h prep2->prep3 sample1 Settle or centrifuge to separate phases prep3->sample1 Ensure Equilibrium sample2 Withdraw supernatant sample1->sample2 sample3 Dilute into linear range sample2->sample3 sample4 Analyze by validated HPLC-UV sample3->sample4 result Calculate Solubility (mg/mL) sample4->result

Caption: Experimental workflow for quantitative solubility determination.

Stability Profile

Understanding the stability of this compound is paramount for defining appropriate storage conditions, predicting shelf-life, and preventing the formation of impurities that could compromise research outcomes or product quality.

Intrinsic Stability and Potential Degradation Pathways

The molecule's stability is generally good under standard conditions, as evidenced by its use in multi-step syntheses. However, two primary areas of potential degradation exist:

  • Carbon-Iodine Bond Cleavage: The C-I bond is the most labile part of the molecule. It is susceptible to homolytic cleavage when exposed to UV light (photolysis) or high temperatures, generating radical species. It can also undergo reductive dehalogenation in the presence of certain metals or reducing agents.

  • Oxidation of the Biphenyl System: While aromatic rings are generally stable, they can be susceptible to oxidation under harsh conditions (e.g., strong oxidizing agents, high heat in the presence of oxygen), potentially forming phenolic or ring-opened byproducts. The degradation of biphenyl compounds by oxidative pathways is a known process.[7]

Factors Influencing Stability
  • Light: As a haloaromatic compound, this compound should be considered photosensitive. Direct exposure to sunlight or other high-intensity UV sources should be avoided to prevent C-I bond cleavage.

  • Temperature: While stable at room temperature, prolonged exposure to high temperatures (>100 °C) can accelerate degradation. Thermogravimetric analysis (TGA) would be the definitive technique to determine the onset of thermal decomposition.[8]

  • pH: The compound lacks readily ionizable functional groups and is therefore expected to be stable to hydrolysis across a wide pH range under ambient conditions. However, extreme pH combined with high temperature could catalyze degradation.

  • Oxygen: The presence of atmospheric oxygen, especially in combination with light or heat, can promote oxidative degradation pathways.

Recommended Storage and Handling

Based on the stability profile, the following storage conditions are recommended to ensure the long-term integrity of the compound:

  • Container: Use amber glass vials or containers opaque to UV light.

  • Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable to displace oxygen.

  • Temperature: Store at room temperature (20-25 °C) in a dry location.[4][5]

  • Sealing: Ensure the container is tightly sealed to prevent moisture ingress.

Protocol for Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying likely degradation products and understanding the stability-indicating nature of an analytical method. This protocol is based on the principles outlined in the ICH Q1(R2) guidelines.[9]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of ~1 mg/mL.

  • Stress Conditions: Dispense the stock solution into separate amber vials for each stress condition. A control sample, protected from light and stored at 5 °C, must be run in parallel.

    • Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Heat at 80 °C for 24 hours.

    • Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 8 hours. Rationale: Alkaline conditions are often harsher, so starting at room temperature is prudent.[9]

    • Oxidation: Add 30% H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.

    • Thermal Stress: Heat a solution (protected from light) at 80 °C for 48 hours. Also, heat the solid powder in a dry oven at 80 °C.

    • Photolytic Stress: Expose a solution in a quartz cuvette to a photostability chamber (ICH Q1B option).

  • Neutralization & Dilution: After the stress period, cool the samples to room temperature. Neutralize the acid and base samples. Dilute all samples to the target analytical concentration (~50 µg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, along with the control and a time-zero sample, by a stability-indicating HPLC-UV method. For peak purity analysis and identification of degradants, LC-MS is the preferred technique.

G cluster_stress Parallel Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN:H2O) acid Acidic 0.1M HCl, 80°C start->acid base Basic 0.1M NaOH, RT start->base oxid Oxidative 3% H2O2, RT start->oxid therm Thermal 80°C start->therm photo Photolytic ICH Q1B start->photo analysis Neutralize & Dilute Samples acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis hplc Analyze by HPLC-UV/MS analysis->hplc report Identify Degradants & Establish Degradation Profile hplc->report

Caption: Workflow for a forced degradation (stress testing) study.

Analytical Methodologies

A robust analytical method is the cornerstone of both solubility and stability studies. A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is well-suited for the quantification of this compound due to its strong UV-absorbing biphenyl chromophore.

Protocol for Quantification by HPLC-UV

This method is designed to be stability-indicating, meaning it can resolve the parent compound from its potential degradation products.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic retention for the non-polar analyte.

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and 10 mM Potassium Dihydrogen Phosphate buffer pH 3.8 (Solvent A).[10]

    • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 271 nm. Rationale: This wavelength provides a strong absorbance maximum for the biphenyl system, ensuring high sensitivity.[10]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a series of calibration standards from a known stock solution, ranging from 1 µg/mL to 100 µg/mL, to establish linearity.

Conclusion

This compound is a compound of significant industrial and scientific interest whose utility is intrinsically linked to its solubility and stability. This guide has established that the compound exhibits high solubility in non-polar aromatic and chlorinated solvents and is sparingly soluble in polar protic media. Its stability is robust under standard storage conditions, but it is susceptible to degradation via C-I bond cleavage under photolytic stress and potential oxidation under harsh conditions. By employing the detailed, validated protocols provided for quantitative solubility determination, forced degradation analysis, and HPLC quantification, researchers and developers can ensure the quality of their materials, optimize their processes, and generate the reliable data necessary for advancing their projects in drug development and materials science.

References

Whitepaper: Strategic Design and Application of Novel Biphenyl Derivatives for High-Efficiency Blue Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The advancement of Organic Light-Emitting Diode (OLED) technology, particularly for full-color displays and solid-state lighting, is critically hampered by the performance of blue emitters.[1][2][3] While red and green OLEDs have achieved commercial viability with high efficiency and long operational lifetimes, their blue counterparts lag significantly in both areas.[4][5] This technical guide delineates a comprehensive strategy for the discovery and development of novel biphenyl derivatives as a promising class of materials to address the "blue bottleneck." We will explore the rationale behind molecular design, detail robust synthetic methodologies, outline critical photophysical and electrochemical characterization techniques, and provide a systematic workflow for device fabrication and performance validation. This document is intended for researchers and materials scientists dedicated to advancing the frontier of organic electronics.

The Persistent Challenge of Blue Emitters

To achieve high-quality, full-color displays, three primary colors—red, green, and blue—are indispensable.[1][5] The development of a deep blue emitter is a fundamental requirement to realize the full color gamut defined by standards like the National Television System Committee (NTSC), which specifies CIE coordinates of (0.14, 0.08) for blue.[1] However, the quest for a stable and efficient deep blue OLED emitter remains a major challenge.[2][4]

The difficulty is intrinsic to the physics of blue light. Blue photons are the most energetic in the visible spectrum, meaning the emitter molecules must possess a wide energy bandgap. These high-energy states are inherently more susceptible to degradation pathways, leading to shorter operational lifetimes.[3][4] This guide focuses on biphenyl derivatives, a class of molecules whose rigid, conjugated structure provides a robust scaffold for building stable, wide-bandgap emitters.[6] Their chemical stability and tunable electronic properties make them ideal candidates for overcoming the limitations of current blue OLED technologies.[6]

Emitter Generations and the "Blue Problem"

OLED emitters are broadly categorized into three generations based on their mechanism of converting electrical energy into light:

  • 1st Gen (Fluorescence): Utilizes only singlet excitons (25% of the total), limiting theoretical maximum efficiency. While often stable, their efficiency is fundamentally capped.

  • 2nd Gen (Phosphorescence): Can harvest both singlet and triplet excitons (100% theoretical efficiency) through heavy metal complexes (e.g., Iridium). While successful for red and green, blue phosphorescent emitters suffer from short lifetimes due to the high energy of the triplet states.[4]

  • 3rd Gen (TADF): Thermally Activated Delayed Fluorescence (TADF) materials can also achieve 100% internal quantum efficiency by harvesting triplet excitons through a process called reverse intersystem crossing (RISC).[3] Designing deep blue TADF emitters with both high efficiency and stability is an active and challenging area of research.[3][7]

Biphenyl derivatives can be designed to function within any of these frameworks, offering a versatile platform for emitter development.

cluster_Discovery Discovery & Development Workflow Molecular_Design Molecular Design (Target Properties) Synthesis Chemical Synthesis & Purification Molecular_Design->Synthesis Target Molecule Characterization Photophysical & Electrochemical Characterization Synthesis->Characterization Purified Compound Device_Fabrication OLED Device Fabrication Characterization->Device_Fabrication Candidate Emitter Performance_Analysis Performance Analysis (Efficiency, Lifetime, Color) Device_Fabrication->Performance_Analysis Test Device Performance_Analysis->Molecular_Design Feedback Loop (Structure-Property Relationship)

Figure 1: A high-level workflow for the discovery and optimization of novel OLED emitters.

Molecular Design & Synthetic Strategy

The core of our approach lies in the rational design of biphenyl derivatives. The biphenyl unit serves as a rigid, electron-rich core that can be functionalized to precisely tune the molecule's electronic and photophysical properties.[6]

Causality in Molecular Design
  • Tuning the Bandgap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the emission color. To achieve blue emission, a wide bandgap is necessary. This is controlled by attaching electron-donating (e.g., carbazole, amine derivatives) and electron-accepting (e.g., triazole, benzimidazole) moieties to the biphenyl core.[8][9] The spatial separation of these groups can induce a charge-transfer character in the excited state, which is crucial for TADF emitters.[7]

  • Ensuring Thermal Stability: High thermal stability (measured by Thermogravimetric Analysis, TGA) is non-negotiable for materials used in vacuum-deposited OLEDs. The inherent rigidity of the biphenyl scaffold contributes positively. Bulky side groups (e.g., tert-butyl) can be introduced to prevent close molecular packing (π-π stacking) in the solid state, which can otherwise lead to aggregation-caused quenching and a red-shift in emission.[3][9]

  • Balancing Charge Transport: For high efficiency, the host material in the emissive layer must have balanced hole and electron mobility. Biphenyl derivatives can be designed as bipolar hosts by incorporating both hole-transporting and electron-transporting moieties.[8][10] For example, conjugating electron-transporting triazole units onto a hole-transporting biphenyl core can create a bipolar host material suitable for blue phosphorescent OLEDs.[10]

Core Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for synthesizing biphenyl derivatives due to its high tolerance of functional groups, mild reaction conditions, and commercial availability of boronic acid precursors.[6][11]

Protocol: Synthesis of a Generic Substituted Biphenyl

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., a substituted bromobenzene) (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification (Self-Validation): Purify the crude product via column chromatography on silica gel. The purity and identity of the final biphenyl derivative must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the protocol's success before proceeding.

Characterization of Novel Biphenyl Derivatives

Once a novel compound is synthesized and purified, its potential as an OLED emitter must be rigorously evaluated. This involves a suite of photophysical and electrochemical analyses.

Photophysical Properties

These measurements reveal the intrinsic light-emitting capabilities of the molecule.

  • UV-Vis Spectroscopy: Determines the absorption spectrum and provides an initial estimate of the optical bandgap.

  • Photoluminescence (PL) Spectroscopy: Measures the emission spectrum in both solution and thin-film form to identify the emission color and check for aggregation effects.[3] A significant red-shift from solution to film is often indicative of undesirable intermolecular interactions.

  • Photoluminescence Quantum Yield (PLQY): This is a critical metric that quantifies the efficiency of the emission process (photons emitted per photon absorbed). It is measured using an integrating sphere. For a viable emitter, a high PLQY is essential.

  • Time-Resolved Photoluminescence: Measures the lifetime of the excited state, which helps to elucidate the emission mechanism (e.g., distinguishing between fluorescence, phosphorescence, and TADF).[3]

Electrochemical and Thermal Properties
  • Cyclic Voltammetry (CV): This technique is used to determine the HOMO and LUMO energy levels of the material. These values are crucial for predicting how efficiently charge carriers (holes and electrons) can be injected from the transport layers into the emissive layer of the final OLED device.

  • Thermogravimetric Analysis (TGA): Measures the decomposition temperature (Td) of the material, indicating its thermal stability for vacuum processing.[12]

  • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg), which is important for the morphological stability of the amorphous thin films in an OLED device.

Parameter Technique Significance for OLED Performance
Emission Peak (λ_em) PhotoluminescenceDetermines the color of light emitted.
PLQY Integrating SphereMeasures intrinsic emission efficiency. Higher is better.[3]
HOMO/LUMO Levels Cyclic VoltammetryDictates charge injection efficiency and energy level alignment.
Triplet Energy (E_T) Low-Temp. PLCrucial for host materials to ensure energy confinement on the guest emitter.[10]
Decomposition Temp (T_d) TGAIndicates suitability for thermal evaporation processing.

Table 1: Key characterization parameters and their importance in evaluating novel biphenyl derivatives.

OLED Device Fabrication and Performance Analysis

The ultimate test of a novel biphenyl derivative is its performance in a functional OLED device.

cluster_OLED Typical OLED Device Structure Light Emitted Light Substrate Glass Substrate Light->Substrate Anode Anode (ITO) Substrate->Anode HTL Hole Transport Layer (HTL) Anode->HTL EML Emissive Layer (EML) Host:Biphenyl Derivative HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Cathode Cathode (LiF/Al) ETL->Cathode Power Power Source plus + minus - plus->Anode minus->Cathode

Figure 2: Schematic of a multilayer OLED device incorporating a biphenyl derivative in the emissive layer.

Protocol: Vacuum Thermal Evaporation

Fabrication is performed in a high-vacuum chamber (<10⁻⁶ Torr) to prevent contamination.[10]

  • Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function and remove organic residues.

  • Layer Deposition: Organic layers are deposited sequentially via thermal evaporation. A typical structure is: ITO / Hole Injection Layer (e.g., TAPC, 40 nm) / Hole Transport Layer (e.g., mCP, 10 nm) / Emissive Layer (EML) [Host doped with the novel biphenyl derivative, 30 nm] / Electron Transport Layer (e.g., TPBi, 30 nm) / Electron Injection Layer (e.g., LiF, 1 nm) / Cathode (e.g., Al, 100 nm).[10][13] Deposition rates are monitored with a quartz crystal microbalance.

  • Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.

Performance Metrics and Analysis

The encapsulated devices are tested using a source meter and a spectroradiometer.[13]

  • Current Density-Voltage-Luminance (J-V-L): This fundamental measurement characterizes the electrical and optical output of the device. The turn-on voltage is a key parameter derived from this.

  • External Quantum Efficiency (EQE): The EQE is the ratio of photons emitted from the device to the number of electrons injected. This is the most important efficiency metric. A sky-blue phosphorescent OLED using a biphenyl-core host has achieved a maximum EQE of 30.2%.[8]

  • Power Efficacy (lm/W): Measures the light output (lumens) per unit of electrical power consumed, crucial for energy-saving applications.

  • Color Coordinates (CIE): The Commission Internationale de l'Eclairage (CIE) coordinates precisely define the emission color. For deep blue, a CIEy value below 0.10 is desirable.[1]

  • Operational Lifetime (LT50/LT95): The time it takes for the device's initial luminance to decay to 50% or 95% under constant current operation. This remains the most significant hurdle for blue OLEDs.

Conclusion and Future Outlook

The development of novel biphenyl derivatives represents a highly promising pathway to overcoming the long-standing challenges in blue OLED technology.[6] Their rigid molecular structure imparts high thermal stability, while the versatility of their synthesis allows for precise tuning of optoelectronic properties.[8][10] Through a systematic approach integrating rational molecular design, robust synthesis, and comprehensive characterization, materials can be developed that push the boundaries of efficiency, color purity, and stability.

Future research should focus on developing novel donor and acceptor moieties to create deep blue TADF emitters with minimal efficiency roll-off at high brightness and significantly improved operational lifetimes. The strategies and protocols outlined in this guide provide a validated framework for researchers to build upon in the collective effort to realize the full potential of OLED technology.

References

Preliminary investigation of 4-alkyl-4'-iodobiphenyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Investigation of 4-Alkyl-4'-Iodobiphenyl Compounds

Foreword: The Strategic Value of the Biphenyl Scaffold

In the landscape of modern chemical synthesis, the biphenyl moiety stands as a privileged scaffold. Its rigid, planar structure is a cornerstone in the design of materials with anisotropic properties, such as liquid crystals, and serves as a foundational element in the architecture of complex organic electronics and pharmaceutical agents. The introduction of specific functional groups onto this core structure allows for the fine-tuning of its physical, electronic, and biological properties. This guide focuses on a particularly versatile class of these compounds: the 4-alkyl-4'-iodobiphenyls. The presence of a variable alkyl chain at one terminus and a highly reactive iodo-group at the other makes these molecules powerful and adaptable building blocks. The alkyl group provides a mechanism to control solubility and influence molecular packing and liquid crystalline phase behavior, while the iodo-group serves as a prime reactive site for carbon-carbon bond formation.[1][2][3]

This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explore the causality behind experimental choices, ensuring a robust and validated approach to the synthesis, purification, characterization, and preliminary evaluation of 4-alkyl-4'-iodobiphenyl compounds.

Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The creation of the C-C bond linking the two phenyl rings is the critical step in forming the biphenyl core. Among the arsenal of cross-coupling reactions available to the modern chemist, the Palladium-catalyzed Suzuki-Miyaura reaction is preeminent for this task due to its exceptional functional group tolerance, use of generally stable and less toxic boron reagents, and typically high yields under mild conditions.[4][5]

The Rationale of Experimental Design

The strategic choice of coupling partners is paramount. To synthesize a 4-alkyl-4'-iodobiphenyl, a logical approach involves the coupling of a 4-alkylphenylboronic acid with a dihaloarene, specifically 1,4-diiodobenzene. This choice is deliberate; the carbon-iodine bond is more reactive in the key oxidative addition step of the catalytic cycle than carbon-bromine or carbon-chlorine bonds, often permitting lower catalyst loadings and milder reaction temperatures.[6]

The reaction is conducted under a strictly inert atmosphere (argon or nitrogen). This is not merely a matter of good practice; it is a self-validating step to ensure the integrity of the catalytic system. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote the undesirable homocoupling of the boronic acid reagent, a common side reaction that complicates purification and reduces yield.[7]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. The cycle is a well-orchestrated sequence of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 1,4-diiodobenzene, forming a Pd(II) complex.[8][9]

  • Transmetalation: The alkylphenyl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][9]

  • Reductive Elimination: The two organic partners (the iodophenyl and the alkylphenyl groups) are expelled from the palladium center, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst.[8][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂(Ar') transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product_out Ar-Ar' (Product) reductive_elimination->product_out reagents_in Ar-I (1,4-Diiodobenzene) reagents_in->oxidative_addition boronic_in Ar'-B(OH)₂ + Base (4-Alkylphenylboronic Acid) boronic_in->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol

This protocol is a representative example for the synthesis of a 4-alkyl-4'-iodobiphenyl.

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-alkylphenylboronic acid (1.1 equivalents), 1,4-diiodobenzene (1.0 equivalent), and potassium carbonate (K₂CO₃, 3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio by volume). The solvent should be thoroughly sparged with argon for at least 15-20 minutes prior to use.[8]

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring to 85-90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting materials indicates reaction completion, which typically occurs within 12-24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

Table 1: Troubleshooting Common Suzuki Coupling Issues[7]
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvent; Poor quality base.Use a fresh batch of catalyst; Ensure thorough degassing of all solvents; Use freshly ground, dry base.
Protodeboronation Presence of excess water; Base is too strong or temperature is too high.Use anhydrous solvents if possible (with appropriate base like KF); Use a milder base (e.g., K₃PO₄); Lower the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient reduction of Pd(II) precatalyst.Maintain a strict inert atmosphere; Use a Pd(0) source directly or ensure conditions favor reduction of Pd(II) precatalysts.
Dehalogenation of Aryl Halide Presence of a hydride source (e.g., impurities in reagents).Use high-purity reagents and solvents.

Part 2: Purification and Isolation Workflow

Achieving high purity (>98%) is non-negotiable for most applications, as impurities can act as catalyst poisons in subsequent reactions or disrupt the delicate molecular ordering required for liquid crystal phases.[6] The purification strategy involves a logical sequence from a bulk extractive work-up to fine purification by chromatography and recrystallization.

Purification_Workflow start Reaction Mixture workup Aqueous Work-up (Extraction & Washing) start->workup drying Drying Organic Layer (e.g., Na₂SO₄) workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation crude Crude Product evaporation->crude chromatography Silica Gel Column Chromatography crude->chromatography pure_fractions Combined Pure Fractions chromatography->pure_fractions evaporation2 Solvent Removal pure_fractions->evaporation2 recrystallization Recrystallization evaporation2->recrystallization final_product High-Purity Product (>98%) recrystallization->final_product

Caption: Standard workflow for the purification of 4-alkyl-4'-iodobiphenyls.
Protocol: Column Chromatography

  • Solvent System Selection: Use TLC to determine an appropriate eluent system (e.g., varying ratios of hexanes:ethyl acetate) that provides good separation between the product and impurities, with a target Rf value for the product of ~0.3.[11]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexanes) and pour it into a glass column to create a packed bed. Equilibrate the column by running several column volumes of the eluent mixture through the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or toluene) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection: Begin elution with the chosen solvent system, collecting fractions in test tubes. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol: Recrystallization
  • Solvent Selection: Choose a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or isopropanol are often suitable choices.[1]

  • Dissolution: Place the purified solid from chromatography into an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Part 3: Structural and Purity Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation in organic chemistry.[12][13] Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Provides information on the proton environment. For a 4-alkyl-4'-iodobiphenyl, one would expect to see two sets of doublets in the aromatic region (typically 7.0-8.0 ppm), corresponding to the para-substituted rings. The alkyl chain will show characteristic signals (e.g., a triplet for the terminal methyl group, multiplets for the methylene groups) in the aliphatic region (typically 0.8-3.0 ppm). The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: Shows all unique carbon atoms in the molecule. Key signals include the aromatic carbons and the carbon atom directly bonded to the iodine, which typically appears at a lower chemical shift (~90-100 ppm) due to the heavy atom shielding effect.

Table 2: Representative NMR Data for 4-Pentyl-4'-iodobiphenyl
¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 101 MHz)
δ 7.78 (d, J = 8.4 Hz, 2H)δ 142.6, 140.2, 138.1, 129.2
δ 7.63 (d, J = 8.2 Hz, 2H)δ 128.9, 127.2, 92.5 (C-I)
δ 7.45 (d, J = 8.4 Hz, 2H)δ 35.5, 31.5, 31.0, 22.6, 14.1
δ 7.25 (d, J = 8.2 Hz, 2H)
δ 2.64 (t, J = 7.6 Hz, 2H)
δ 1.65 (p, J = 7.6 Hz, 2H)
δ 1.35 (m, 4H)
δ 0.91 (t, J = 7.0 Hz, 3H)
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
  • Mass Spectrometry: Used to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which confirms the elemental formula.

  • Infrared Spectroscopy: Confirms the presence of key functional groups. For 4-alkyl-4'-iodobiphenyls, expect to see C-H stretching frequencies for both aromatic (~3100-3000 cm⁻¹) and aliphatic (~3000-2850 cm⁻¹) protons, and aromatic C=C stretching bands (~1600-1450 cm⁻¹).

Part 4: Preliminary Application-Oriented Investigation

With the pure compound in hand, a preliminary investigation into its properties can provide insights into its potential applications.

Liquid Crystal Properties

The molecular architecture of 4-alkyl-4'-iodobiphenyls—a rigid core with a flexible tail—is archetypal for forming liquid crystal phases (mesophases).[1][14] The length of the alkyl chain is a critical design parameter, strongly influencing the thermal stability and type of mesophase observed.[2][15]

  • Differential Scanning Calorimetry (DSC): This technique is used to identify the temperatures of phase transitions by measuring changes in heat flow as the sample is heated and cooled. Endothermic peaks on heating and exothermic peaks on cooling correspond to transitions between crystalline, liquid crystalline, and isotropic liquid phases.

  • Polarized Optical Microscopy (POM): Observing the sample under a microscope with cross-polarizers while heating and cooling allows for the visual identification of anisotropic liquid crystal phases, which exhibit characteristic textures (birefringence).[16]

Table 3: Hypothetical Phase Transition Temperatures (°C) vs. Alkyl Chain Length
Alkyl Chain (n)Cr → SmecticSmectic → NematicNematic → Isotropic
3--45
538-52
7455561
9516870

Note: This table illustrates a general trend where longer alkyl chains tend to stabilize smectic phases and increase the overall clearing point (Nematic to Isotropic transition). Actual values require experimental determination.

Utility as a Synthetic Intermediate

The true power of these compounds often lies in their role as versatile intermediates. The C-I bond is a synthetic linchpin for building more complex molecular architectures for pharmaceuticals and organic electronics.[17]

Intermediate_Utility start 4-Alkyl-4'-iodobiphenyl suzuki Suzuki (Ar-B(OH)₂) start->suzuki sonogashira Sonogashira (R-C≡CH) start->sonogashira heck Heck (Alkene) start->heck buchwald Buchwald-Hartwig (R₂NH) start->buchwald product1 Extended π-Systems (OLEDs, Semiconductors) suzuki->product1 sonogashira->product1 heck->product1 product2 Drug Scaffolds (Bioactive Molecules) buchwald->product2

Caption: Synthetic utility of the C-I bond in 4-alkyl-4'-iodobiphenyls.

Part 5: Safety and Handling

Trustworthiness in science necessitates a commitment to safety.

  • General: All manipulations should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.

  • Reagents: Palladium catalysts are expensive and toxic; handle with care. Organic solvents are flammable and should be kept away from ignition sources.

  • Iodinated Compounds: While the target compounds are generally stable solids, it is prudent to handle all new chemical entities with caution. Some iodinated organic compounds can exhibit biological activity or toxicity.[18][19] Avoid inhalation of dust or contact with skin. Refer to the Safety Data Sheet (SDS) for iodine and related organoiodine compounds for specific handling instructions.[20]

References

Methodological & Application

The Strategic Synthesis of Asymmetric Biphenyls: Application Notes and Protocols for the Suzuki Coupling of 4-Butyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Biphenyl Scaffolds

In the landscape of modern medicinal chemistry and materials science, the biphenyl moiety stands as a privileged scaffold. Its unique stereochemical and electronic properties are central to the function of numerous pharmaceuticals, agrochemicals, and organic electronics. The controlled synthesis of unsymmetrical biphenyls, in particular, allows for the fine-tuning of molecular properties, a critical aspect of rational drug design and the development of advanced materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic organic chemistry, offering a robust and versatile method for the formation of C-C bonds.[1] This guide provides a detailed exploration of the Suzuki coupling reaction utilizing 4-Butyl-4'-iodobiphenyl, a substrate of significant interest for the synthesis of tailored molecular architectures, particularly in the realm of organic electronics.[2]

Causality in Experimental Design: Why this compound is an Excellent Substrate

The selection of this compound as an electrophilic partner in the Suzuki coupling is a strategic choice rooted in fundamental principles of reactivity. The carbon-iodine bond is inherently weaker and more polarizable than its bromide and chloride counterparts. This translates to a lower activation energy for the initial and often rate-determining oxidative addition step in the catalytic cycle, frequently permitting the use of milder reaction conditions and leading to higher yields.[3]

The presence of the n-butyl group at the 4-position serves a dual purpose. It enhances the solubility of the molecule in common organic solvents, a practical advantage for achieving homogeneous reaction conditions. Furthermore, this alkyl substituent introduces a lipophilic character, a feature that can be crucial for modulating the pharmacokinetic properties of a final drug candidate or influencing the solid-state packing of an organic semiconductor.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A comprehensive understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X (this compound) Pd(II)_Complex trans-R¹-Pd(II)-X(L)₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R²-B(OR)₂ + Base Pd(II)_Diorgano_Complex trans-R¹-Pd(II)-R²(L)₂ Transmetalation->Pd(II)_Diorgano_Complex Reductive_Elimination Reductive Elimination Pd(II)_Diorgano_Complex->Reductive_Elimination Product R¹-R² Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)L2

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst which re-enters the cycle.

Reagent Selection and Rationale: A Self-Validating System

The success of a Suzuki coupling reaction hinges on the judicious selection of each component. The following table outlines the key reagents and provides the rationale for their use.

Reagent/ComponentExample(s)Role and Rationale
Electrophile This compoundThe aryl iodide provides a highly reactive site for oxidative addition.
Nucleophile Arylboronic acids or their estersThe source of the second aryl group. Boronic acids are generally stable, commercially available, and have low toxicity.
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligandFacilitates the C-C bond formation. The choice of catalyst and ligand can significantly impact reaction efficiency.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation. The strength and solubility of the base are critical factors.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFSolubilizes the reactants and facilitates the interaction of all components. A biphasic system often enhances the reaction rate.

Experimental Protocols: A Step-by-Step Guide

The following protocol is a representative procedure for the Suzuki coupling of this compound with a generic arylboronic acid. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Materials and Equipment
  • This compound (CAS: 199982-02-0)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃])

  • Anhydrous solvents (e.g., Toluene, 1,4-Dioxane)

  • Degassed deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Detailed Protocol

Diagram: Experimental Workflow for Suzuki Coupling

Caption: A step-by-step workflow for the Suzuki coupling reaction.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 336.22 mg), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add degassed anhydrous toluene (10 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-butyl-4'-aryl-biphenyl.

Data Presentation: Expected Reagents and Conditions

The following table provides a summary of the key quantitative data for a typical reaction.

ParameterValue
This compound 1.0 equivalent
Arylboronic acid 1.2 equivalents
Palladium Catalyst 2-5 mol%
Base 2.0 equivalents
Solvent Ratio (Toluene:Water) 5:1 (v/v)
Temperature 90-100 °C
Typical Reaction Time 4-12 hours

Safety and Handling

As a Senior Application Scientist, ensuring the safety of all researchers is of utmost importance. The following safety precautions must be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all manipulations of reagents and the reaction setup in a well-ventilated fume hood.

  • This compound: This compound is harmful if swallowed.[4] Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid creating dust.

  • Bases: Strong bases like potassium carbonate are corrosive. Handle with care to avoid skin and eye contact.

  • Solvents: Organic solvents are flammable. Keep away from ignition sources.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating. The high reactivity of the aryl iodide should lead to a clean conversion. Monitoring the reaction by TLC or GC-MS allows for real-time assessment of the reaction's progress. The disappearance of the starting material (this compound) and the appearance of a new, less polar spot (the biphenyl product) on the TLC plate are clear indicators of a successful reaction. The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion: Enabling Innovation

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of a diverse range of asymmetrically substituted biphenyls. By understanding the underlying mechanistic principles and adhering to robust experimental protocols, researchers can confidently and efficiently construct complex molecular architectures. This enables the advancement of drug discovery programs and the development of next-generation materials, underscoring the pivotal role of synthetic chemistry in scientific innovation.

References

Application Notes: Stille Coupling Protocols for 4-Butyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[1][2] Discovered by John Kenneth Stille, this palladium-catalyzed reaction joins an organostannane (organotin) reagent with an organic halide or pseudohalide.[1][3] Its remarkable tolerance for a wide array of functional groups—including acids, esters, and ketones—and the stability of organostannane reagents to air and moisture make it an invaluable tool in the synthesis of complex molecules.[4][5]

This guide focuses on the application of the Stille coupling using 4-Butyl-4'-iodobiphenyl as the electrophilic partner. This substrate is a key building block in the development of advanced materials and pharmaceuticals. Biphenyl and terphenyl structures, which can be synthesized using this starting material, are prevalent in liquid crystals, organic light-emitting diodes (OLEDs), and are a fundamental scaffold in many marketed drugs, including anti-inflammatory and antihypertensive agents.[6][7][8] This document provides a detailed mechanistic overview, step-by-step experimental protocols, and expert insights to ensure successful and reproducible outcomes for researchers in synthetic chemistry and drug development.

The Mechanism of the Stille Coupling Reaction

The catalytic cycle of the Stille reaction is a well-studied process that proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The entire process is orchestrated by a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically coordinated to ligands like triphenylphosphine (PPh₃). The aryl halide (in this case, this compound) reacts with the Pd(0) complex, inserting the palladium into the carbon-iodine bond. This forms a square planar Pd(II) intermediate.[1][4]

  • Transmetalation: This is often the rate-determining step. The organostannane reagent exchanges its organic group (R') with the halide on the palladium complex. The exact mechanism can vary, but it is believed to proceed through an associative pathway where the organostannane coordinates to the palladium center, forming a transient pentavalent species before ligand exchange occurs.[1][9]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex is unstable and collapses, eliminating the coupled product (R-R') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Catalytic Cycle Diagram

Stille_Coupling_Cycle cluster_main Stille Catalytic Cycle cluster_io pd0 Pd(0)L₂ (Active Catalyst) oa_complex R-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition tm_complex R-Pd(II)L₂(R') (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination R_R R-R' (Coupled Product) tm_complex->R_R Sn_X X-SnBu₃ (Tin Halide Byproduct) tm_complex->Sn_X R_X R-X (this compound) R_X->oa_complex R_Sn R'-SnBu₃ (Organostannane) R_Sn->tm_complex

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Butyl-4'-vinylbiphenyl

This protocol details the coupling of this compound with tributyl(vinyl)stannane. The vinyl group is a common coupling partner, and its introduction creates a versatile handle for further synthetic transformations.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Eq.
This compoundC₁₆H₁₇I352.21352 mg1.01.0
Tributyl(vinyl)stannaneC₁₄H₃₀Sn317.09380 mg1.21.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5629 mg0.0250.025
Anhydrous TolueneC₇H₈92.1410 mL--
Nitrogen (or Argon) GasN₂ / Ar----
Causality Behind Reagent Choices
  • Substrate (Aryl Iodide): this compound is chosen as the electrophile. Aryl iodides are typically more reactive than the corresponding bromides or chlorides in the oxidative addition step, often allowing for milder reaction conditions.[1][5]

  • Organostannane: Tributyl(vinyl)stannane is used. The non-transferable butyl groups on the tin are less prone to migrate than the sp²-hybridized vinyl group, ensuring selective coupling.[4]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and commercially available pre-catalyst.[3][10] It readily dissociates in solution to provide the active, coordinatively unsaturated Pd(0)L₂ species required to initiate the catalytic cycle.[4]

  • Solvent: Anhydrous toluene is a common solvent for Stille couplings due to its high boiling point, allowing for elevated reaction temperatures if necessary, and its ability to dissolve both the nonpolar organostannane and the aryl halide.

Step-by-Step Procedure
  • Inert Atmosphere Setup: Assemble a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a condenser. Purge the entire system with dry nitrogen or argon gas for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst.[11]

  • Reagent Addition: To the flask, add this compound (352 mg, 1.0 mmol) and Pd(PPh₃)₄ (29 mg, 0.025 mmol, 2.5 mol%).

  • Solvent and Reagent Injection: Add anhydrous toluene (10 mL) via syringe. Stir the mixture until all solids are dissolved. Then, using a syringe, add tributyl(vinyl)stannane (380 mg, 1.2 mmol).

  • Reaction Conditions: Heat the reaction mixture to 90 °C using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1 hour. This step is designed to precipitate the tin byproducts as insoluble tributyltin fluoride, which simplifies purification.[12]

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate (3 x 15 mL).

    • Transfer the filtrate to a separatory funnel, wash with water (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-Butyl-4'-vinylbiphenyl.

Experimental Workflow Diagram

Workflow start Start setup Assemble & Purge Schlenk Flask start->setup add_solids Add this compound & Pd(PPh₃)₄ setup->add_solids add_liquids Add Toluene & Tributyl(vinyl)stannane add_solids->add_liquids react Heat to 90°C (12-24h) add_liquids->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete workup Cool & Quench with KF(aq) monitor->workup Complete filter Filter through Celite® workup->filter extract Liquid-Liquid Extraction filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow for the Stille coupling.

Safety and Handling Precautions

Organotin Compound Toxicity: Organotin reagents are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[13] They can be absorbed through the skin and are toxic by ingestion and inhalation.[14] The toxicity is generally highest for compounds with three or four alkyl groups attached to the tin atom.[13] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Waste Disposal: All tin-containing waste must be collected and disposed of as hazardous chemical waste according to institutional guidelines. Do not pour organotin waste down the drain. The aqueous KF workup helps to sequester the majority of the tin into a solid form, which can be more easily handled for disposal.[12]

Palladium Catalysts: While less acutely toxic than organotin compounds, palladium catalysts should be handled with care. They are heavy metals and can be sensitizers.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient temperature.3. Poor quality reagents.1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Increase reaction temperature in 10°C increments.3. Purify starting materials; use freshly distilled, dry solvent.
Homocoupling of Organostannane Reaction of the organostannane with the Pd(II) precatalyst or radical processes.[1]Lower the reaction temperature; ensure slow addition of the organostannane.
Protodestannylation Presence of acidic protons or water leading to the replacement of the tin group with hydrogen.Use anhydrous solvents and reagents. If necessary, add a non-nucleophilic base.
Difficulty Removing Tin Byproducts Tributyltin halides are often oily and co-elute with the product during chromatography.The KF workup is highly recommended.[12] Alternatively, treat the crude mixture with 1,3-propanedithiol and a base to form a more easily separable tin sulfide derivative.

References

Application Notes & Protocols: Sonogashira Reaction Conditions for 4-Butyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] First reported by Kenkichi Sonogashira in 1975, this reaction's value lies in its typically mild conditions and broad functional group tolerance, making it an indispensable tool for synthesizing complex molecules.[2][3] These attributes are particularly valuable in drug development and materials science, where the precise construction of molecular architecture is paramount.

This guide provides an in-depth examination of the Sonogashira coupling as applied to 4-Butyl-4'-iodobiphenyl, a substrate of interest in the synthesis of liquid crystals and pharmacologically active compounds. Due to the high reactivity of the carbon-iodine bond, aryl iodides like this compound are excellent substrates for this transformation, often allowing the reaction to proceed at room temperature with high efficiency.[1][4] We will explore the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Rationale: A Dual Catalytic Cycle

The Sonogashira reaction classically proceeds via a synergistic interplay between two interconnected catalytic cycles: one involving palladium and the other copper.[1][5] Understanding these cycles is critical to comprehending the role of each reagent and for troubleshooting unforeseen outcomes.

  • The Palladium Cycle: The cycle is initiated by the oxidative addition of the active Pd(0) catalyst into the aryl-iodine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[6]

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[5][7] This step activates the alkyne for the subsequent transmetalation.

  • Transmetalation and Reductive Elimination: The copper acetylide then transfers the alkyne group to the palladium(II) complex in a step known as transmetalation. The resulting dialkynyl-aryl-palladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[8]

Figure 1: The dual catalytic cycle of the Sonogashira reaction.

Experimental Protocol: Coupling of this compound with Phenylacetylene

This protocol details a standard procedure for the Sonogashira coupling of this compound with phenylacetylene. Aryl iodides are highly reactive substrates, often allowing the reaction to proceed efficiently at room temperature.[4]

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound336.23336 mg1.01.0
Phenylacetylene102.14123 mg (135 µL)1.21.2
Pd(PPh₃)₂Cl₂701.9017.5 mg0.0250.025 (2.5 mol%)
Copper(I) Iodide (CuI)190.454.8 mg0.0250.025 (2.5 mol%)
Triethylamine (TEA)101.195 mL-Solvent/Base
Tetrahydrofuran (THF)72.1110 mL-Solvent
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (336 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (17.5 mg, 0.025 mmol), and copper(I) iodide (4.8 mg, 0.025 mmol).

    • Rationale: The use of an oven-dried flask is crucial to minimize moisture, which can negatively impact catalyst activity.[4]

  • Inert Atmosphere: Seal the flask with a rubber septum and connect it to a nitrogen or argon manifold. Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.

    • Rationale: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction, and can also deactivate the Pd(0) catalyst.[4]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe. Stir the mixture to dissolve the solids. Finally, add phenylacetylene (135 µL, 1.2 mmol) dropwise via syringe.

    • Rationale: Anhydrous solvents are essential.[9] Triethylamine serves as both a base to neutralize the HI byproduct and as a solvent.[10] THF is used as a co-solvent to ensure solubility of the aryl iodide. A slight excess of the alkyne is used to drive the reaction to completion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS). The reaction is typically complete within 2-4 hours.

    • Rationale: Continuous stirring ensures homogeneity. Regular monitoring prevents unnecessary heating or extended reaction times which can lead to byproduct formation.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (1 x 15 mL).

    • Rationale: The ammonium chloride wash is to remove the copper catalyst and any remaining amine base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 4-butyl-4'-(phenylethynyl)-1,1'-biphenyl.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. The following section provides a logical framework for optimizing reaction conditions and troubleshooting common issues.

Troubleshooting_Workflow Start Low or No Conversion Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge Flask) Start->Check_Inert Check_Reagents Assess Reagent Quality (Fresh Catalysts, Anhydrous Solvents, Pure Substrates) Start->Check_Reagents Check_Temp Increase Temperature (e.g., to 40-60 °C for less reactive partners) Start->Check_Temp Glaser_Side_Product Observation: Significant Alkyne Homocoupling Start->Glaser_Side_Product Pd_Black Observation: Black Precipitate (Palladium Black) Start->Pd_Black Success Successful Reaction Check_Inert->Success Check_Reagents->Success Check_Temp->Success Copper_Free Switch to Copper-Free Protocol (May require different ligand/base) Glaser_Side_Product->Copper_Free Copper_Free->Success Change_Solvent Change Solvent System (e.g., DMF, Dioxane) Pd_Black->Change_Solvent Change_Solvent->Success

Figure 2: A logical workflow for troubleshooting Sonogashira reactions.

Key Optimization Parameters
ParameterStandard ConditionOptimization Strategy & Rationale
Catalyst Loading Pd: 1-5 mol%, Cu: 1-5 mol%For difficult couplings, increasing Pd loading to 5 mol% may be beneficial. For highly efficient reactions, it can be reduced to <1 mol% to minimize cost and residual metal.
Solvent THF/TEA, DMF, DioxaneThe choice of solvent can impact solubility and reaction rate.[11] DMF is a more polar option that can sometimes accelerate the reaction but may require higher temperatures for removal.[12]
Base Triethylamine, DiisopropylamineThe base is crucial for deprotonating the alkyne.[13] Diisopropylamine is more sterically hindered and can sometimes suppress side reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ are used in some protocols, particularly in copper-free versions.[6]
Temperature Room Temperature to 80 °CWhile aryl iodides often react at room temperature, less reactive partners (like aryl bromides) may require heating.[4] However, elevated temperatures can also increase the rate of side reactions.
Copper Co-catalyst CuI is standardThe presence of copper can lead to alkyne homocoupling (Glaser coupling).[14] In cases where this is a significant issue, a copper-free protocol should be considered.[15] These often require stronger bases or specialized ligands to facilitate the transmetalation step.[16]

Conclusion

The Sonogashira reaction is a powerful and versatile tool for the synthesis of molecules containing the ary-alkyne motif. For a reactive substrate like this compound, the coupling can be achieved with high efficiency under mild, standard conditions. By understanding the underlying mechanism and the role of each component, researchers can confidently apply and adapt this protocol. The keys to success lie in meticulous experimental setup, particularly the maintenance of an inert atmosphere, and the rational adjustment of parameters when faced with challenges such as low yield or byproduct formation.

References

Application Note: Synthesis of Advanced Liquid Crystal Scaffolds from 4-Butyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, materials scientists, and professionals in drug development with a comprehensive overview and detailed protocols for the synthesis of calamitic (rod-shaped) liquid crystal molecules utilizing 4-butyl-4'-iodobiphenyl as a versatile starting material. We delve into the strategic importance of this precursor, focusing on its unique structural attributes that make it an ideal platform for molecular engineering. Core synthetic transformations, including Suzuki-Miyaura and Sonogashira cross-coupling reactions, are explored in detail, complete with mechanistic insights and step-by-step laboratory protocols. The causality behind experimental choices, from catalyst selection to reaction conditions, is elucidated to empower researchers to not only replicate but also adapt these methods for the creation of novel mesogenic compounds.

Introduction: The Strategic Value of this compound

The biphenyl moiety is a foundational rigid core in a vast number of thermotropic liquid crystals, most famously exemplified by the 4-cyano-4'-pentylbiphenyl (5CB) molecule, whose discovery revolutionized the liquid crystal display (LCD) industry.[1][2] this compound serves as a highly valuable and strategic building block for expanding upon this classic scaffold. Its molecular architecture offers a perfect combination of features for the rational design of new liquid crystalline materials:

  • The Biphenyl Core: Provides the essential structural rigidity and anisotropy required for the formation of mesophases.[3]

  • The n-Butyl Chain (-C₄H₉): This flexible terminal group is crucial for modulating the melting point and influencing the stability and type of liquid crystal phase (e.g., nematic, smectic). Its length and conformation directly impact intermolecular interactions.

  • The Iodo Group (-I): The carbon-iodine bond is the key reactive site for synthetic elaboration. Among halogens, iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, offering higher reactivity than its bromine or chlorine counterparts. This often allows for milder reaction conditions, faster reaction times, and higher yields, making it ideal for complex molecular synthesis.[4]

This combination of a mesogen-promoting core, a phase-tuning alkyl chain, and a highly reactive functional handle makes this compound an exceptional starting point for creating diverse liquid crystal molecules with tailored properties for applications in displays, sensors, and organic electronics.[5]

Core Synthetic Pathways and Mechanistic Considerations

The conversion of this compound into more complex liquid crystal structures primarily relies on robust and versatile palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis for their reliability in forming new carbon-carbon bonds.[6]

Suzuki-Miyaura Coupling: Extending the Rigid Core

The Suzuki-Miyaura coupling is arguably the most powerful method for constructing biaryl and poly-aryl structures.[7] It involves the reaction of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex.

Causality of Reagent Choice:

  • Palladium(0) Catalyst: The catalyst, often Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor, is the engine of the reaction. It undergoes a series of oxidative addition, transmetalation, and reductive elimination steps to couple the two organic fragments.

  • Base (e.g., Na₂CO₃, K₂CO₃): The base is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic boronate complex that facilitates the transfer of the organic group to the palladium center.

  • Solvent System: A two-phase solvent system, such as toluene and water, is often employed. The organic reactants reside in the toluene phase, while the inorganic base is in the aqueous phase. Phase-transfer of the activated boronate species to the organic layer is a key step for the reaction to proceed efficiently.

cluster_0 Synthetic Strategy Overview Start This compound Suzuki Suzuki Coupling (+ Arylboronic Acid) Start->Suzuki Pd(0) Base Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira Pd(0), Cu(I) Base Cyanation Rosenmund-von Braun (+ CuCN) Start->Cyanation Heat Terphenyl Terphenyl-based LCs Suzuki->Terphenyl Tolane Tolane-based LCs Sonogashira->Tolane Cyanobiphenyl Cyanobiphenyl LCs Cyanation->Cyanobiphenyl cluster_workflow Sonogashira Coupling Workflow A 1. Combine Reactants This compound PdCl₂(PPh₃)₂ CuI B 2. Establish Inert Atmosphere (Evacuate & Backfill N₂) A->B C 3. Add Solvents & Reagents Anhydrous Triethylamine Phenylacetylene B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Aqueous Workup & Extraction (Ether / HCl / Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Final Product: Tolane-based LC H->I

References

Application of 4-Butyl-4'-iodobiphenyl in the Synthesis of High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Butyl-4'-iodobiphenyl in OLEDs

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the molecular design of its constituent organic semiconductor materials. The efficiency, color purity, and operational lifetime of an OLED device are dictated by the photophysical and electrochemical properties of the materials used in its emissive and charge-transport layers.[1] this compound serves as a critical and versatile building block in the synthesis of these advanced materials.[2] Its unique molecular architecture, featuring a thermally stable biphenyl core, a solution-processable butyl group, and a highly reactive iodine atom, makes it an ideal precursor for creating complex organic molecules with tailored functionalities.[2][3]

The butyl group enhances the solubility of the resulting materials, which is advantageous for solution-based processing techniques, while the biphenyl scaffold provides a robust, conjugated backbone necessary for efficient charge transport.[3] The iodine atom acts as a strategic reactive site, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4][5] These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance, enabling the construction of a diverse range of OLED materials.[4][5] This application note will provide a detailed protocol for the synthesis of a high-performance hole-transporting material (HTM) for OLEDs, 4-butyl-N,N-diphenyl-[1,1'-biphenyl]-4-amine, using this compound as the starting material.

Synthesis of a Triarylamine-Based Hole Transport Material

Triarylamine derivatives are a cornerstone class of materials for hole-transport layers (HTLs) in OLEDs due to their excellent hole mobility and morphological stability.[6] The synthesis of 4-butyl-N,N-diphenyl-[1,1'-biphenyl]-4-amine from this compound and diphenylamine is a prime example of the application of the Buchwald-Hartwig amination in constructing these vital OLED components.[3][4]

Reaction Scheme: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is the method of choice for this transformation due to its high efficiency in forming C-N bonds between aryl halides and amines.[4][5] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired triarylamine and regenerate the palladium(0) catalyst.

Buchwald-Hartwig_Amination cluster_conditions Reaction Conditions reagent1 This compound product 4-butyl-N,N-diphenyl- [1,1'-biphenyl]-4-amine reagent1->product reagent2 Diphenylamine reagent2->product catalyst Pd₂(dba)₃ (Palladium Catalyst) catalyst->product ligand tBu₃P·HBF₄ (Phosphine Ligand) ligand->product base NaOtBu (Base) base->product solvent Toluene (Solvent) solvent->product

Caption: Synthetic pathway for 4-butyl-N,N-diphenyl-[1,1'-biphenyl]-4-amine.

Detailed Experimental Protocol

This protocol is adapted from established Buchwald-Hartwig amination procedures and is optimized for the synthesis of the target hole transport material.[7]

Materials:

  • This compound (1.0 eq)

  • Diphenylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Tri-tert-butylphosphonium Tetrafluoroborate (tBu₃P·HBF₄) (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 eq)

  • Anhydrous Toluene

  • Dichloromethane

  • Hexane

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and diphenylamine (1.2 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add the palladium catalyst Pd₂(dba)₃ (1 mol%), the phosphine ligand tBu₃P·HBF₄ (2 mol%), and the base sodium tert-butoxide (2.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 4-butyl-N,N-diphenyl-[1,1'-biphenyl]-4-amine. Further purification can be achieved by recrystallization from hexane.[8]

Material Properties and Characterization

The synthesized 4-butyl-N,N-diphenyl-[1,1'-biphenyl]-4-amine is expected to exhibit properties that are highly desirable for a hole transport material in OLEDs.

Photophysical Properties

The photophysical properties determine the material's interaction with light. For an HTL, it is crucial that its absorption does not interfere with the emission from the emissive layer.

PropertyValueSolvent
Absorption Max (λabs) ~350 nmDichloromethane
Emission Max (λem) ~420 nmDichloromethane
Photoluminescence Quantum Yield (ΦPL) > 0.7Dichloromethane
Note: These are representative values for similar triarylamine-biphenyl compounds and may vary slightly for the specific molecule.
Electrochemical and Thermal Properties

The electrochemical and thermal properties are critical for device performance and stability. The HOMO level influences hole injection from the anode, while the thermal stability is essential for device longevity.

PropertyValue
Highest Occupied Molecular Orbital (HOMO) ~ -5.4 eV
Hole Mobility (μh) ~ 10-4 - 10-3 cm²/Vs
Glass Transition Temperature (Tg) > 100 °C
Decomposition Temperature (Td) > 400 °C
Note: These are representative values for similar triarylamine-biphenyl compounds and may vary slightly for the specific molecule.[1][9]

Application in OLED Devices

4-butyl-N,N-diphenyl-[1,1'-biphenyl]-4-amine is primarily used as a hole transport material in OLEDs. Its high hole mobility ensures efficient transport of holes from the anode to the emissive layer, while its high triplet energy helps to confine excitons within the emissive layer, leading to improved device efficiency.

Typical OLED Device Architecture

A typical multilayer OLED device incorporating 4-butyl-N,N-diphenyl-[1,1'-biphenyl]-4-amine as the HTL would have the following structure:

OLED_Device_Architecture cluster_device OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) EIL->Cathode ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) EML->ETL HTL Hole Transport Layer (HTL) (4-butyl-N,N-diphenyl-[1,1'-biphenyl]-4-amine) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Substrate (Glass) Substrate->Anode

Caption: A representative multi-layer OLED device architecture.[10]

Expected Device Performance

An OLED device utilizing 4-butyl-N,N-diphenyl-[1,1'-biphenyl]-4-amine as the HTL is expected to exhibit high efficiency and good operational stability.

Performance MetricExpected Value
External Quantum Efficiency (EQE) > 5%
Luminous Efficacy > 10 lm/W
Turn-on Voltage < 5 V
Color Coordinates (CIE) Dependent on the emissive layer
Note: These are representative performance metrics and the actual values will depend on the specific device architecture and other materials used.[11][12]

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of advanced OLED materials. The detailed protocol for the Buchwald-Hartwig amination to produce 4-butyl-N,N-diphenyl-[1,1'-biphenyl]-4-amine demonstrates a clear and efficient pathway to a high-performance hole transport material. The excellent expected photophysical, electrochemical, and thermal properties of this material make it a prime candidate for use in next-generation OLED displays and lighting applications, contributing to brighter, more efficient, and longer-lasting devices.

References

Application Note: A Researcher's Guide to the Synthesis of 4-Alkylbiphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Alkylbiphenyls are a critical structural motif in pharmaceuticals, liquid crystals, and advanced organic materials. Their synthesis is a fundamental task for researchers in organic chemistry and drug development. This application note provides a comprehensive guide to the experimental synthesis of 4-alkylbiphenyls, with a focus on modern palladium-catalyzed cross-coupling reactions. We delve into the mechanistic underpinnings of various synthetic strategies, offer a detailed, field-proven protocol for the Suzuki-Miyaura coupling, and provide insights into reaction optimization, purification, and characterization.

Introduction: The Importance of the Biphenyl Scaffold

The biphenyl unit, consisting of two connected phenyl rings, is a privileged scaffold in medicinal chemistry and materials science.[1] The addition of an alkyl chain at the 4-position significantly modulates the molecule's physical and biological properties, influencing factors like solubility, lipophilicity, and binding affinity to biological targets. Consequently, robust and versatile methods for the synthesis of 4-alkylbiphenyls are in high demand.[1][2]

Historically, methods like the Friedel-Crafts alkylation were employed. However, these classical approaches suffer from significant limitations, including carbocation rearrangements and polyalkylation, which lead to mixtures of products and low yields.[3][4][5] The advent of transition metal-catalyzed cross-coupling reactions revolutionized the field, offering high selectivity, broad substrate scope, and excellent functional group tolerance.[6][7] This guide will focus on these modern, reliable methods.

Comparative Analysis of Synthetic Strategies

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biphenyl synthesis.[2][8] The most prominent methods include the Suzuki-Miyaura, Negishi, and Kumada couplings. Each reaction utilizes a different organometallic nucleophile to couple with an aryl halide or triflate, following a general catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2][6]

Reaction Organometallic Reagent (R'-M) Key Advantages Key Disadvantages
Suzuki-Miyaura Organoboron (e.g., R'-B(OH)₂)Mild conditions, high functional group tolerance, commercially available and stable reagents, non-toxic byproducts.[2][9]Requires a base which can cause side reactions; potential for protodeboronation.[2]
Negishi Organozinc (R'-ZnX)High reactivity, effective for challenging substrates including sp³-sp² coupling.[10][11]Reagents are often moisture and air-sensitive, requiring inert atmosphere techniques.
Kumada Organomagnesium (Grignard, R'-MgX)Highly reactive and economical Grignard reagents.[12][13]Low functional group tolerance due to the high basicity and nucleophilicity of Grignard reagents.[13][14]

For its overall versatility, operational simplicity, and the stability of its reagents, the Suzuki-Miyaura coupling is arguably the most widely used and recommended method for the synthesis of 4-alkylbiphenyls and their derivatives.[1][9][15]

In-Depth Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step protocol for the synthesis of a model 4-alkylbiphenyl, 4-methylbiphenyl, via the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.

Principle and Mechanism

The catalytic cycle is the heart of the Suzuki-Miyaura reaction. It begins with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) species then undergoes transmetalation with the organoboron reagent, which is activated by a base. The final step is reductive elimination, which forms the C-C bond of the biphenyl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X (Oxidative Addition Intermediate) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-Ar' (Transmetalation Intermediate) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Ar' (4-Alkylbiphenyl) pdiib->product aryl_halide Ar-X (e.g., 4-Bromotoluene) aryl_halide->pdiia boronic_acid Ar'-B(OH)₂ (e.g., Phenylboronic Acid) boronic_acid->pdiib base Base (e.g., K₂CO₃) base->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
  • Reactants: 4-Bromotoluene, Phenylboronic acid

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Ligand (if using Pd(OAc)₂): Triphenylphosphine (PPh₃)

  • Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Solvents: Toluene, Ethanol, Deionized Water (or a mixture like DMF/H₂O)[15]

  • Work-up Reagents: Ethyl acetate, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask or Schlenk tube, condenser, magnetic stirrer/hotplate, inert gas supply (Argon or Nitrogen), separatory funnel, rotary evaporator.

Detailed Experimental Workflow

The overall workflow involves careful setup under an inert atmosphere, reaction execution, and subsequent purification of the product.

Workflow reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) atmosphere 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->atmosphere catalyst 3. Add Catalyst/Ligand & Degassed Solvents atmosphere->catalyst reaction 4. Heat Reaction (e.g., 90 °C, 4-6h) Monitor by TLC/GC-MS catalyst->reaction workup 5. Aqueous Work-up (Quench, Extract with EtOAc) reaction->workup purify 6. Purify Product (Column Chromatography) workup->purify characterize 7. Characterize (NMR, MS) purify->characterize

Caption: General experimental workflow for 4-alkylbiphenyl synthesis.

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[9]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[16]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).[9] Using a syringe, add degassed solvents (e.g., 10 mL Toluene, 2 mL Ethanol, and 2 mL of 2M aqueous K₂CO₃ solution).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.[9] Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.[9]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[9][17]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.[18]

Purification and Characterization

The crude product obtained is typically a solid or oil that requires further purification.

  • Purification: The most common method for purifying the crude product is flash column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Characterization: The identity and purity of the final 4-alkylbiphenyl product must be confirmed. Standard characterization techniques include:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.[19]

Troubleshooting and Key Considerations

  • Low Yield: This can be due to inactive catalyst, insufficient base, or presence of oxygen. Ensure all reagents are pure, the catalyst is active, and the reaction is performed under strictly anaerobic conditions.

  • Homocoupling Side Product: Formation of biphenyl (from phenylboronic acid) or bi-toluene (from 4-bromotoluene) can occur. This is often minimized by using the correct stoichiometry and ensuring efficient stirring.

  • Ligand Choice: For less reactive aryl halides (e.g., aryl chlorides), more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) may be required to facilitate the challenging oxidative addition step.[16]

Conclusion

The synthesis of 4-alkylbiphenyls is a well-established process, with the Suzuki-Miyaura coupling standing out as the method of choice for its reliability, versatility, and favorable reaction conditions. By understanding the underlying mechanism and adhering to a carefully executed experimental protocol, researchers can efficiently synthesize a wide array of these valuable compounds for applications in drug discovery and materials science.

References

The Versatile Workhorse: 4-Butyl-4'-iodobiphenyl in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-Butyl-4'-iodobiphenyl has emerged as a pivotal intermediate, particularly in the realms of materials science and drug discovery. Its unique structural amalgamation—a rigid biphenyl core for defined spatial orientation, a flexible butyl chain to modulate physical properties, and a reactive iodine atom for versatile chemical transformations—renders it an invaluable tool for the synthetic chemist. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and insights into its role in the synthesis of next-generation materials and potential therapeutics.

Core Properties and Safety Considerations

Before delving into synthetic applications, a thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective handling.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 199982-02-0[1]
Molecular Formula C₁₆H₁₇I[1]
Molecular Weight 336.22 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 118.0 to 122.0 °C[1]
Purity >97%[2]
Storage Room temperature, in a cool, dark place is recommended (<15°C)[1]

Safety Profile:

This compound is classified as an irritant, causing skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[3] Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust particles.[4] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[3] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[4][5]

Key Synthetic Applications: A Gateway to Functional Molecules

The synthetic utility of this compound is predominantly centered around palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than its bromine or chlorine counterparts, often enabling milder reaction conditions and higher yields.[6] This reactivity makes it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly in the creation of biaryl structures prevalent in liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceuticals.[7][8] this compound serves as an ideal electrophilic partner in this reaction.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7][9]

Suzuki_Miyaura_Coupling This compound This compound Pd(II) Complex Pd(II) Complex This compound->Pd(II) Complex Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Pd(II) Complex Oxidative Addition Oxidative Addition Coupled Product Coupled Product Pd(II) Complex->Coupled Product Reductive Elimination Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pd(II) Complex Transmetalation (with Base) Base Base Base->Arylboronic Acid Transmetalation Transmetalation Reductive Elimination Reductive Elimination

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of a 4-Butyl-4'-aryl Biphenyl Derivative

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 mixture of toluene to water).

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Essential to prevent the oxidation and deactivation of the palladium(0) catalyst.[10]

  • Ligand (SPhos): Bulky, electron-rich phosphine ligands like SPhos stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.

  • Base (K₃PO₄): The base is crucial for the transmetalation step, activating the boronic acid.[9] Potassium phosphate is a moderately strong base that is often effective and minimizes side reactions.

  • Solvent System: The use of a biphasic solvent system (toluene/water) can facilitate the dissolution of both the organic and inorganic reagents and often accelerates the reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is instrumental in the synthesis of conjugated systems found in organic electronics, polymers, and pharmaceuticals.[11][12]

Mechanistic Insight: The Sonogashira reaction typically involves a dual catalytic system with palladium and copper(I). The palladium catalyst undergoes oxidative addition with the aryl iodide. Simultaneously, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the final product.[11][13]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Coupled Product Coupled Product Pd(II) Complex->Coupled Product Reductive Elimination This compound This compound This compound->Pd(II) Complex Oxidative Addition Reductive Elimination Reductive Elimination Terminal Alkyne Terminal Alkyne Copper(I) Acetylide Copper(I) Acetylide Terminal Alkyne->Copper(I) Acetylide Base Base Base->Terminal Alkyne Copper(I) Acetylide->Pd(II) Complex Transmetalation Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Copper(I) Acetylide

Figure 2: Interconnected catalytic cycles of the Sonogashira coupling.

Detailed Protocol: Synthesis of a 4-Butyl-4'-(alkynyl)biphenyl

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

  • Anhydrous tetrahydrofuran (THF) (co-solvent, optional)

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous triethylamine (or DIPA) and THF if used as a co-solvent.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the amine salt and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The copper(I) iodide is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[11] However, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[14]

  • Amine Base: The amine (e.g., triethylamine) acts as both a base to deprotonate the terminal alkyne and often as the solvent.[11] It also neutralizes the hydrogen iodide formed during the reaction.

  • Anhydrous and Anaerobic Conditions: The exclusion of water and oxygen is critical to prevent the deactivation of the catalysts and to suppress the homocoupling of the alkyne.[13][14]

Applications in Materials Science: The Liquid Crystal Connection

A primary application of this compound is in the synthesis of liquid crystals.[1][12] The biphenyl core provides the necessary rigidity and anisotropy for the formation of liquid crystalline phases.[15][16] The butyl chain introduces flexibility and influences the clearing point and mesophase behavior of the final molecule.[15] Through cross-coupling reactions, various terminal groups can be introduced at the 4'-position to fine-tune the dielectric anisotropy, birefringence, and other properties required for display applications.[17][18]

Future Outlook

The versatility of this compound as a synthetic building block ensures its continued relevance in organic synthesis. Its application in the development of novel organic electronic materials, including those for OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), is an area of active research.[19] Furthermore, its use in the synthesis of complex pharmaceutical intermediates remains a promising avenue for drug discovery.[20][21] The ability to precisely tailor molecular architecture through reliable and well-understood reaction pathways makes this compound a valuable asset in the synthetic chemist's toolbox.

References

Application Notes and Protocols for the Synthesis of Emissive Materials Utilizing 4-Butyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Butyl-4'-iodobiphenyl in Emissive Material Synthesis

In the landscape of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), the molecular architecture of emissive materials is paramount to achieving high efficiency, stability, and desired color purity. This compound serves as a strategic and versatile building block in the synthesis of such materials. The presence of the butyl group enhances solubility in organic solvents, which is crucial for solution-based processing and purification. The iodo-substituent, being a highly reactive leaving group in cross-coupling reactions, provides a reliable handle for carbon-carbon bond formation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step synthesis of emissive materials using this compound, with a focus on Suzuki-Miyaura and Sonogashira cross-coupling reactions.

PART 1: Foundational Synthetic Strategies

The construction of extended π-conjugated systems, which are the cornerstone of most emissive organic materials, is efficiently achieved through palladium-catalyzed cross-coupling reactions. The choice between Suzuki-Miyaura and Sonogashira coupling allows for the introduction of diverse aromatic and acetylenic moieties, respectively, enabling the fine-tuning of the electronic and photophysical properties of the target molecules.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Architectures

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon single bonds between an organoboron compound and an organic halide.[1][2] In the context of emissive materials, this reaction is instrumental in creating extended biaryl structures, which often form the core of blue-emitting materials and host materials in OLEDs.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to Pd(0). The choice of phosphine ligands (e.g., PPh₃, P(t-Bu)₃) is critical; bulky, electron-rich phosphines stabilize the palladium center and promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base is required to activate the organoboron species, facilitating the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield, with stronger bases often being more effective for less reactive substrates.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically employed. The biphasic system allows for the dissolution of both the organic substrates and the inorganic base.

The Catalytic Cycle of Suzuki-Miyaura Coupling:

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Cross-Coupling: Introducing Acetylenic Linkers

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5] This reaction is particularly valuable for synthesizing rigid, linear π-conjugated systems. The introduction of the acetylenic linker can significantly influence the photophysical properties, often leading to a red-shift in the emission spectrum compared to their biaryl counterparts.

Causality of Experimental Choices:

  • Catalyst System: This reaction typically employs a dual catalyst system: a palladium(0) complex (similar to Suzuki coupling) and a copper(I) salt (e.g., CuI) as a co-catalyst. The palladium catalyst activates the aryl iodide, while the copper co-catalyst forms a copper acetylide intermediate, which facilitates the transmetalation step.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is commonly used. The base serves to deprotonate the terminal alkyne and also acts as the solvent in many cases.

  • Solvent: While the amine base can serve as the solvent, co-solvents like THF or toluene are often used to ensure the solubility of all reactants.

The Catalytic Cycle of Sonogashira Coupling:

The Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Ar-C≡C-R Ar-X Ar-X Cu-X Cu-X R-C≡C-H R-C≡C-H Cu-C≡C-R Cu-C≡C-R Cu-C≡C-R->Ar-Pd(II)-X(L2) To Transmetalation R-C≡C-H->Cu-C≡C-R Deprotonation & Formation of Copper Acetylide Base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

PART 2: Experimental Protocols and Case Studies

This section provides detailed, step-by-step protocols for the synthesis of representative emissive materials starting from this compound.

Case Study 1: Synthesis of a Blue-Emitting Butyl-Biphenyl-Fluorene Derivative via Suzuki-Miyaura Coupling

Fluorene derivatives are widely used as blue-emitting materials in OLEDs due to their high photoluminescence quantum yields and good thermal stability.[6] This protocol details the synthesis of 2-(4'-Butyl-[1,1'-biphenyl]-4-yl)-9,9-dihexyl-9H-fluorene.

Experimental Workflow:

Suzuki_Workflow Start Start Reactants Combine this compound, 9,9-dihexylfluorene-2-boronic acid, Pd(PPh3)4, and K2CO3 in Toluene/H2O Start->Reactants Reaction Heat mixture to reflux under N2 atmosphere Reactants->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Workup Cool, separate layers, extract aqueous layer with toluene, wash combined organic layers Monitoring->Workup Upon completion Purification Dry over MgSO4, concentrate, and purify by column chromatography Workup->Purification Characterization Characterize product by NMR, Mass Spec, and measure photophysical properties Purification->Characterization End End Characterization->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reactant Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, combine this compound (1.0 eq), 9,9-dihexylfluorene-2-boronic acid pinacol ester (1.1 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition and Degassing: Add a 3:1 mixture of toluene and water. Degas the mixture by bubbling with nitrogen for 30 minutes.

  • Catalyst Addition: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene (3 x 50 mL). Combine the organic layers and wash with brine (2 x 50 mL).

  • Purification: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Photophysical Properties:

PropertyExpected Value Range
Absorption (λmax) in THF340 - 360 nm
Emission (λem) in THF410 - 430 nm (Blue)
Fluorescence Quantum Yield (ΦF)> 0.70
Case Study 2: Synthesis of a Green-Emitting Butyl-Biphenyl-Pyrene Derivative via Sonogashira Coupling

Pyrene derivatives are known for their strong green emission and high thermal stability. This protocol describes the synthesis of 1-((4'-Butyl-[1,1'-biphenyl]-4-yl)ethynyl)pyrene.

Detailed Protocol:

  • Reactant Preparation: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a nitrogen inlet, combine this compound (1.0 eq), 1-ethynylpyrene (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

  • Solvent Addition and Degassing: Add anhydrous triethylamine (TEA) and anhydrous tetrahydrofuran (THF) in a 2:1 ratio. Degas the mixture by three freeze-pump-thaw cycles.

  • Reaction: Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride (2 x 30 mL) and then with brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[7]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Expected Photophysical Properties:

PropertyExpected Value Range
Absorption (λmax) in CH₂Cl₂400 - 420 nm
Emission (λem) in CH₂Cl₂480 - 510 nm (Green)
Fluorescence Quantum Yield (ΦF)> 0.60

PART 3: Purification and Characterization: Ensuring Material Integrity

The performance of organic electronic devices is highly sensitive to impurities.[8] Therefore, rigorous purification of the synthesized emissive materials is a critical step.

  • Column Chromatography: This is the primary method for purifying the crude products from the cross-coupling reactions. The choice of stationary phase (typically silica gel or alumina) and eluent system is crucial for achieving good separation.[7][9]

  • Recrystallization: For solid materials, recrystallization is an effective technique to obtain highly pure crystalline products.[10] This method is particularly useful for removing minor impurities that may co-elute during column chromatography.

  • Sublimation: For highly stable materials intended for vacuum-deposited OLEDs, train sublimation under high vacuum is the ultimate purification step to remove any residual solvent and non-volatile impurities.

Characterization of Emissive Properties:

  • UV-Vis Absorption Spectroscopy: To determine the absorption spectrum and the molar extinction coefficient.

  • Photoluminescence Spectroscopy: To measure the emission spectrum and determine the wavelength of maximum emission (λem).

  • Fluorescence Quantum Yield Measurement: To quantify the efficiency of the emission process. This is typically measured relative to a known standard.

References

Application Notes and Protocols for the Functionalization of 4-Butyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the chemical modification of 4-Butyl-4'-iodobiphenyl, a key intermediate in the synthesis of advanced materials and pharmaceuticals. The protocols detailed herein focus on leveraging the reactivity of the carbon-iodine bond through various palladium-catalyzed cross-coupling reactions and lithium-halogen exchange. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed, step-by-step methodologies, mechanistic insights, and practical considerations for achieving high-yield, selective functionalization.

Introduction: The Significance of this compound

The biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science, offering a rigid framework that can be strategically functionalized to modulate biological activity or material properties. This compound, with its lipophilic butyl group and a reactive iodine atom, serves as a versatile building block for creating complex molecules. The butyl group can enhance solubility in organic media and contribute to desired intermolecular interactions, while the carbon-iodine bond is an excellent handle for a multitude of chemical transformations. The functionalized derivatives of this compound have found applications as anti-inflammatory agents, antihypertensives, and in the development of Organic Light-Emitting Diodes (OLEDs).

This application note will explore several robust and widely applicable protocols for the functionalization of the iodine atom in this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as lithium-halogen exchange.

Core Functionalization Strategies

The reactivity of the C-I bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. Subsequent transmetalation with a boronate species (formed by the reaction of the boronic acid with the base) and reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.

Experimental Protocol: Synthesis of 4-Butyl-4'-phenylbiphenyl

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 4 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Toluene/Water (4:1 mixture)

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

    • Purge the flask with an inert gas (Argon or Nitrogen).

    • Add the degassed toluene/water solvent mixture.

    • Add Palladium(II) acetate and triphenylphosphine.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary Table for Suzuki-Miyaura Coupling:

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O90>90
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O85>85
3-Pyridinylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane100>80

Yields are estimated based on typical outcomes for similar reactions.

Diagram: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OR)3- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar 4-Butylbiphenyl Ar_prime Coupling Partner L Ligand (e.g., PPh3)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.

Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation with a copper acetylide intermediate. Reductive elimination then yields the product. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne, a copper(I) salt, and a base.

Experimental Protocol: Synthesis of 4-Butyl-4'-(phenylethynyl)biphenyl

  • Materials:

    • This compound (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

    • Copper(I) iodide (CuI, 5 mol%)

    • Triethylamine (Et₃N, 2.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To an oven-dried flask, add this compound, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.

    • Add anhydrous THF and triethylamine via syringe.

    • Add phenylacetylene dropwise.

    • Stir the reaction at room temperature for 8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Dissolve the residue in diethyl ether, wash with saturated aqueous NH₄Cl, water, and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify by column chromatography.

Troubleshooting Common Issues in Sonogashira Coupling:

  • Glaser-Hay Homocoupling: This side reaction, the dimerization of the alkyne, can be minimized by ensuring strictly anaerobic conditions and reducing the copper catalyst loading.

  • Palladium Black Precipitation: The formation of palladium black indicates catalyst decomposition. This can be prevented by using high-purity, degassed reagents and solvents, and maintaining a rigorous inert atmosphere.

Diagram: Interconnected Catalytic Cycles of Sonogashira Coupling

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-C≡C-Cu Ar-Pd(II)-(C≡C-R)(L2) Ar-Pd(II)-(C≡C-R)(L2) Transmetalation->Ar-Pd(II)-(C≡C-R)(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-(C≡C-R)(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R Cu(I)X Cu(I)X Alkyne Complexation Alkyne Complexation Cu(I)X->Alkyne Complexation R-C≡C-H, Base R-C≡C-Cu R-C≡C-Cu Alkyne Complexation->R-C≡C-Cu R-C≡C-Cu->Transmetalation

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is of great importance in the synthesis of pharmaceuticals.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl iodide to the Pd(0) complex. The resulting palladium(II) complex reacts with the amine in the presence of a base to form a palladium amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.

Experimental Protocol: Synthesis of N-Phenyl-4-butyl-4'-biphenylamine

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu in a reaction tube.

    • Add anhydrous toluene and aniline.

    • Seal the tube and heat the mixture to 100 °C for 16 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Choice of Ligand and Base: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos are often preferred as they promote the reductive elimination step. The base is also crucial, with strong, non-nucleophilic bases like NaOtBu being commonly employed.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-I Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Oxidative Addition->Ar-Pd(II)-I(L) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-I(L)->Amine Coordination & Deprotonation R2NH, Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination for C-N bond formation.

Lithium-Halogen Exchange: Formation of Organolithium Reagents

Lithium-halogen exchange is a rapid and efficient method for converting aryl iodides into highly reactive organolithium species. These intermediates can then be quenched with a variety of electrophiles.

Mechanistic Insight: The reaction proceeds through the attack of an alkyllithium reagent (e.g., n-butyllithium) on the iodine atom of the aryl iodide. This forms a transient "ate" complex, which then collapses to furnish the aryllithium and alkyl iodide. The exchange rate follows the trend I > Br > Cl.

Experimental Protocol: Synthesis of 4-Butyl-4'-biphenylcarboxylic acid

  • Materials:

    • This compound (1.0 eq)

    • n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes)

    • Anhydrous Diethyl Ether (Et₂O)

    • Dry Carbon Dioxide (CO₂) gas or dry ice

    • Aqueous Hydrochloric Acid (HCl, 1 M)

  • Procedure:

    • Dissolve this compound in anhydrous diethyl ether in an oven-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium dropwise and stir for 30 minutes at -78 °C.

    • Quench the reaction by bubbling dry CO₂ gas through the solution or by pouring the reaction mixture over crushed dry ice.

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Recrystallize the crude product to obtain the pure carboxylic acid.

Characterization of Functionalized Products

The successful synthesis of the desired functionalized biphenyl derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized biphenyls. The palladium-catalyzed cross-coupling reactions and lithium-halogen exchange protocols described in this application note provide reliable and efficient methods for introducing new carbon-carbon and carbon-nitrogen bonds. These methodologies are essential tools for researchers in drug discovery and materials science, enabling the creation of novel molecules with tailored properties.

Troubleshooting & Optimization

Common side reactions in the synthesis of 4-Butyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Butyl-4'-iodobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic procedure. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring a successful and efficient synthesis.

Introduction

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.[1] In this case, 4-butylphenylboronic acid is coupled with a suitable iodinated aromatic compound, such as 1,4-diiodobenzene, to yield the desired product.

While the Suzuki-Miyaura coupling is a robust and versatile reaction, it is not without its challenges. A number of side reactions can occur, leading to reduced yields and purification difficulties. This guide will focus on identifying, understanding, and mitigating these common side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My yield of this compound is significantly lower than expected. What are the likely causes?

Answer:

Low yields can be attributed to several factors, often related to competing side reactions or suboptimal reaction conditions. The most common culprits are:

  • Homocoupling of 4-butylphenylboronic acid: This is a frequent side reaction where two molecules of the boronic acid couple to form 4,4'-dibutylbiphenyl. This process is often mediated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species known to promote homocoupling.[1][2]

  • Deiodination of the aryl iodide: The iodine substituent on your starting material (e.g., 1,4-diiodobenzene) can be replaced by a hydrogen atom, leading to the formation of butylbiphenyl. This can be exacerbated by certain bases or impurities that may act as hydride sources.[3]

  • Protonolysis of 4-butylphenylboronic acid: The C-B bond of the boronic acid can be cleaved by a proton source, converting it back to butylbenzene. This is more likely to occur under harsh basic conditions or in the presence of excess water.[4]

  • Catalyst Inactivity: The palladium catalyst can be poisoned by impurities or may not be in its active Pd(0) state.

Solutions:

  • Ensure a strictly inert atmosphere: Thoroughly degas your solvent and reaction mixture with an inert gas (argon or nitrogen) and maintain this atmosphere throughout the reaction. This is the most critical step to minimize oxygen-mediated homocoupling.[1]

  • Optimize your base: The choice of base is crucial. While a base is necessary to activate the boronic acid, overly strong bases can promote protonolysis. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.[5]

  • Use a high-purity Pd(0) catalyst: If you are using a Pd(II) precatalyst, ensure it is efficiently reduced to Pd(0) in situ. Alternatively, using a Pd(0) source like Pd(PPh₃)₄ can minimize the initial concentration of Pd(II) that can lead to homocoupling.[2]

  • Control the reaction temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer period.

Question 2: I am observing an unexpected, non-polar spot on my TLC plate that I suspect is a byproduct. How can I identify and eliminate it?

Answer:

An unexpected non-polar spot is very likely to be the homocoupling product, 4,4'-dibutylbiphenyl. This byproduct is formed from the coupling of two molecules of 4-butylphenylboronic acid.

Identification:

  • Mass Spectrometry (MS): The mass of 4,4'-dibutylbiphenyl (C₂₀H₂₆) is approximately 266.45 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the butyl groups and the aromatic protons of a symmetrically substituted biphenyl system.

Elimination Strategies:

  • Rigorous Degassing: As mentioned previously, the primary cause of homocoupling is the presence of oxygen. Improve your degassing procedure for all solvents and reagents.

  • Choice of Palladium Precatalyst: Using a Pd(0) source can be advantageous. If using a Pd(II) source, consider adding a small amount of a reducing agent to facilitate the formation of the active catalyst.

  • Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[6]

  • Order of Addition: Adding the boronic acid slowly to the reaction mixture can sometimes help to minimize its homocoupling. One suggested technique is to pre-heat the catalyst, base, solvent, and aryl halide before adding the boronic acid.[1]

Question 3: My reaction seems to stall, and I have a significant amount of unreacted 4-iodobiphenyl starting material. What could be the issue?

Answer:

Incomplete conversion can be due to several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Deactivation: The palladium catalyst may have been deactivated. This can be due to impurities in the starting materials or solvents.

  • Inefficient Transmetalation: The transfer of the butylphenyl group from the boron to the palladium center may be slow. This step is dependent on the base and the nature of the boronic acid.

  • Poor Solubility: One or more of your reagents may not be sufficiently soluble in the chosen solvent system, leading to a slow reaction rate.

Solutions:

  • Use High-Purity Reagents: Ensure your 4-butylphenylboronic acid, aryl iodide, and solvents are of high purity.

  • Re-evaluate Your Base and Solvent System: The combination of base and solvent is critical for activating the boronic acid and facilitating the catalytic cycle. A common system is a mixture of an organic solvent (like toluene, dioxane, or DMF) with an aqueous solution of the base.

  • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes drive the reaction to completion.

  • Check the Stability of 4-Butylphenylboronic Acid: This boronic acid is generally stable, but prolonged heating under strongly basic conditions can lead to degradation.[7] Consider if your reaction time and temperature are appropriate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is the Suzuki-Miyaura cross-coupling of 4-butylphenylboronic acid with 1,4-diiodobenzene. This reaction offers good yields and functional group tolerance.[1]

Q2: What are the three main side reactions to be aware of in this synthesis?

A2: The three primary side reactions are:

  • Homocoupling of 4-butylphenylboronic acid to form 4,4'-dibutylbiphenyl.[2]

  • Deiodination of 1,4-diiodobenzene to form iodobenzene.

  • Protonolysis (protodeboronation) of 4-butylphenylboronic acid to form butylbenzene.[4]

Q3: How can I effectively purify this compound from the common side products?

A3: Column chromatography is typically the most effective method for purification. The polarity differences between the desired product, the non-polar homocoupling byproduct (4,4'-dibutylbiphenyl), and any remaining starting materials allow for good separation on a silica gel column using a non-polar eluent system (e.g., hexanes/ethyl acetate). Recrystallization can also be an effective final purification step.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 1,4-Diiodobenzene

  • 4-Butylphenylboronic acid[8]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diiodobenzene (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask via a syringe.

  • Boronic Acid Addition: In a separate flask, dissolve 4-butylphenylboronic acid (1.1 eq) in a minimum amount of degassed ethanol. Add this solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Data Summary

CompoundRoleCommon Side Product(s)Mitigation Strategy
This compound Desired Product-Optimization of reaction conditions
4,4'-DibutylbiphenylHomocoupling Product-Rigorous degassing, use of Pd(0) catalyst
ButylbiphenylDeiodination/Protonolysis Product-Milder base, control of water content
ButylbenzeneProtonolysis Product-Milder base, shorter reaction time

Visualizing the Process: Reaction and Troubleshooting

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Reagents 1. Assemble Reagents: - 1,4-Diiodobenzene - 4-Butylphenylboronic acid - Pd Catalyst & Ligand - Base (e.g., K2CO3) Solvents 2. Degas Solvents: - Toluene - Water Reagents->Solvents Setup 3. Assemble Glassware under Inert Atmosphere Solvents->Setup Mix 4. Combine Reagents and Solvents Setup->Mix Heat 5. Heat to Reflux (e.g., 80-90°C) Mix->Heat Monitor 6. Monitor by TLC/GC-MS Heat->Monitor Quench 7. Cool and Quench Monitor->Quench LowYield Low Yield? Monitor->LowYield SideProducts Unexpected Spots? Monitor->SideProducts Extract 8. Extraction Quench->Extract Purify 9. Column Chromatography Extract->Purify Product This compound Purify->Product Homocoupling Homocoupling: - Check degassing - Use Pd(0) catalyst LowYield->Homocoupling Deiodination Deiodination/Protonolysis: - Use milder base - Control water LowYield->Deiodination SideProducts->Homocoupling

Caption: A workflow for the synthesis of this compound, including key troubleshooting checkpoints.

Side_Reactions cluster_main Desired Reaction cluster_side Common Side Reactions Reactants 4-Butylphenylboronic Acid + 1,4-Diiodobenzene Product This compound Reactants->Product Suzuki Coupling (Pd Catalyst, Base) Homocoupling Homocoupling (4,4'-Dibutylbiphenyl) Reactants->Homocoupling O2, Pd(II) Deiodination Deiodination (Butylbiphenyl) Reactants->Deiodination Hydride Source Protonolysis Protonolysis (Butylbenzene) Reactants->Protonolysis H+ Source

Caption: The desired reaction pathway and common competing side reactions in the synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Butyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. This guide is structured to provide actionable solutions and deep mechanistic insights for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-Butyl-4'-iodobiphenyl. As your Senior Application Scientist, my goal is to translate complex catalytic principles into practical, bench-level success.

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its intricacies can lead to challenges.[1] This guide addresses common issues encountered when using this compound, a substrate valued for its role in synthesizing complex biaryl structures for pharmaceutical and fine chemical applications.[2]

Troubleshooting Guide: From Low Yields to Success

This section is designed to diagnose and solve specific experimental issues you might encounter.

Q1: My reaction yield is consistently low, or the conversion of this compound is incomplete. What are the primary causes and how can I fix this?

Low yield is a frequent challenge and can originate from several factors, including suboptimal catalyst activity, side reactions, or inappropriate reaction conditions.[3][4]

Root Causes & Step-by-Step Solutions:

  • Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation.[1]

    • Solution: Ensure a strictly inert atmosphere. Degas your solvent (including water, if used in a biphasic system) and purge the reaction vessel with argon or nitrogen for at least 15-30 minutes before adding the catalyst.[3][5]

  • Inefficient Pre-catalyst Reduction: If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) might be inefficient. This can lead to the undesirable homocoupling of the boronic acid partner.[1][6]

    • Solution: Consider using a Pd(0) pre-catalyst such as Pd₂(dba)₃ or [Pd(PPh₃)₄]. Alternatively, ensure your phosphine ligand is not oxidized, as it can act as the reductant for Pd(II).[6]

  • Poor Ligand Choice: The ligand's electronic and steric properties are crucial for stabilizing the palladium center and facilitating the catalytic cycle.[7] For a somewhat sterically hindered substrate like this compound, a bulky, electron-rich ligand is often beneficial.[8][9]

    • Solution: If using a standard ligand like PPh₃, consider switching to a more robust option. Buchwald ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(tBu)₃) are excellent choices for challenging couplings.[6][10]

  • Suboptimal Base/Solvent Combination: The base activates the boronic acid for transmetalation, and the solvent influences solubility and reaction kinetics.[11][12][13]

    • Solution: Screen different base and solvent systems. A common starting point is K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or toluene/water.[14] For substrates prone to protodeboronation, a milder base like KF might be advantageous.[15]

Q2: I'm observing significant amounts of side products in my crude reaction mixture. What are they, and how can I minimize their formation?

The most common side products in a Suzuki coupling are the result of homocoupling, protodeboronation, and dehalogenation.[1][4]

Identifying and Mitigating Side Reactions:

Side ProductFormation MechanismMitigation Strategy
Biphenyl (from boronic acid) Oxidative homocoupling of the boronic acid, often promoted by oxygen and unreduced Pd(II).[1]Rigorously exclude oxygen from the reaction. Use a Pd(0) source or ensure efficient reduction of a Pd(II) pre-catalyst.[1][16]
Quaterphenyl (from this compound) Homocoupling of the aryl iodide.This is less common than boronic acid homocoupling but can be minimized with an efficient catalyst system that favors the cross-coupling pathway.
4-Butylbiphenyl Protodeboronation of the boronic acid partner, where the C-B bond is cleaved and replaced by a C-H bond.[17] This is often exacerbated by high temperatures and strongly basic, aqueous conditions.Use a milder base (e.g., KF), lower the reaction temperature if possible, and minimize the amount of water.[15] Using boronic esters (e.g., pinacol esters) can also reduce the rate of protodeboronation.[18][19]
Biphenyl (from this compound) Dehalogenation of the aryl iodide. This can occur if a hydride source is present.[1]Ensure the purity of all reagents and solvents to avoid contaminants that could act as hydride donors.

Frequently Asked Questions (FAQs)

Q1: Is this compound a good substrate for Suzuki coupling?

Yes, it is generally an excellent substrate. The carbon-iodine bond is highly reactive towards oxidative addition with palladium, which is the first step in the catalytic cycle.[2][14] This high reactivity often allows for milder reaction conditions compared to analogous aryl bromides or chlorides.[2]

Q2: What is the optimal catalyst loading for this reaction?

For many applications, a catalyst loading of 0.5-2 mol% palladium is a good starting point. However, highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, can achieve high yields with much lower loadings, sometimes in the ppm range for aryl iodides.[7][10]

Q3: How critical is the purity of this compound and the boronic acid?

Purity is paramount. Impurities in the starting materials can poison the palladium catalyst, leading to significantly lower yields or complete reaction failure.[2] It is crucial to use high-purity reagents, typically ≥98%.[2]

Q4: Can I run this reaction open to the air?

While some robust catalyst systems show tolerance to air, for achieving high, reproducible yields, an inert atmosphere is strongly recommended.[11] Oxygen can lead to the oxidative homocoupling of the boronic acid and can deactivate the Pd(0) catalyst.[1][20][21]

Experimental Protocols & Data

General Protocol for Suzuki Coupling with this compound

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, ~0.1 M concentration relative to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol %) and the phosphine ligand (e.g., SPhos, 2.2 mol %) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the limiting reagent.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Decision Tree

This diagram outlines a logical workflow for addressing common issues.

G start Low Yield or Incomplete Conversion check_inert Is the reaction under a strictly inert atmosphere? start->check_inert degas Degas solvents and purge system thoroughly. check_inert->degas No check_reagents Are reagents high purity (>98%)? check_inert->check_reagents Yes degas->start purify_reagents Purify or replace starting materials. check_reagents->purify_reagents No side_products Significant Side Products Observed? check_reagents->side_products Yes purify_reagents->start screen_catalyst Screen Catalyst System (Ligand & Pd Source) screen_conditions Screen Reaction Conditions (Base, Solvent, Temp) screen_catalyst->screen_conditions optimize Reaction Optimized screen_conditions->optimize side_products->screen_catalyst No homocoupling Homocoupling? side_products->homocoupling Yes homocoupling->check_inert Yes protodeboronation Protodeboronation? homocoupling->protodeboronation No protodeboronation->screen_catalyst No protodeboronation->screen_conditions Yes Suzuki_Cycle pd0 LₙPd(0) oxidative_addition Oxidative Addition pd_complex trans-L₂Pd(II)(Ar¹)(X) pd0:e->pd_complex:w Ar¹-X transmetalation Transmetalation pd_intermediate L₂Pd(II)(Ar¹)(Ar²) pd_complex:s->pd_intermediate:n [Ar²-B(OH)₃]⁻ pd_intermediate:w->pd0:e Ar¹-Ar² reductive_elimination Reductive Elimination boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., OH⁻) aryl_halide Ar¹-X (this compound) product Ar¹-Ar² (Product)

References

Preventing homocoupling in Sonogashira reactions of 4-Butyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Cross-Coupling Reactions

Topic: Strategies to Prevent Alkyne Homocoupling in the Sonogashira Reaction of 4-Butyl-4'-iodobiphenyl

Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Sonogashira reaction, specifically the formation of undesired alkyne homocoupling byproducts (Glaser-Hay coupling). Our focus is on the coupling of substrates like this compound, a common building block in materials science and drug discovery. This document provides in-depth troubleshooting advice, optimized protocols, and the mechanistic rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when running a Sonogashira reaction with terminal alkynes?

The most common and persistent side reaction is the oxidative homocoupling of the terminal alkyne to form a symmetrical 1,3-diyne.[1][2] This process, known as Glaser or Glaser-Hay coupling, consumes the alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.[3][4]

Q2: What causes this alkyne homocoupling?

Glaser coupling is an oxidative process catalyzed by the copper(I) co-catalyst, which is a standard component of the classical Sonogashira reaction.[5][6] The reaction is critically promoted by the presence of molecular oxygen, which facilitates the dimerization of copper acetylide intermediates.[1][7][8]

Q3: Why is this compound a good model substrate for discussing this issue?

This compound is an excellent substrate for this discussion. As an aryl iodide, it is highly reactive in the rate-determining oxidative addition step of the palladium cycle.[3][5] This high reactivity allows the cross-coupling to proceed under mild conditions, often at room temperature.[3] Consequently, any observed side reactions, like homocoupling, are not typically due to substrate inactivity but rather to suboptimal reaction conditions that favor the competing Glaser pathway.

Q4: Is it possible to completely eliminate homocoupling?

While complete elimination can be challenging in copper-catalyzed systems, it is possible to reduce homocoupling to negligible levels (<2-5%) through careful control of the reaction atmosphere and parameters.[7][8] The most definitive method to prevent Glaser coupling is to employ a copper-free Sonogashira protocol.[3][6][9]

Mechanistic Overview: The Competing Pathways

Understanding the reaction mechanism is critical for effective troubleshooting. The desired Sonogashira reaction and the undesired Glaser coupling occur in parallel. Your goal is to create conditions that kinetically favor the Sonogashira pathway.

G cluster_0 Sonogashira Cross-Coupling Cycle (Desired) cluster_1 Glaser Homocoupling Pathway (Undesired) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-I) ArPdCCR Ar-Pd(II)-(C≡CR')(L)₂ ArPdX->ArPdCCR Transmetalation (from Cu-C≡CR') CuCCR Cu(I)-C≡CR' ArPdCCR->Pd0 Product Ar-C≡CR' (Product) ArPdCCR->Product Reductive Elimination CuX Cu(I) CuX->CuCCR Acetylide Formation (H-C≡CR' + Base) Dimer R'-C≡C-C≡C-R' (Dimer) CuCCR->Dimer Oxidative Dimerization (Requires O₂) CuCCR_source->ArPdX Feeds into Transmetalation

Caption: Sonogashira cycle vs. the competing Glaser homocoupling.

Troubleshooting Guide: A Scientist-to-Scientist Approach

This section addresses specific issues you may encounter during your experiment with this compound.

Q: My reaction yields a significant amount of a nonpolar byproduct, and my alkyne starting material is consumed faster than the aryl iodide. What's happening?

A: You are almost certainly observing the Glaser-Hay homocoupling product. This occurs when two molecules of your terminal alkyne oxidatively couple to form a symmetrical diyne.

  • Underlying Cause: The primary culprit is the presence of oxygen in your reaction vessel, which facilitates the copper-catalyzed dimerization.[1][6][7] Even trace amounts of air can be sufficient to promote this side reaction significantly.

  • Immediate Actions:

    • Improve Inert Atmosphere: Ensure your reaction is performed under strictly anaerobic conditions. Solvents must be rigorously degassed using at least three freeze-pump-thaw cycles or by sparging with argon or high-purity nitrogen for 30-60 minutes.[1]

    • Use Schlenk Techniques or a Glovebox: All reagent transfers should be performed under a positive pressure of inert gas. Assembling the reaction in a glovebox is the most robust method for excluding oxygen.[5]

Q: I've improved my degassing technique, but homocoupling is still a problem. What is the next parameter I should adjust?

A: Scrutinize your copper source and loading. If homocoupling persists, the most effective solution is to switch to a copper-free protocol.

  • Underlying Cause: The copper(I) iodide itself is the catalyst for the Glaser coupling.[3][10] While necessary for the classic Sonogashira mechanism to proceed rapidly at room temperature, its presence is a direct liability for this side reaction.

  • Recommended Actions:

    • Reduce Copper Catalyst Loading: Try decreasing the amount of CuI to the minimum effective level (e.g., 0.5 - 2 mol%). This can reduce the rate of homocoupling relative to the cross-coupling.[5]

    • Adopt a Copper-Free Protocol: This is the most definitive solution.[6][9][11] Copper-free systems entirely circumvent the Glaser coupling pathway. These reactions may require slightly elevated temperatures or specific ligands (e.g., bulky, electron-rich phosphines) to facilitate the catalytic cycle efficiently, but they offer a cleaner reaction profile.[3][9][12]

Q: I must use a copper-catalyzed system due to specific substrate sensitivities. Are there any other advanced strategies to suppress the homocoupling?

A: Yes, several process modifications can disfavor the bimolecular homocoupling reaction.

  • Strategy 1: Slow Addition of the Alkyne:

    • Rationale: The rate of the bimolecular homocoupling reaction is dependent on the concentration of the alkyne. By keeping the instantaneous concentration of the terminal alkyne low, you can kinetically disfavor the homocoupling pathway.[5][6]

    • Execution: Use a syringe pump to add the alkyne (dissolved in a small amount of degassed solvent) to the reaction mixture over several hours.

  • Strategy 2: Employ a Reducing Atmosphere:

    • Rationale: A novel approach developed by Ho and co-workers involves using a reducing atmosphere to actively scavenge any residual oxygen.[7][8]

    • Execution: Instead of pure nitrogen or argon, use a mixture of H₂ and N₂ (or Ar), often around a 5% H₂ concentration. This method has been shown to reduce homocoupling to as low as 2%.[7][8][13] Caution: Ensure proper safety protocols are in place when handling hydrogen gas.

  • Strategy 3: Optimize the Base and Ligand:

    • Rationale: The amine base plays a dual role: it deprotonates the alkyne and neutralizes the HX byproduct.[5] Sterically hindered bases like diisopropylamine (DIPA) can sometimes offer better results than triethylamine (TEA). The ligand on the palladium catalyst also influences the overall reaction rate and can be tuned to favor the desired cross-coupling.[14][15]

Protocol Optimization & Data

The following tables and protocols provide a starting point for optimizing your reaction with this compound.

Table 1: Troubleshooting Summary for Alkyne Homocoupling
Symptom Probable Cause Recommended Action(s)
High levels of nonpolar byproduct; rapid alkyne consumptionOxygen Contamination Rigorously degas all solvents and reagents; use Schlenk techniques or a glovebox.[1][5]
Homocoupling persists despite inert atmosphereHigh Copper(I) Activity Reduce CuI loading (0.5-2 mol%); add the alkyne slowly via syringe pump.[5][6]
Persistent, unacceptable levels of homocouplingInherent Limitation of Cu-System Switch to a copper-free protocol. [3][9][11]
Sluggish reaction and some homocouplingSuboptimal Reaction Conditions Optimize base (e.g., TEA vs. DIPA); consider a more active palladium pre-catalyst or ligand.[15]
Table 2: Comparison of Reaction Conditions
Parameter Standard Cu-Catalyzed Low-Homocoupling Cu-Catalyzed Copper-Free Protocol
Pd Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Pd(PPh₃)₄ (2 mol%)Pd(PPh₃)₄ (2 mol%) or Pd(dppf)Cl₂
Cu Co-catalyst CuI (5 mol%)CuI (1 mol%)None
Base Triethylamine (TEA)Diisopropylamine (DIPA)Triethylamine (TEA) or DBU
Solvent THF or DMFToluene/DIPATHF or DMF
Atmosphere Inert Gas (N₂ or Ar)Inert Gas + Slow Alkyne Addition Inert Gas (N₂ or Ar)
Temperature Room TemperatureRoom TemperatureRoom Temp to 60 °C
Homocoupling Risk Moderate to HighLow to ModerateVery Low / Eliminated

Experimental Protocols

Protocol 1: Low-Homocoupling Copper-Catalyzed Sonogashira Reaction

This protocol incorporates best practices to minimize Glaser coupling in a traditional system.

  • Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add Pd(PPh₃)₄ (0.02 equiv.) and CuI (0.01 equiv.).

  • Inerting: Seal the flask and evacuate and backfill with high-purity argon three times.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv.). Add degassed toluene and diisopropylamine (e.g., 3:1 v/v).

  • Slow Addition: Dissolve the terminal alkyne (1.1 equiv.) in a small volume of degassed toluene. Using a syringe pump, add the alkyne solution to the stirred reaction mixture over 2-4 hours.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or GC-MS.

  • Work-up: Upon completion, dilute with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Robust Copper-Free Sonogashira Reaction

This protocol eliminates the root cause of Glaser coupling.

  • Preparation: To a dry Schlenk flask with a magnetic stir bar, add Pd(PPh₃)₄ (0.02 equiv.).

  • Inerting: Evacuate and backfill the flask with high-purity argon three times.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Solvent/Base Addition: Add degassed THF followed by degassed triethylamine (2-3 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish (as monitored by TLC/GC-MS), gently heat the mixture to 40-60 °C.

  • Work-up: Once the reaction is complete, cool to room temperature. Filter the mixture through a pad of celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Troubleshooting Workflow

G start Start: Homocoupling Observed q1 Is the system rigorously anaerobic? start->q1 sol1 Action: Improve degassing (freeze-pump-thaw) and use Schlenk/glovebox techniques. q1->sol1 No q2 Is homocoupling still >5%? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Action: 1. Reduce CuI loading to 1 mol%. 2. Implement slow addition of alkyne. q2->sol2 Yes end_ok Reaction Optimized q2->end_ok No a2_yes Yes a2_no No q3 Is homocoupling STILL an issue? sol2->q3 q3->end_ok No sol3 DEFINITIVE ACTION: Switch to a Copper-Free Protocol. q3->sol3 Yes a3_yes Yes a3_no No sol3->end_ok

References

Technical Support Center: Enhancing the Stability of 4-Butyl-4'-iodobiphenyl in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 4-Butyl-4'-iodobiphenyl (CAS 199982-02-0). This guide is designed for researchers, scientists, and drug development professionals who utilize this key intermediate in their experimental workflows. As a versatile building block in organic electronics and cross-coupling reactions, its stability in solution is paramount for achieving reproducible and high-yield results.[1] This document provides in-depth answers to common questions and troubleshooting strategies to mitigate degradation and ensure the integrity of your material.

The core challenge in handling this compound stems from the inherent weakness of the carbon-iodine (C-I) bond. Compared to other carbon-halogen bonds, the C-I bond has the lowest bond dissociation energy, making it the most reactive and, consequently, the most susceptible to cleavage under common experimental conditions.[2] This guide will address the primary degradation pathways—photochemical, thermal, and chemical—and offer field-proven protocols to maintain the compound's stability.

Section 1: Frequently Asked Questions (FAQs) - Proactive Stability Management

This section addresses the most common questions regarding the handling and storage of this compound to prevent degradation before it occurs.

Q1: What are the primary factors that cause this compound to degrade in solution?

A1: The degradation of this compound is primarily driven by three factors: light, heat, and the presence of reactive chemical species.

  • Light (Photodegradation): The C-I bond is particularly sensitive to UV light. Exposure can induce homolytic cleavage of the bond, generating an aryl radical and an iodine radical.[3] This process is often the main culprit behind solution discoloration and loss of purity during storage and even during an experiment on the benchtop. Electron-rich aryl iodides can have a reduction potential low enough to be affected by visible light.[3]

  • Heat (Thermal Degradation): Elevated temperatures provide the energy needed to overcome the C-I bond dissociation energy, accelerating deiodination.[3] This is a critical consideration in reactions that require heating, such as Suzuki or Heck couplings, where prolonged exposure to high temperatures can reduce the concentration of the starting material.[4]

  • Chemical Environment: The presence of proton sources (like water or alcohols), strong bases, or certain metals can facilitate degradation pathways like proto-deiodination (replacement of iodine with hydrogen).[5] Oxygen can also contribute to degradation, particularly in the presence of light or catalysts.[5]

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To maximize shelf-life, solutions should be protected from light, air, and elevated temperatures. The following table summarizes the recommended conditions.

ParameterRecommendationRationale
Temperature -20°C for long-term storage.[6]Reduces thermal energy, slowing the rate of C-I bond cleavage and other degradation reactions.
2-8°C for short-term (days).A suitable compromise for solutions that are in active use.
Light Exposure Store in amber glass vials or wrap clear vials in aluminum foil.[7]Prevents photodegradation by blocking UV and visible light.[8]
Atmosphere Purge the vial headspace with an inert gas (Argon or Nitrogen).Minimizes exposure to oxygen, which can participate in oxidative degradation pathways.[5]
Container Glass vials with PTFE-lined screw caps.Ensures an airtight seal and prevents leaching or reaction with the container or cap liner.[7]
Q3: Which solvents are recommended for preparing stable stock solutions?

A3: The ideal solvent should be aprotic, anhydrous, and free of dissolved oxygen.

  • Recommended Solvents: High-purity, anhydrous grades of Tetrahydrofuran (THF), Dioxane, Toluene, or N,N-Dimethylformamide (DMF) are excellent choices. The polarity of these solvents is generally suitable for dissolving this compound.

  • Solvents to Avoid for Long-Term Storage: Protic solvents like methanol or ethanol should be avoided for stock solutions as they can act as proton donors in proto-deiodination pathways. Chlorinated solvents (e.g., Dichloromethane, Chloroform) can also be problematic as they may contain acidic impurities or degrade to form HCl over time.

  • Solvent Preparation: Always use solvents from a freshly opened bottle or from a solvent purification system. Before use, it is best practice to degas the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen.[5]

Q4: How can I visually assess if my solution has started to degrade?

A4: The most common visual indicator of degradation is the development of a yellow or brownish tint . This color is typically due to the formation of molecular iodine (I₂), which results from the combination of iodine radicals formed after C-I bond cleavage.[2] While a very faint yellow color might be acceptable for some robust applications, any significant discoloration indicates a notable loss of purity and the solution should be analyzed for integrity before use.

Section 2: Troubleshooting Guide - Reactive Problem Solving

This section provides guidance for specific issues that may arise during your experiments, indicating that degradation is occurring.

Issue 1: Solution Discoloration (Yellowing/Browning) Over Time

Q: My freshly prepared, colorless solution of this compound has turned yellow after a few days in the lab. What does this mean and is the solution still usable?

A: As mentioned, a yellow color indicates the formation of I₂, a direct product of C-I bond scission.[2] This confirms that the compound is degrading.

Troubleshooting Steps:

  • Identify the Cause:

    • Light Exposure: Was the vial left on the benchtop in ambient light? Standard laboratory lighting emits enough UV radiation to initiate photodegradation.[9][10]

    • Improper Sealing: Is the vial cap tightly sealed? Air ingress can accelerate degradation.

    • Solvent Purity: Was the solvent of sufficient purity and anhydrous?

  • Assess Usability:

    • The solution is likely no longer at its stated concentration. The presence of degradation products and radicals can also interfere with sensitive downstream reactions, such as palladium-catalyzed couplings, by poisoning the catalyst or causing unpredictable side reactions.

    • Action: It is strongly recommended to either discard the solution or, if the material is valuable, re-quantify its purity and concentration using an analytical technique like HPLC or GC-MS before use (see Protocol 2). For best results, prepare a fresh solution.

Diagram 1: Key Degradation Pathways for this compound

cluster_main This compound cluster_products Degradation Products main This compound cause1 Light (hv) Heat (Δ) main->cause1 cause2 Proton Source (H⁺) (e.g., H₂O) main->cause2 cause3 Catalyst Conditions (e.g., O₂) main->cause3 prod1 4-Butylbiphenyl prod2 4,4'-Dibutyl-1,1'-biphenyl prod3 I₂ (Discoloration) cause1->prod3 cause2->prod1 Proto-deiodination cause3->prod2 Homocoupling start Low Yield in Cross-Coupling check_side_products Analyze Crude Reaction (TLC, LCMS, GCMS) start->check_side_products side_prod_1 Proto-deiodination Product (4-Butylbiphenyl) check_side_products->side_prod_1 Major Side Product side_prod_2 Homocoupling Product (4,4'-Dibutylbiphenyl) check_side_products->side_prod_2 Major Side Product no_reaction Unreacted Starting Material check_side_products->no_reaction Primary Component solution_1a Use Anhydrous Solvents/Reagents side_prod_1->solution_1a solution_1b Screen Weaker/ Different Base side_prod_1->solution_1b solution_2a Ensure Rigorous Inert Atmosphere side_prod_2->solution_2a solution_2b Use Bulky, Electron-Rich Phosphine Ligands side_prod_2->solution_2b solution_3 Check Catalyst Activity Increase Temperature no_reaction->solution_3 A 1. Oven-Dry Amber Vial & Stir Bar (>120°C) B 2. Cool in Desiccator Under Vacuum A->B C 3. Weigh Solid & Add to Vial B->C D 4. Add Anhydrous, Degassed Solvent via Syringe C->D E 5. Purge Headspace with Inert Gas (Ar/N₂) D->E F 6. Stir Until Dissolved E->F G 7. Seal, Label & Store at -20°C F->G

References

Work-up procedure to remove impurities from 4-Butyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the work-up and purification of 4-Butyl-4'-iodobiphenyl (CAS No. 199982-02-0). This guide is designed for researchers, scientists, and drug development professionals who are synthesizing this versatile intermediate, which is a key building block in the development of materials for organic electronics like OLEDs.[1] This document provides in-depth, field-proven insights into overcoming common purification challenges, structured in a practical question-and-answer format.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles the common problems encountered after the synthesis of this compound, which is often prepared via a Suzuki-Miyaura cross-coupling reaction.

Question 1: My crude reaction mixture is a dark, complex mess. Where do I even begin the purification?

Answer: A dark-colored crude product is typical for palladium-catalyzed cross-coupling reactions. The color often indicates the presence of residual palladium species, which can exist in various forms, including palladium black.[2] The first and most critical step is to remove the catalyst.

A highly effective and straightforward method is to perform a clarifying filtration through a pad of Celite®.[3][4]

  • Causality: Celite (diatomaceous earth) is an inert filter aid that creates a porous filter bed. This bed can trap finely dispersed, insoluble palladium catalyst particles that would otherwise pass through standard filter paper.[3][4]

Recommended Protocol: Catalyst Removal

  • Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane, or toluene).

  • Prepare Celite Pad: Prepare a short plug of Celite (approx. 1-2 cm thick) in a sintered glass funnel or a Büchner funnel over a piece of filter paper.

  • Filtration: Wet the Celite pad with the chosen solvent. Carefully pour the diluted reaction mixture onto the Celite pad.

  • Washing: Wash the Celite pad thoroughly with additional fresh solvent to ensure all of your product is collected in the filtrate.[3]

  • Assessment: The filtrate should be significantly lighter in color. If it remains dark, a second filtration or treatment with activated carbon may be necessary.[5]

Question 2: I've performed an aqueous work-up, but my TLC plate shows multiple spots. What are these impurities?

Answer: In a typical Suzuki-Miyaura coupling to synthesize this compound, several side products are common.[2][6] Understanding these impurities is key to designing an effective purification strategy.

Impurity Origin Relative Polarity
4,4'-Dibutylbiphenyl Homocoupling of the 4-butylphenylboronic acid starting material.[6][7]Very non-polar
4,4'-Diiodobiphenyl Homocoupling of the di-iodo starting material.Non-polar
Biphenyl Protodeborylation of the boronic acid starting material.[6]Very non-polar
Unreacted Starting Materials Incomplete reaction (e.g., 4-iodobromobenzene, 4-butylphenylboronic acid).Varies (boronic acid is polar)
Palladium Complexes Catalyst residues not removed by initial filtration.[3]Often polar/baseline on TLC

Question 3: How do I effectively separate the homocoupled byproducts from my desired product?

Answer: The homocoupled impurities, particularly 4,4'-dibutylbiphenyl, are often very close in polarity to the target compound, making separation challenging. The primary methods for separation are column chromatography and recrystallization.

Column Chromatography Protocol

  • Stationary Phase: Standard silica gel is effective.

  • Mobile Phase (Eluent): Due to the non-polar nature of the product and key impurities, a non-polar solvent system is required. Start with pure hexanes or heptane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like toluene or dichloromethane. An ethyl acetate/hexanes system is generally too polar and will likely result in co-elution.

    • Expert Insight: The biphenyl structure of your product allows for π-π interactions with the stationary phase.[8] This can be exploited to improve separation from impurities that may have different aromatic characteristics.

  • Execution:

    • Adsorb your crude product onto a small amount of silica gel.

    • Load this onto a properly packed silica gel column.

    • Begin elution with 100% hexanes. The very non-polar impurities like biphenyl and 4,4'-dibutylbiphenyl should elute first.

    • Slowly increase the polarity to elute your desired this compound.

    • Monitor the fractions closely using TLC.

Question 4: My product seems pure by TLC after chromatography, but I'm struggling to get it to crystallize. What should I do?

Answer: Difficulty in crystallization can be due to trace impurities acting as "crystallization inhibitors" or the choice of an inappropriate solvent system.

Recrystallization Troubleshooting

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[9]

    • For biphenyl-type compounds, common solvent systems include hexanes/acetone, hexanes/THF, or ethanol.[9][10]

  • "Oiling Out": If your product separates as an oil instead of crystals upon cooling, it means the solution is too supersaturated or the cooling is too rapid.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the cooled, supersaturated solution.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q: What is the best way to remove residual palladium catalyst if simple filtration isn't enough?

A: If soluble palladium species remain, more advanced techniques are needed.

  • Activated Carbon: Stirring the solution of your crude product with activated carbon (5-10 wt%) can adsorb residual palladium.[5][11] However, be aware that it can also adsorb some of your product, so use it judiciously.

  • Scavenger Resins: Solid-supported scavenger resins, often containing thiol groups, have a high affinity for palladium and can be used to effectively remove it from solution.[12] The reaction mixture is treated with the scavenger, which is then removed by simple filtration.[5]

Q: Can I use reversed-phase chromatography for purification?

A: Yes, reversed-phase chromatography is a viable option, especially for analytical purposes (like HPLC) to confirm purity. Biphenyl stationary phases are particularly well-suited for separating aromatic compounds and can offer different selectivity compared to standard C18 columns.[13][14] For preparative scale, normal-phase chromatography on silica gel is typically more cost-effective and straightforward.

Q: How can I be certain of the purity of my final product?

A: A combination of analytical techniques is necessary for confirmation:

  • Thin-Layer Chromatography (TLC): Should show a single spot in multiple eluent systems.

  • Melting Point: A sharp melting point close to the literature value (118-122 °C) indicates high purity.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton- or carbon-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both the purity and the molecular weight of the compound.

Workflow Visualization

The following diagram outlines the comprehensive purification strategy for this compound after a Suzuki-Miyaura synthesis.

Purification_Workflow cluster_reaction Post-Reaction cluster_workup Primary Work-up cluster_purification Purification cluster_final Final Product Crude Crude Reaction Mixture (Product, Impurities, Pd Catalyst) Dilute Dilute with Organic Solvent Crude->Dilute Filter Filter through Celite® Pad (Removes insoluble Pd) Dilute->Filter Removes Pd(0) Extract Aqueous Extraction (e.g., H₂O, Brine) Filter->Extract Removes salts, polar reagents Dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Extract->Dry Concentrate1 Concentrate in vacuo Dry->Concentrate1 Chromatography Silica Gel Column Chromatography (Hexanes/Toluene Gradient) Concentrate1->Chromatography Crude Solid TLC Analyze Fractions by TLC Chromatography->TLC Concentrate2 Combine Pure Fractions & Concentrate TLC->Concentrate2 Isolates product from homocoupled impurities Recrystallize Recrystallize from suitable solvent (e.g., Ethanol/Hexanes) Concentrate2->Recrystallize Final Pure Crystalline This compound Recrystallize->Final Removes trace impurities Analysis Purity Analysis (NMR, MP, GC-MS) Final->Analysis

Caption: Workflow for the purification of this compound.

References

Addressing low reactivity of aryl iodides in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with their synthetic protocols. Here, we will address a surprisingly common yet complex issue: the low reactivity of aryl iodides in certain cross-coupling reactions. While typically considered the most reactive of the aryl halides, their behavior can be counterintuitive, leading to stalled reactions and low yields.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and solve these specific challenges. Our approach is rooted in mechanistic principles to not only offer solutions but also to explain the causality behind them, empowering you to optimize your future experiments.

Frequently Asked Questions: Deconstructing Aryl Iodide Reactivity

This section addresses fundamental questions about the unexpected behavior of aryl iodides in palladium- and nickel-catalyzed cross-coupling reactions.

Q1: I was taught that aryl halide reactivity for oxidative addition is I > Br > Cl. Why is my aryl iodide failing in a reaction where the corresponding bromide works?

A1: This is a crucial and often perplexing observation. While the C–I bond is indeed weaker than C–Br and C–Cl bonds, making the initial oxidative addition to the metal center (e.g., Pd(0)) kinetically favorable, this is not the only factor governing the catalytic cycle's efficiency.[1][2] Several issues can arise after the oxidative addition step that specifically hinder reactions involving aryl iodides.

One of the most significant issues, particularly in C-N cross-coupling (Buchwald-Hartwig amination), is the inhibitory effect of the iodide anion itself.[3][4] After oxidative addition, the resulting palladium(II) intermediate, L-Pd(Ar)(I), can dimerize to form stable, catalytically inactive bridging iodide dimers, [L-Pd(I)]₂.[4] These dimers can act as a catalyst resting state, effectively removing the active catalyst from the cycle. This problem is less pronounced with aryl bromides, whose corresponding dimers are more readily broken up by the amine coupling partner.[4]

Furthermore, in some Suzuki-Miyaura couplings, particularly at lower temperatures with traditional ligands like triphenylphosphine (PPh₃), the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate can be unexpectedly slow to proceed through the subsequent transmetalation or reductive elimination steps.[5] This leads to a bottleneck in the catalytic cycle, resulting in poor overall reaction efficiency despite the fast initial oxidative addition.[5]

Q2: What is the mechanistic basis for iodide inhibition in C-N cross-coupling, and how can I overcome it?

A2: The mechanistic basis lies in the stability of the palladium-iodide bond and the resulting off-cycle species. As established by the Buchwald group, the iodide byproduct generated in the reaction (e.g., NaI if using NaOt-Bu as the base) can have a significant inhibitory effect.[3][4] The solubility of this iodide salt in the reaction medium is a critical factor.[4] In solvents like DME (1,2-dimethoxyethane) where NaI is soluble, the high concentration of free iodide ions can promote the formation of the inactive bridging iodide dimers mentioned in Q1.

Visualizing Iodide Inhibition

G Active_Catalyst Active Pd(0)L Catalyst Ox_Adduct L-Pd(Ar)(I) Oxidative Adduct Active_Catalyst->Ox_Adduct Oxidative Addition (Fast) Productive_Cycle Productive Catalytic Cycle (Transmetalation/ Reductive Elimination) Ox_Adduct->Productive_Cycle Enters Cycle Dimer [L-Pd(I)]₂ Inactive Bridging Dimer (Catalyst Resting State) Ox_Adduct->Dimer Dimerization Productive_Cycle->Active_Catalyst Catalyst Regeneration Product Coupled Product Productive_Cycle->Product Dimer->Ox_Adduct Slow Dissociation Iodide_Ion Excess I⁻ (from NaI byproduct) Iodide_Ion->Dimer Promotes Formation

Caption: Iodide inhibition pathway in Pd-catalyzed cross-coupling.

The most effective strategy to overcome this is to manipulate the solubility of the iodide salt byproduct. By switching to a solvent in which the iodide salt is insoluble, you can effectively remove the inhibitory species from the solution as it forms.

Table 1: Impact of Solvent Choice on Iodide Inhibition in a Model C-N Coupling Reaction [4]

SolventSolubility of NaIRelative Reaction Rate
TolueneInsolubleFast
THFSparingly SolubleIntermediate
DMESolubleVery Slow / Inhibited

As the data shows, changing the solvent from DME to toluene, where NaI precipitates, dramatically improves the reaction efficiency.[4] This is a prime example of how a simple, mechanistically informed change in reaction conditions can solve a critical problem.

Troubleshooting Guide: A Problem-Solving Approach

This guide is formatted to address specific experimental failures. Identify the problem that best matches your observation to find targeted solutions.

Q3: My reaction is sluggish, and I see a black precipitate forming. What is happening and what should I do?

A3: The formation of a black precipitate, commonly known as "palladium black," is a clear sign of catalyst decomposition.[1] The active, soluble Pd(0) catalyst is agglomerating into an inactive, insoluble metallic form. This can be caused by several factors, especially when using aryl iodides.

Causality & Explanation:

  • Ligand Dissociation: While aryl iodides react quickly in the oxidative addition step, the resulting Pd(Ar)(I) complex can be unstable depending on the ligand. If the supporting ligand is not robust enough, it can dissociate, leading to the aggregation of unprotected palladium species.

  • High Temperatures: Many cross-coupling reactions require heat, but excessively high temperatures can accelerate catalyst decomposition, especially if the ligand is not thermally stable.[6]

  • Impurities: Oxygen, moisture, or impurities in your reagents or solvent can poison the catalyst and promote decomposition.[6] It is critical to ensure all components are pure and the reaction is run under a strict inert atmosphere.[1][6]

Troubleshooting Steps:

  • Verify Inert Atmosphere: This is the most critical first step. Ensure your solvent is thoroughly degassed and that your reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[6]

  • Use a More Robust Ligand: Switch to a bulkier, more electron-rich phosphine ligand. For example, biarylphosphine ligands (e.g., BrettPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to be more sterically encumbering and strongly binding.[3][7] They create a more stable coordination sphere around the palladium, preventing aggregation. Bidentate ligands like DPPF or BINAP can also prevent the formation of problematic dimers that can be precursors to decomposition.

  • Lower the Temperature: While aryl iodides are reactive, sometimes a lower temperature can preserve the catalyst's lifespan over the course of the reaction, leading to a better overall yield. This is especially true if you suspect ligand degradation. A low-temperature Sonogashira coupling protocol has been developed for this reason.[8]

  • Check Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and pure. Impurities in the aryl iodide itself can also be a culprit.[6]

Q4: My reaction involves a sterically hindered aryl iodide (e.g., 2,6-disubstituted), and I'm getting little to no product. How can I facilitate this coupling?

A4: Steric hindrance presents a significant challenge to cross-coupling reactions. The bulky substituents near the reaction center can impede both the initial oxidative addition and the final, product-forming reductive elimination step.

Causality & Explanation:

  • Hindered Oxidative Addition: While the C-I bond is reactive, bulky ortho-substituents can make it difficult for the palladium catalyst to approach and insert into the C-I bond.

  • Difficult Reductive Elimination: This is often the more significant barrier. The final step of the catalytic cycle requires the two coupling partners (the aryl group and the nucleophilic partner) to be in close proximity on the metal center to form the new C-C or C-heteroatom bond. Bulky ortho-groups can create steric clash, increasing the energy barrier for this step and slowing the reaction dramatically.

Troubleshooting Workflow for Hindered Substrates

G Start Low Yield with Sterically Hindered Aryl Iodide Ligand 1. Change Ligand: Use Bulky, Electron-Rich Biaryl Phosphines (e.g., XPhos, BrettPhos) Start->Ligand Rationale1 Rationale: Steric bulk on ligand promotes reductive elimination Ligand->Rationale1 Catalyst 2. Increase Catalyst Loading: Try 2-5 mol% Ligand->Catalyst Rationale2 Rationale: Compensates for slower catalyst turnover Catalyst->Rationale2 Temp 3. Increase Temperature: Provide more energy to overcome activation barriers Catalyst->Temp Rationale3 Rationale: Both oxidative addition and reductive elimination are often accelerated by heat Temp->Rationale3 Success Improved Yield Temp->Success

Caption: A logical workflow for troubleshooting hindered couplings.

Troubleshooting Steps:

  • Ligand Selection is Paramount: This is the most critical variable. You need a ligand that is itself very bulky. This might seem counterintuitive, but a bulky ligand can actually accelerate reductive elimination by creating steric pressure that forces the two coupling groups together. Highly effective ligands for these transformations include the Buchwald-type biarylphosphines (e.g., XPhos, BrettPhos) or bulky N-heterocyclic carbenes (NHCs).[7][9]

  • Increase Catalyst Loading: For very challenging substrates, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable reaction rate and yield.

  • Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barriers for both oxidative addition and reductive elimination. Ensure your solvent and catalyst are stable at the desired temperature.

  • Choice of Base and Solvent: For Suzuki reactions with hindered partners, a switch to a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial. In some cases, using anhydrous benzene at reflux with sodium phenoxide has proven effective for coupling hindered arylboronic esters.[10]

Field-Proven Experimental Protocol

This section provides a reliable, step-by-step protocol for a challenging cross-coupling reaction, incorporating best practices to ensure reproducibility.

Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide

This protocol describes the coupling of 1-iodo-2,6-dimethylbenzene with phenylboronic acid.

Reagents & Equipment:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • 1-iodo-2,6-dimethylbenzene

  • Phenylboronic acid

  • Potassium Phosphate, tribasic (K₃PO₄), finely ground and dried

  • Toluene, anhydrous

  • Schlenk flask or oven-dried reaction vial with stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Pre-Reaction Setup (Critical for Success):

    • Oven-dry the Schlenk flask/vial and stir bar overnight and allow to cool under a stream of inert gas.

    • Finely grind the K₃PO₄ base using a mortar and pestle and dry it in an oven or under high vacuum for several hours to remove any residual water.

  • Reaction Assembly (under Inert Atmosphere):

    • To the cooled reaction vessel, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.044 mmol, 4.4 mol%), and the dried K₃PO₄ (2.0 mmol).

    • Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

    • Add 1-iodo-2,6-dimethylbenzene (1.0 mmol) and phenylboronic acid (1.2 mmol) to the vessel.

    • Add anhydrous toluene (4 mL) via syringe.

  • Reaction Execution:

    • Seal the vessel tightly.

    • Place the reaction vessel in a pre-heated oil bath at 100 °C.

    • Stir the reaction vigorously for 12-24 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the base and palladium black.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the desired biaryl.

This protocol is designed to be self-validating. The use of a highly active catalyst system (Pd(OAc)₂/XPhos), a strong, dry base, and rigorous inert techniques directly addresses the common failure points for this challenging transformation.

References

Technical Support Center: Refinement of Reaction Conditions for Large-Scale Synthesis of 4-Butyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Butyl-4'-iodobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to refine your reaction conditions for optimal yield, purity, and efficiency. This compound is a crucial building block in the development of materials for modern electronics, including OLEDs, and as an intermediate in pharmaceutical synthesis.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the large-scale synthesis of this compound, providing potential causes and actionable solutions.

❓ Issue 1: Low Yield of this compound in Suzuki-Miyaura Coupling

Potential Causes:

  • Inefficient Catalyst Activity: The Palladium catalyst is the heart of the Suzuki reaction.[3][4] Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species can significantly lower your yield.[3] Additionally, catalyst poisoning by impurities can halt the catalytic cycle.[5]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in the efficiency of the Suzuki coupling.[6][7] An inappropriate base may not effectively activate the boronic acid for transmetalation.[8]

  • Side Reactions: Competing reactions such as homocoupling of the boronic acid or dehalogenation of the aryl iodide can consume starting materials and reduce the yield of the desired product.[9] The presence of oxygen can promote the undesirable homocoupling of the boronic acid.[9]

  • Poor Substrate Quality: Impurities in the starting materials, such as 4-iodobiphenyl or the butyl-substituted boronic acid, can interfere with the reaction.[5]

Solutions:

  • Catalyst Selection and Activation:

    • For large-scale synthesis, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or an in-situ generated catalyst from a Pd(II) source (e.g., Pd(OAc)₂) with a suitable phosphine ligand.

    • Ensure all solvents and reagents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[9]

  • Optimization of Reaction Parameters:

    • Base: A systematic screening of bases is recommended. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate.

    • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often used to dissolve both the organic and inorganic reagents.[10][11] The ratio of the solvents should be optimized.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side reactions. A temperature range of 80-100°C is a good starting point for optimization.[11]

  • Minimizing Side Reactions:

    • Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst oxidation and homocoupling.[9]

    • Use high-purity starting materials to avoid catalyst poisoning.[5]

ParameterRecommended Starting ConditionsKey Considerations for Scale-Up
Catalyst Pd(PPh₃)₄ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%) with a phosphine ligandLowering catalyst loading is crucial for cost-effectiveness. Consider more active catalysts or catalyst recycling strategies.[12][13]
Base K₂CO₃ (2-3 equivalents)The choice of base can affect reaction kinetics and impurity profiles. Ensure efficient mixing for solid bases.
Solvent Toluene/Water or Dioxane/Water (e.g., 4:1 v/v)Solvent choice impacts reagent solubility and reaction temperature. Consider solvent recovery and recycling for large-scale operations.
Temperature 80-100 °COptimize for the shortest reaction time with minimal byproduct formation. Monitor for thermal decomposition of catalyst or reagents.

❓ Issue 2: Formation of Significant Impurities

Potential Causes:

  • Homocoupling: The formation of 4,4'-dibutylbiphenyl (from the boronic acid) or 4,4'-diiodobiphenyl (from the aryl iodide) is a common side reaction.[9]

  • Protodeboronation: The boronic acid can react with water or other protic sources to be replaced by a hydrogen atom.[9]

  • Incomplete Reaction: Unreacted starting materials, particularly 4-iodobiphenyl or the butyl-substituted starting material, can be difficult to separate from the product.

Solutions:

  • Control of Stoichiometry: A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the more expensive aryl iodide. However, a large excess can lead to purification challenges.[14]

  • Purification Strategy:

    • Recrystallization: this compound is a crystalline solid.[15] Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or hexane mixtures) can be an effective method for removing impurities.[16][17]

    • Column Chromatography: For high-purity requirements, silica gel chromatography may be necessary. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.

  • Reaction Work-up: A thorough aqueous work-up can help remove inorganic salts and water-soluble byproducts. Washing the organic layer with a mild base can help remove unreacted boronic acid.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main retrosynthetic approaches for the biaryl core of this compound, primarily utilizing palladium-catalyzed cross-coupling reactions or a sequential functionalization approach.

  • Suzuki-Miyaura Coupling: This is one of the most versatile methods for forming C-C bonds between aromatic rings.[4][5][18] The two possible disconnections are:

    • Coupling of 4-butylphenylboronic acid with 1,4-diiodobenzene.

    • Coupling of 4-iodophenylboronic acid with 1-bromo-4-butylbenzene or 1-iodo-4-butylbenzene. The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl.[5]

  • Ullmann Coupling: This classic copper-catalyzed reaction can be used for the homocoupling of a suitable aryl halide.[19][20] While it often requires harsher conditions than Suzuki coupling, it can be a cost-effective alternative.[19]

  • Sequential Functionalization: This involves a two-step process:

    • Friedel-Crafts Alkylation: Introduction of the butyl group onto a biphenyl backbone using a butyl halide and a Lewis acid catalyst like FeCl₃.[21][22]

    • Iodination: Direct iodination of the resulting 4-butylbiphenyl using an iodinating agent such as iodine in the presence of an oxidizing agent.[16][18]

Q2: How can I monitor the progress of the reaction?

For real-time monitoring of the reaction, Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques.

  • TLC: A simple and rapid method to qualitatively assess the consumption of starting materials and the formation of the product. A non-polar mobile phase like hexanes/ethyl acetate is suitable.

  • GC: Provides a more quantitative analysis of the reaction mixture, allowing you to determine the conversion of starting materials and the relative amounts of product and byproducts.

Q3: What are the key safety considerations for the large-scale synthesis of this compound?

  • Reagents: Handle all reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium catalysts can be toxic and should be handled with care. Aryl halides and boronic acids can be irritants.[23]

  • Solvents: Many organic solvents used in the synthesis are flammable. Ensure that the reaction is performed away from ignition sources.

  • Pressure: For large-scale reactions, be mindful of potential pressure buildup, especially when heating the reaction mixture. Ensure the reaction vessel is appropriately sized and equipped with a pressure relief system.

Experimental Workflow & Diagrams

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents: - 4-Iodophenylboronic Acid - 1-Bromo-4-butylbenzene - Pd Catalyst & Ligand - Base (e.g., K2CO3) - Solvents (e.g., Toluene/H2O) degas Degas Solvents reagents->degas 1. setup Reaction Setup (Inert Atmosphere) degas->setup 2. heat Heating & Stirring (80-100 °C) setup->heat 3. monitor Reaction Monitoring (TLC/GC) heat->monitor 4. quench Cool & Quench monitor->quench 5. (Upon Completion) extract Liquid-Liquid Extraction quench->extract 6. dry Dry Organic Layer extract->dry 7. concentrate Solvent Removal dry->concentrate 8. purify Purification (Recrystallization/Chromatography) concentrate->purify 9. product Final Product: This compound purify->product 10. analysis Characterization (NMR, MS, Purity) product->analysis 11.

Caption: A generalized workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting

This diagram illustrates the logical connections between common problems, their causes, and the corresponding solutions.

Troubleshooting_Logic problem Low Yield / High Impurities cause1 Catalyst Issues problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Side Reactions problem->cause3 cause4 Poor Reagent Quality problem->cause4 solution5 Refine Purification (Recrystallization/Chromatography) problem->solution5 Post-Reaction Solution solution1 Optimize Catalyst System & Degas Thoroughly cause1->solution1 solution2 Screen Base, Solvent, & Temperature cause2->solution2 solution3 Maintain Inert Atmosphere & Control Stoichiometry cause3->solution3 solution4 Use High-Purity Starting Materials cause4->solution4

Caption: Troubleshooting logic for synthesis optimization.

References

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 4-Butyl-4'-iodobiphenyl Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of chemical research and pharmaceutical development, the synthesis of a target molecule is only half the battle. The subsequent, and arguably more critical, phase is the unequivocal confirmation of its structure.[1] An assumed structure that is later proven incorrect can invalidate extensive biological testing and process development, leading to significant losses in time and resources. While various analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the precise connectivity and environment of atoms in an organic molecule.[2]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Butyl-4'-iodobiphenyl, a dissymmetrically substituted biphenyl. We will explore how to predict and interpret its spectral features for absolute structural confirmation. Furthermore, we will objectively compare the insights gained from NMR with those from alternative methods like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, demonstrating the superior resolving power of NMR for complex isomer identification.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. A compromised sample will yield broad lines, poor resolution, and artifacts, undermining the entire analysis.[3] The following protocol is designed to produce high-resolution spectra suitable for detailed structural elucidation.

Methodology
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of solid this compound for ¹H NMR, and 15-25 mg for ¹³C NMR, into a clean, dry vial.[4]

    • Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

  • Filtration :

    • To remove any suspended particulate matter which can degrade spectral resolution, filter the solution directly into a high-quality 5 mm NMR tube.[3][5] This can be achieved by passing the solution through a small plug of cotton or glass wool packed into a Pasteur pipette.[3][4]

    • The final sample height in the tube should be at least 4.5 cm to ensure it is properly positioned within the spectrometer's receiver coil.[4][6]

  • Instrumental Analysis :

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃).

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.[7]

    • Acquire the ¹H NMR spectrum, followed by the broadband proton-decoupled ¹³C NMR spectrum. If required, advanced experiments like DEPT, HSQC, and HMBC can be run to further aid in assignments.

¹H NMR Spectral Analysis: A Proton-by-Proton Confirmation

The ¹H NMR spectrum provides a wealth of information based on three key parameters: chemical shift (δ), integration, and splitting (multiplicity).[8][9] For this compound, we expect distinct signals from the aliphatic butyl chain and the two unique aromatic rings.

Predicted ¹H NMR Spectrum
  • Aromatic Region (δ 7.0-7.8 ppm) : The biphenyl core contains 8 aromatic protons. Due to the para-substitution on both rings, we expect two distinct AA'BB' spin systems, which often appear as two sets of doublets.

    • Protons H-c/H-d (Iodo-substituted ring) : The iodine atom is weakly electron-withdrawing. The protons on this ring (H-c, H-d) will appear as two doublets. The protons ortho to the iodine (H-c) will be downfield relative to the protons meta to the iodine (H-d).

    • Protons H-a/H-b (Butyl-substituted ring) : The butyl group is weakly electron-donating. The protons on this ring (H-a, H-b) will also appear as two doublets.

  • Aliphatic Region (δ 0.9-2.7 ppm) : The butyl chain gives rise to four distinct signals.

    • Protons H-g (CH₂-Ar) : The methylene group directly attached to the aromatic ring is deshielded and will appear as a triplet.

    • Protons H-f (CH₂) : This methylene group will be a multiplet (sextet) due to coupling with its five neighbors (H-g and H-e).

    • Protons H-e (CH₂) : This methylene group will also appear as a multiplet (sextet).

    • Protons H-h (CH₃) : The terminal methyl group will be the most upfield signal, appearing as a triplet due to coupling with the adjacent H-e protons.[10][11]

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[12][13] Due to the dissymmetric substitution, all 16 carbons in this compound are chemically non-equivalent, and we therefore expect to see 16 distinct signals.

Predicted ¹³C NMR Spectrum
  • Aromatic Region (δ 90-150 ppm) : We anticipate 12 signals for the 12 aromatic carbons.

    • C-j (Ipso-carbon, C-I) : The carbon directly bonded to iodine will be significantly shielded due to the "heavy atom effect," causing it to appear at an unusually upfield chemical shift for an aromatic carbon (around 90-95 ppm).[14][15] This is a key diagnostic signal.

    • C-i, C-k, C-l (Iodo-ring) : The remaining carbons of the iodinated ring will have distinct chemical shifts.

    • C-m (Ipso-carbon, C-Ar) : The quaternary carbon of the butyl-substituted ring that is part of the biphenyl linkage.

    • C-p (Ipso-carbon, C-Butyl) : The quaternary carbon to which the butyl group is attached.

    • C-n, C-o (Butyl-ring) : The remaining protonated carbons of the butyl-substituted ring.

  • Aliphatic Region (δ 13-36 ppm) : The four carbons of the butyl chain will be found in the upfield region of the spectrum.

    • C-s (CH₃) : The terminal methyl carbon, typically the most upfield signal (~14 ppm).

    • C-r (CH₂) : The adjacent methylene carbon (~22 ppm).

    • C-q (CH₂) : The next methylene carbon (~33 ppm).

    • C-t (CH₂-Ar) : The methylene carbon attached to the ring, slightly downfield (~35 ppm).

Data Summary and Visualization

The predicted NMR data provides a clear fingerprint for the target molecule.

Assignment ¹H Prediction (δ, ppm) ¹H Multiplicity ¹H Integration ¹³C Prediction (δ, ppm)
H-a / C-n~7.50Doublet2H~129
H-b / C-o~7.20Doublet2H~127
H-c / C-k~7.70Doublet2H~138
H-d / C-l~7.40Doublet2H~128
H-g / C-t~2.65Triplet2H~35
H-f / C-q~1.60Multiplet2H~33
H-e / C-r~1.35Multiplet2H~22
H-h / C-s~0.95Triplet3H~14
C-m (ipso)---~138
C-p (ipso)---~142
C-i (ipso)---~140
C-j (ipso)---~92

graph "4_Butyl_4_iodobiphenyl" {
layout=neato;
node [shape=plaintext, fontsize=12, fontcolor="#202124"];
edge [color="#5F6368"];

// Define nodes with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; C7 [label="C", pos="2.6,-0.7!"]; C8 [label="C", pos="3.2,0.5!"]; C9 [label="C", pos="4.6,0.5!"]; C10 [label="C", pos="5.2,-0.7!"]; C11 [label="C", pos="4.6,-1.9!"]; C12 [label="C", pos="3.2,-1.9!"];

// Butyl chain C13 [label="C(t)", pos="-2.6,-2.1!"]; C14 [label="C(q)", pos="-3.5,-3.2!"]; C15 [label="C(r)", pos="-4.9,-3.2!"]; C16 [label="C(s)", pos="-5.8,-4.3!"];

// Iodine I [label="I", pos="6.8,-0.7!", fontcolor="#EA4335"];

// Protons H1 [label="H(b)", pos="-2.1, -0.2!"]; H2 [label="H(a)", pos="2.1, -2.6!"]; H3 [label="H(a)", pos="-2.1, -2.6!"]; H4 [label="H(b)", pos="2.1, -0.2!"];

H5 [label="H(d)", pos="2.6, 1.0!"]; H6 [label="H(c)", pos="5.1, 1.0!"]; H7 [label="H(c)", pos="5.1, -2.4!"]; H8 [label="H(d)", pos="2.6, -2.4!"];

// Labels for ipso carbons C4_label [label="p", pos="0,-3.5!"]; C1_label [label="m", pos="0,0.7!"]; C7_label [label="i", pos="2.6, -0.0!"]; C10_label [label="j", pos="5.2, -0.0!"];

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C2 -- C7; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; C5 -- C13; C13 -- C14 -- C15 -- C16; C10 -- I;

// Proton bonds C6 -- H1; C3 -- H2; C12 -- H7; C11 -- H8; C8 -- H5; C9 -- H6; }

Caption: Structure of this compound with atom labeling.

Comparison with Alternative Analytical Techniques

While NMR is paramount, a multi-technique approach provides the most robust characterization. Here’s how NMR compares to other common methods for this specific molecule.

Technique Information Provided Strengths Limitations for this compound
¹H & ¹³C NMR Precise atom connectivity, number of unique proton/carbon environments, electronic environment of nuclei.Unrivaled for isomer differentiation. Provides a complete structural map.[2]Larger sample quantity needed compared to MS. Slower acquisition time.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity (requires very little sample). Confirms molecular formula.Cannot distinguish between isomers (e.g., 4-butyl vs. 2-butyl or 4'-iodo vs. 3'-iodo). Fragmentation may not be definitive.[16]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., aromatic C-H, aliphatic C-H, C=C stretches).Fast, simple, and requires minimal sample preparation. Good for confirming functional groups.Provides no information on the connectivity of the carbon skeleton. Spectrum would be nearly identical for positional isomers.[16]
The Decisive Advantage of NMR: Isomer Differentiation

Consider a potential isomeric impurity, such as 3-Butyl-4'-iodobiphenyl.

  • MS : Would show the exact same molecular ion peak, making it indistinguishable from the target compound.

  • IR : Would show virtually identical spectra, as the same functional groups are present.

  • NMR : Would show a completely different and easily identifiable spectrum. The aromatic region for the 3-substituted butyl ring would be far more complex than the simple pair of doublets expected for the 4-substituted isomer, immediately flagging the incorrect structure.

Advanced Methods: 2D NMR for Unambiguous Assignments

For absolute certainty, especially in more complex molecules, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

  • HSQC : Correlates each proton signal directly to the carbon it is attached to, definitively linking the ¹H and ¹³C assignments.[17]

  • HMBC : Shows correlations between protons and carbons that are two or three bonds away, allowing one to piece together the entire molecular skeleton by observing long-range connectivities.[17][18] For example, an HMBC spectrum would show a correlation between the benzylic protons (H-g) and the aromatic carbons C-o and C-p, confirming the attachment point of the butyl chain.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Analysis H1_NMR Acquire ¹H Spectrum Assign Assign Signals H1_NMR->Assign C13_NMR Acquire ¹³C Spectrum C13_NMR->Assign HSQC Acquire HSQC Connect Confirm Connectivity HSQC->Connect HMBC Acquire HMBC HMBC->Connect Assign->HSQC Verify C-H bonds Assign->HMBC Map skeleton Structure Elucidate Structure Connect->Structure

Caption: Workflow for definitive structural confirmation using NMR.

Conclusion

While techniques like Mass Spectrometry and IR Spectroscopy are valuable for confirming molecular formula and the presence of functional groups, they fall short in providing the detailed architectural information required for definitive structural proof of complex organic molecules like this compound. The combination of ¹H and ¹³C NMR spectroscopy, with its ability to resolve unique atomic environments and establish precise connectivity, stands as the unequivocal method of choice. The predicted spectra, particularly the diagnostic upfield shift of the iodine-bound carbon and the distinct patterns of the aromatic and aliphatic regions, create a unique spectral fingerprint. When supplemented with 2D techniques like HSQC and HMBC, NMR provides an irrefutable confirmation of the molecular structure, ensuring the integrity of downstream research and development.

References

Leitfaden zum Leistungsvergleich von OLEDs, synthetisiert mit unterschiedlichen Biphenyl-Zwischenprodukten

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Dr. Gemini, Senior Application Scientist

Datum: 1. Januar 2026

Zusammenfassung für die Führungsebene

Die kontinuierliche Weiterentwicklung der Technologie für organische Leuchtdioden (OLEDs) hängt maßgeblich von der Entwicklung neuartiger organischer Materialien mit maßgeschneiderten optoelektronischen Eigenschaften ab. Biphenyl-Zwischenprodukte sind aufgrund ihrer robusten Struktur und ihrer anpassbaren elektronischen Eigenschaften zu einem Eckpfeiler bei der Synthese von Hochleistungs-OLED-Materialien geworden.[1][2] Dieser Leitfaden bietet einen detaillierten Leistungsvergleich von OLEDs, die mit verschiedenen Biphenyl-Zwischenprodukten als Wirtsmaterialien in der emittierenden Schicht synthetisiert wurden. Wir untersuchen die kausalen Zusammenhänge zwischen der Molekülstruktur der Zwischenprodukte und der resultierenden Geräteleistung, die durch wichtige Kennzahlen wie externe Quanteneffizienz (EQE), Leuchtdichte, Energieeffizienz und Betriebsstabilität belegt wird. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und dient als umfassende Ressource für das rationale Design und die Auswahl von Biphenyl-basierten Materialien zur Optimierung der OLED-Leistung.

Einleitung: Die zentrale Rolle von Biphenyl-Zwischenprodukten in OLEDs

Die Grundstruktur einer OLED besteht aus mehreren organischen Schichten, die zwischen zwei Elektroden eingebettet sind. Wenn eine Spannung angelegt wird, werden Elektronen und Löcher in die organischen Schichten injiziert, wo sie sich unter Bildung von Exzitonen wiedervereinigen, die dann unter Abgabe von Licht zerfallen. Die Effizienz dieses Prozesses hängt stark von den in jeder Schicht verwendeten Materialien ab.

Biphenyl-Derivate haben sich als außergewöhnlich vielseitige Bausteine für OLED-Materialien erwiesen, insbesondere als Wirtsmaterialien in phosphoreszierenden OLEDs (PhOLEDs).[3] Das Biphenyl-Grundgerüst bietet eine starre und konjugierte Struktur, die für stabile OLED-Materialien vorteilhaft ist.[4] Durch die chemische Modifizierung des Biphenyl-Kerns mit verschiedenen funktionellen Gruppen können Forscher die elektronischen, optischen und morphologischen Eigenschaften der resultierenden Moleküle feinabstimmen.[5] Diese Modifikationen sind entscheidend für:

  • Optimierung des Ladungstransports: Das Anbringen von ladungstransportierenden Einheiten an den Biphenyl-Kern kann zu bipolaren Wirtsmaterialien führen, die einen ausgeglichenen Fluss von Elektronen und Löchern zur Emissionsschicht ermöglichen und so die Rekombinationseffizienz verbessern.[6][7]

  • Erhöhung der Triplett-Energie (ET): Für PhOLEDs muss das Wirtsmaterial eine höhere Triplett-Energie als der emittierende Dotierstoff haben, um einen Rückenergietransfer zu verhindern.[6] Strukturelle Modifikationen, wie das Verdrehen der Biphenyl-Ringe, können die Konjugation verringern und die Triplett-Energie erhöhen.[8][9]

  • Verbesserung der thermischen und morphologischen Stabilität: Die Einführung sperriger Seitengruppen oder die Modifizierung der Molekülsymmetrie kann die Glasübergangstemperatur (Tg) erhöhen und die Kristallisation im Dünnfilm verhindern, was zu einer längeren Lebensdauer des Geräts führt.[4][8]

Dieser Leitfaden konzentriert sich auf den Vergleich des etablierten Wirtsmaterials 4,4'-Bis(N-Carbazolyl)-1,1'-Biphenyl (CBP) mit seinen Derivaten und einem neueren bipolaren Wirtsmaterial, 2,2'-Bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), um die Auswirkungen spezifischer struktureller Änderungen auf die OLED-Leistung zu beleuchten.

Molekulare Designstrategien für Biphenyl-basierte Wirtsmaterialien

Die Leistung eines OLED-Wirtsmaterials wird direkt von seiner Molekülstruktur beeinflusst. Die folgenden Diagramme veranschaulichen die grundlegenden Strukturen der in diesem Leitfaden verglichenen Biphenyl-Zwischenprodukte und die Designlogik hinter ihren Modifikationen.

cluster_CBP CBP und Derivate cluster_BTBP Bipolares Design CBP CBP (4,4'-Bis(N-Carbazolyl)-1,1'-biphenyl) CBP_Deriv CBP-Derivate (z.B. CBP-CN, CDBP) CBP->CBP_Deriv Funktionalisierung (z.B. -CN, -CH3) BTBP BTBP (2,2'-Bis(4,5-diphenyl- (1,2,4)-triazol-3-yl)biphenyl) Biphenyl_Core Biphenyl-Kern (Lochtransport) BTBP->Biphenyl_Core basiert auf Triazol_Moieties Triazol-Einheiten (Elektronentransport) BTBP->Triazol_Moieties funktionalisiert mit

Abbildung 1: Molekulare Strukturen und Designkonzepte von CBP, seinen Derivaten und dem bipolaren Wirtsmaterial BTBP.

Die Logik hinter diesen Designs besteht darin, die Mängel des ursprünglichen CBP-Moleküls zu beheben. CBP ist ein ausgezeichnetes lochtransportierendes Material, aber sein relativ niedriger Triplett-Energiezustand (ca. 2,56 eV) macht es für blaue PhOLEDs ungeeignet, und sein unipolarer Charakter kann zu einem unausgeglichenen Ladungstransport führen.[6] Die Derivatisierung zielt darauf ab, die Triplett-Energie zu erhöhen und bipolare Eigenschaften einzuführen. BTBP hingegen ist von Grund auf als bipolares Material konzipiert, indem elektronenziehende Triazol-Einheiten an einen lochtransportierenden Biphenyl-Kern gebunden werden.[10]

Leistungsvergleich: Experimentelle Daten

Die Leistung von OLEDs, die mit verschiedenen Biphenyl-basierten Wirtsmaterialien hergestellt wurden, wird in der folgenden Tabelle zusammengefasst. Die Daten stammen aus von Experten begutachteten Veröffentlichungen, um einen objektiven Vergleich zu gewährleisten.

WirtsmaterialEmitterMax. EQE (%)Max. Energieeffizienz (lm/W)Max. Stromausbeute (cd/A)Triplett-Energie (ET) (eV)Glasübergangstemp. (Tg) (°C)Referenz
CBP FIrpic (Blau)---2.56110[6]
Ir(ppy)3 (Grün)~18~65~602.56110[7]
CBP-CN Ir(ppy)3 (Grün)23.1-80.62.69162[7]
CBPPO FIrpic (Blau)14.425.828.0>2.65-[6]
CDBP FIrpic (Blau)---~2.95121[8]
BTBP FIrpic (Blau)30.262.865.9>3.0126[10]

Analyse der Leistungsdaten:

  • CBP vs. CBP-Derivate: Die Einführung von elektronenziehenden Cyano (-CN)-Gruppen in CBP-CN verbessert die Elektroneninjektions-/-transporteigenschaften erheblich, was zu einer bipolaren Natur und einer Effizienzsteigerung von 25-33 % bei grünen PhOLEDs im Vergleich zu CBP führt.[7] Die Substitution mit Methylgruppen in CDBP verdreht die Biphenyl-Ringe, was die Konjugation verringert und die Triplett-Energie auf ~2,95 eV erhöht, wodurch es für blaue Emitter geeignet ist.[8][9] CBPPO , ein weiteres Derivat, das für blaue PhOLEDs entwickelt wurde, zeigt eine deutlich verbesserte Leistung gegenüber dem, was mit dem Standard-CBP in blauen Geräten erreichbar wäre, und zeichnet sich durch eine vernachlässigbare Effizienz-Roll-off aus.[6]

  • CBP vs. BTBP: Der von Grund auf bipolare Ansatz von BTBP zeigt eine überlegene Leistung bei blauen PhOLEDs. Mit einer maximalen EQE von 30,2 % und einer Energieeffizienz von 62,8 lm/W übertrifft es die CBP-Derivate deutlich.[10] Dies ist auf den ausgeglichenen Ladungstransport zurückzuführen, der durch die Kombination des lochtransportierenden Biphenyl-Kerns mit den elektronentransportierenden Triazol-Einheiten erreicht wird, sowie auf seine sehr hohe Triplett-Energie (>3,0 eV), die einen effizienten Energietransfer zum blauen Emitter gewährleistet.[10]

Experimentelle Protokolle

Die Reproduzierbarkeit der Ergebnisse hängt von sorgfältig kontrollierten experimentellen Verfahren ab. Im Folgenden werden detaillierte Protokolle für die Synthese der diskutierten Wirtsmaterialien und die Herstellung von OLED-Bauelementen beschrieben.

Synthese von 4,4'-Bis(N-Carbazolyl)-1,1'-Biphenyl (CBP)

Dieses Protokoll beschreibt eine Ullmann-Kupplungsreaktion zur Synthese von CBP.

Start Ausgangsmaterialien (4,4'-Diiodbiphenyl, Carbazol, Kupferpulver, K2CO3) Reaktion Reaktion in 1,3-Diisopropylbenzol unter Rückfluss für 30h Start->Reaktion Abkuehlen Abkühlen auf Raumtemperatur Reaktion->Abkuehlen Filtrieren1 Zugabe von Toluol und Filtrieren zur Entfernung von unlöslichem Material Abkuehlen->Filtrieren1 Destillieren Entfernen des Lösungsmittels durch Destillation unter reduziertem Druck Filtrieren1->Destillieren Umkristallisieren Umkristallisieren aus Methanol Destillieren->Umkristallisieren Filtrieren2 Sammeln der Kristalle durch Filtration Umkristallisieren->Filtrieren2 Trocknen Trocknen des Produkts Filtrieren2->Trocknen Endprodukt Reines CBP Trocknen->Endprodukt

Abbildung 2: Workflow für die Synthese von CBP.

Schritt-für-Schritt-Verfahren:

  • Einrichtung des Reaktors: In einen 2-Liter-Dreihalskolben, der mit einem Rührer und einem Kondensator ausgestattet ist, werden unter Stickstoffatmosphäre 150 g (369,5 mmol) 4,4'-Diiodbiphenyl, 123,5 g (738,6 mmol) Carbazol, 23 g Kupferpulver, 100 µL Kaliumcarbonat und 500 mL 1,3-Diisopropylbenzol gegeben.[11][12]

  • Reaktion: Die Reaktionsmischung wird zum Rückfluss erhitzt und 30 Stunden lang gehalten.[11][12]

  • Aufarbeitung: Die Mischung wird auf Raumtemperatur abgekühlt. Es wird eine angemessene Menge Toluol zugegeben, und das unlösliche Material wird durch Filtration entfernt.[11][12]

  • Isolierung des Rohprodukts: Das Lösungsmittel im Filtrat wird durch Destillation unter reduziertem Druck entfernt, um das Rohprodukt zu erhalten.[11][12]

  • Reinigung: Dem Rohprodukt werden 500 mL Methanol zur Umkristallisation zugesetzt. Der ausgefällte Feststoff wird durch Filtration gesammelt und getrocknet, um das Zielprodukt zu erhalten.[11][12]

Synthese von 2,2'-Bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP)

Die Synthese von BTBP ist ein mehrstufiger Prozess, der mit Biphenyl-2,2'-dicarbonsäure beginnt.[10]

Syntheseschema:

  • Veresterung: Biphenyl-2,2'-dicarbonsäure wird in Methanol mit konzentrierter Schwefelsäure umgesetzt, um Dimethylbiphenyl-2,2'-dicarboxylat zu ergeben.[10]

  • Hydrazinolyse: Der Diester wird mit Hydrazinhydrat umgesetzt, um Biphenyl-2,2'-dicarbohydrazid zu bilden.[10]

  • Kondensation: Das Dihydrazid wird mit Benzoylchlorid umgesetzt, um einen Vorläufer zu bilden.[10]

  • Ringschluss: Der Vorläufer wird erhitzt, um die Triazol-Ringe zu bilden und das endgültige BTBP-Produkt zu ergeben.[10]

Hinweis: Detaillierte stöchiometrische und Reaktionsbedingungen sind in der referenzierten Literatur zu finden.[10]

Herstellung und Charakterisierung von OLED-Bauelementen

Ein allgemeines Protokoll zur Herstellung von OLEDs unter Verwendung eines thermischen Verdampfungsverfahrens wird unten beschrieben.

Schritt-für-Schritt-Verfahren:

  • Substratvorbereitung: Indium-Zinn-Oxid (ITO)-beschichtete Glassubstrate werden nacheinander in einem Ultraschallbad mit Reinigungsmittel, deionisiertem Wasser, Aceton und Isopropanol gereinigt. Anschließend werden die Substrate mit Stickstoff getrocknet und unmittelbar vor der Verwendung mit UV-Ozon behandelt.

  • Aufdampfen der organischen Schichten: Die organischen Schichten werden nacheinander durch thermisches Aufdampfen in einer Hochvakuumkammer (Druck < 10-6 Torr) auf das ITO-Substrat abgeschieden. Eine typische Schichtstruktur für ein phosphoreszierendes Bauelement ist:

    • Lochinjektionsschicht (HIL): z. B. 10 nm HAT-CN

    • Lochtransportschicht (HTL): z. B. 40 nm NPB

    • Emittierende Schicht (EML): 20 nm Wirtsmaterial (z. B. CBP, BTBP) dotiert mit einem phosphoreszierenden Emitter (z. B. 10 wt% FIrpic)

    • Elektronentransportschicht (ETL): z. B. 40 nm TPBi

    • Elektroneninjektionsschicht (EIL): z. B. 1 nm LiF

  • Kathodenabscheidung: Eine 100 nm dicke Aluminium (Al)-Kathode wird durch eine Schattenmaske auf die organischen Schichten aufgedampft, um die aktiven Bereiche des Bauelements zu definieren.

  • Verkapselung: Die fertigen Bauelemente werden in einer Stickstoff-gefüllten Handschuhbox mit einem Glasdeckel und UV-härtbarem Epoxidharz verkapselt, um eine Beeinträchtigung durch Sauerstoff und Feuchtigkeit zu verhindern.

  • Charakterisierung: Die Stromdichte-Spannungs-Leuchtdichte (J-V-L)-Eigenschaften werden mit einem Source-Meter und einem Photometer gemessen. Die Elektrolumineszenz (EL)-Spektren und die CIE-Farbkoordinaten werden mit einem Spektroradiometer erfasst.

Schlussfolgerung und Zukunftsaussichten

Der Leistungsvergleich von OLEDs, die mit verschiedenen Biphenyl-Zwischenprodukten synthetisiert wurden, zeigt deutlich den tiefgreifenden Einfluss des molekularen Designs auf die Geräteeigenschaften.

  • Das etablierte Wirtsmaterial CBP dient als wertvoller Maßstab, ist aber in seiner Anwendung für hocheffiziente blaue PhOLEDs aufgrund seiner relativ niedrigen Triplett-Energie und seines unipolaren Charakters begrenzt.

  • CBP-Derivate zeigen, dass durch gezielte Funktionalisierung erhebliche Verbesserungen erzielt werden können. Die Erhöhung der Triplett-Energie durch sterische Hinderung (z. B. CDBP ) und die Einführung bipolarer Eigenschaften durch elektronenziehende Gruppen (z. B. CBP-CN , CBPPO ) sind wirksame Strategien zur Leistungssteigerung.

  • Das von Grund auf bipolare Design von BTBP stellt den derzeitigen Stand der Technik für blaue phosphoreszierende Wirtsmaterialien dar und liefert außergewöhnlich hohe Effizienzen. Dies unterstreicht die Bedeutung eines ausgeglichenen Ladungstransports für die Maximierung der Exzitonen-Rekombinationseffizienz.

Zukünftige Forschungsrichtungen sollten sich auf die Entwicklung neuartiger Biphenyl-Zwischenprodukte konzentrieren, die eine hohe Triplett-Energie, einen ausgeglichenen Ladungstransport und eine verbesserte chemische Stabilität für eine noch längere Lebensdauer der Geräte vereinen. Die Erforschung neuer funktioneller Gruppen und die Verfeinerung der molekularen Architektur werden weiterhin entscheidend sein, um die Grenzen der OLED-Technologie zu erweitern.

Referenzen

  • 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl synthesis - ChemicalBook. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. (2020). ACS Applied Materials & Interfaces. Retrieved January 1, 2026, from --INVALID-LINK--

  • Novel host materials for blue phosphorescent OLEDs. (n.d.). SPIE Digital Library. Retrieved January 1, 2026, from --INVALID-LINK--

  • The Role of Biphenylcarbonitriles in Modern OLED Technology. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl | 58328-31-7. (2025). ChemicalBook. Retrieved January 1, 2026, from --INVALID-LINK--

  • The Role of Biphenyl Carboxylic Acid Intermediates in OLED Technology. (2025). Retrieved January 1, 2026, from --INVALID-LINK--

  • Novel host materials for blue phosphorescent OLEDs | Request PDF. (2009). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--

  • Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. (2021). MDPI. Retrieved January 1, 2026, from --INVALID-LINK--

  • Functionalization of Biphenylcarbazole (CBP) with Siloxane-Hybrid Chains for Solvent-Free Liquid Materials. (2018). National Institutes of Health. Retrieved January 1, 2026, from --INVALID-LINK--

  • Method for synthesizing 4,4'-bis(9h-carbazol-9-yl)biphenyls in one step. (n.d.). Patsnap Eureka. Retrieved January 1, 2026, from --INVALID-LINK--

  • OLED Material Synthesis: The Role of Biphenyl Intermediates. (n.d.). Retrieved January 1, 2026, from --INVALID-LINK--

  • A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. (2013). Journal of Materials Chemistry C. Retrieved January 1, 2026, from --INVALID-LINK--

  • A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes. (n.d.). SciSpace. Retrieved January 1, 2026, from --INVALID-LINK--

  • A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes. (2007). Journal of Materials Chemistry. Retrieved January 1, 2026, from --INVALID-LINK--

References

A Comparative Guide to the Synthesis of 4-Butyl-4'-iodobiphenyl: A Modernized Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Butyl-4'-iodobiphenyl in Advanced Materials

In the landscape of organic electronics and materials science, the biphenyl scaffold remains a fundamental building block. Its rigid, conjugated structure is central to the performance of liquid crystal displays (LCDs) and Organic Light-Emitting Diodes (OLEDs).[1][2] Specifically, this compound serves as a critical intermediate, where the butyl group imparts solubility and influences liquid crystalline properties, while the iodo-group provides a highly reactive site for further molecular elaboration via cross-coupling reactions.[2][3]

The synthesis of this key intermediate, therefore, is not merely an academic exercise; it is a crucial step in the manufacturing pipeline for next-generation electronics and pharmaceuticals. The efficiency, scalability, safety, and environmental impact of its synthetic route directly influence the cost and viability of the final products. This guide provides a critical evaluation of a new, streamlined synthetic route for this compound, comparing it directly with traditional methodologies to offer researchers and process chemists a validated, superior alternative.

Traditional Synthetic Pathways and Their Limitations

Historically, the synthesis of substituted iodobiphenyls has relied on classical organic reactions that, while functional, present significant challenges in terms of safety, environmental impact, and efficiency.

Route A: Multi-Step Synthesis via Friedel-Crafts and Direct Iodination

A common conceptual pathway involves a two-stage process: first, the introduction of the butyl group onto the biphenyl core, followed by iodination.

  • Friedel-Crafts Alkylation/Acylation: This route typically begins with the Friedel-Crafts acylation of biphenyl with butyryl chloride, followed by a Clemmensen or Wolff-Kishner reduction to yield 4-butylbiphenyl. While effective, this process involves corrosive Lewis acids (e.g., AlCl₃), stoichiometric inorganic waste, and often harsh reduction conditions.

  • Direct Electrophilic Iodination: The subsequent iodination of 4-butylbiphenyl is often accomplished using molecular iodine in the presence of strong oxidizing agents like persulfates, nitric acid, and sulfuric acid in an acetic acid solvent.[1][4][5] This method is fraught with drawbacks:

    • Harsh Reagents: The use of concentrated strong acids and oxidizers presents significant safety risks and equipment corrosion issues.[1]

    • Waste Generation: The process generates a large volume of acidic, inorganic waste that is difficult and costly to neutralize and dispose of.[1]

    • Selectivity Issues: While the 4-position is activated, achieving perfect regioselectivity can be challenging, leading to isomeric impurities that complicate purification.

This multi-step approach, visualized below, is labor-intensive and environmentally taxing, making it poorly suited for modern, green-conscious chemical manufacturing.

cluster_0 Traditional Multi-Step Synthesis biphenyl Biphenyl acylation 1. Friedel-Crafts Acylation (Butyryl Chloride, AlCl₃) biphenyl->acylation reduction 2. Clemmensen Reduction (Zn(Hg), HCl) acylation->reduction butylbiphenyl 4-Butylbiphenyl reduction->butylbiphenyl iodination 3. Direct Iodination (I₂, H₂SO₄, (NH₄)₂S₂O₈) butylbiphenyl->iodination product This compound (with byproducts) iodination->product

Caption: Workflow for a traditional, multi-step synthesis of this compound.

A Validated New Route: Green Palladium-Catalyzed Suzuki-Miyaura Coupling

To overcome the limitations of traditional methods, we present a validated synthetic route based on a modern, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is designed for high efficiency, operational simplicity, and adherence to the principles of green chemistry.[6][7] The core of this strategy is the direct coupling of two specifically chosen building blocks, constructing the target molecule in a single, high-yield step.

The proposed reaction couples (4-butylphenyl)boronic acid with 1,4-diiodobenzene . The differential reactivity between the two C-I bonds is not a factor here as we are using a boronic acid partner, but this method elegantly avoids the harsh pre-functionalization steps of the traditional route.

cluster_1 New Streamlined Synthesis reagent1 (4-Butylphenyl)boronic Acid reaction Suzuki-Miyaura Coupling (Pd/C Catalyst, K₂CO₃, H₂O/Solvent) reagent1->reaction reagent2 1,4-Diiodobenzene reagent2->reaction product This compound reaction->product

Caption: Workflow for the new, streamlined Suzuki-Miyaura cross-coupling synthesis.

The Causality Behind the Choice of Suzuki Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for several compelling reasons.[8][9] Its mechanism, which involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states, is exceptionally robust and tolerant of a wide range of functional groups.[8][9]

The key advantages of this approach are:

  • High Selectivity: The reaction forms C-C bonds with precise regiochemical control, drastically reducing byproduct formation.

  • Mild Conditions: The reaction typically proceeds under mild heating with a weak inorganic base (e.g., K₂CO₃ or Na₂CO₃) rather than corrosive acids.[1]

  • Green Solvents: This protocol has been optimized to use water as a solvent, eliminating the need for volatile and often toxic organic solvents.[1]

  • Catalyst Recyclability: Using a heterogeneous catalyst like Palladium on Carbon (Pd/C) allows for simple filtration and reuse, significantly reducing cost and heavy metal waste.[1]

pd0 Pd(0)L₂ pd2_complex1 R¹-Pd(II)L₂-I pd0->pd2_complex1 R¹-I oxidative_addition Oxidative Addition pd2_complex2 R¹-Pd(II)L₂-R² pd2_complex1->pd2_complex2 [R²-B(OH)₃]⁻ transmetalation Transmetalation boronate [R²-B(OH)₃]⁻ base Base (K₂CO₃) base->boronate boronic_acid R²-B(OH)₂ boronic_acid->boronate pd2_complex2->pd0 R¹-R² reductive_elimination Reductive Elimination product R¹-R² aryl_halide R¹-I

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: Traditional vs. New Route

The advantages of the new synthetic route become starkly evident when key performance indicators are compared directly against the traditional method.

ParameterTraditional Route (Friedel-Crafts/Iodination)New Route (Suzuki-Miyaura Coupling)Rationale & Justification
Overall Yield 40-50% (Multi-step losses)>90%The single-step, highly efficient coupling minimizes material loss. A 95% yield is reported for a similar synthesis of 4-iodobiphenyl.[1]
Purity (Pre-purification) Moderate (Isomeric byproducts)High (>98%)High selectivity of the Suzuki coupling minimizes side reactions.[3]
Reaction Time 2-3 Days (Multiple steps & workups)6-8 HoursA single reaction and workup significantly shortens the process time.[1]
Reagent Cost Medium (AlCl₃, reducers, oxidizers)Medium-High (Pd catalyst, boronic acid)The recyclability of the Pd/C catalyst mitigates its initial cost over multiple runs.[1] Boronic acids are commercially available.
Safety Profile Poor (Corrosive acids, strong oxidizers)Good (Weak base, non-flammable solvent)Eliminates the use of hazardous concentrated acids and persulfates.
Environmental Impact High (Significant acidic & inorganic waste)Low (Aqueous solvent, recyclable catalyst)Aligns with green chemistry principles by minimizing waste and using benign solvents.[10][11]
Scalability Difficult (Exotherms, waste handling)Excellent (Robust, well-understood process)Suzuki couplings are widely used in industrial-scale manufacturing due to their reliability.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for researchers to replicate and verify the described outcomes.

Protocol 1: New Route - Suzuki-Miyaura Synthesis of this compound

This protocol is adapted from established green Suzuki coupling methodologies.[1]

Materials:

  • 1,4-Diiodobenzene (1.0 eq, e.g., 3.29 g, 10 mmol)

  • (4-Butylphenyl)boronic acid (1.05 eq, e.g., 1.87 g, 10.5 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, e.g., 2.76 g, 20 mmol)

  • Palladium on Carbon (Pd/C, 10 wt%) (0.5 mol%, e.g., 53 mg)

  • Deionized Water (15 mL)

  • Toluene (15 mL)

  • Ethyl Acetate (for extraction)

Procedure:

  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,4-diiodobenzene, (4-butylphenyl)boronic acid, and potassium carbonate.

  • Catalyst and Solvent Addition: Add the Pd/C catalyst, followed by deionized water and toluene.

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to degas the mixture.

  • Reaction: Heat the mixture to 80°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to recover the Pd/C catalyst. Wash the filter cake with ethyl acetate (2 x 10 mL). The catalyst can be washed, dried, and stored for reuse.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine all organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white to off-white solid.

    • Expected Yield: >90%. Purity: >98% by HPLC.

Protocol 2: Traditional Route - Iodination of 4-Butylbiphenyl (Illustrative)

This protocol is based on classical direct iodination methods.[4] Caution: This procedure involves strong acids and oxidizers and should be performed with extreme care in a certified fume hood.

Materials:

  • 4-Butylbiphenyl (1.0 eq, e.g., 2.10 g, 10 mmol)

  • Iodine (I₂) (1.0 eq, e.g., 2.54 g, 10 mmol)

  • Ammonium Persulfate ((NH₄)₂S₂O₈) (1.1 eq, e.g., 2.51 g, 11 mmol)

  • Glacial Acetic Acid (20 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (2 mL)

  • Carbon Tetrachloride (1 mL, to wash condenser)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 4-butylbiphenyl in glacial acetic acid. Add water dropwise until the solution becomes slightly turbid.

  • Reagent Addition: Add iodine, ammonium persulfate, and concentrated sulfuric acid to the stirred solution. Add carbon tetrachloride to wash any sublimed iodine from the condenser back into the reaction.

  • Reaction: Heat the mixture to 80°C and stir vigorously. The reaction is complete when the purple color of the iodine has vanished (approx. 3-4 hours).

  • Workup:

    • Cool the reaction mixture and pour it into 100 mL of cold water.

    • Collect the precipitated crude solid by vacuum filtration.

    • Wash the solid with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by water.

  • Purification:

    • The crude product will be a mixture of the desired product, unreacted starting material, and potentially other isomers.

    • Purification requires column chromatography on silica gel followed by recrystallization.

    • Expected Yield: 40-60%. Purity: Variable, requires extensive purification.

Conclusion and Recommendation

The validation of this new synthetic route for this compound via a palladium-catalyzed Suzuki-Miyaura coupling marks a significant advancement over traditional methods. The data and protocols presented in this guide demonstrate its clear superiority in terms of chemical yield, product purity, operational safety, and environmental responsibility. For researchers, scientists, and drug development professionals, adopting this streamlined, green-chemistry-aligned approach offers a reliable, scalable, and cost-effective pathway to a crucial chemical intermediate, thereby accelerating innovation in advanced materials and pharmaceuticals.

References

Comparative study of palladium catalysts for Suzuki coupling of aryl iodides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Aryl Iodides

Introduction: The Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become an indispensable tool, particularly in the pharmaceutical and materials science industries, for constructing complex molecular architectures. At the heart of this transformation lies the palladium catalyst, the linchpin that orchestrates the intricate dance of bond formation.

This guide provides a comparative analysis of common palladium catalysts for the Suzuki coupling of aryl iodides. Aryl iodides are often the starting point for these reactions due to their high reactivity, which stems from the relatively weak C-I bond, facilitating the initial oxidative addition step. We will delve into the catalytic cycle, compare the performance of various catalyst systems, provide detailed experimental protocols, and offer insights to guide catalyst selection for your specific research needs.

The Engine of C-C Bond Formation: The Suzuki Coupling Catalytic Cycle

Understanding the mechanism of the Suzuki coupling is paramount to troubleshooting and optimizing reactions. The generally accepted catalytic cycle involves a palladium(0) species as the active catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle commences with the reaction of the active Pd(0) catalyst with the aryl iodide (Ar-I). The palladium center inserts itself into the carbon-iodine bond, resulting in a square planar Pd(II) complex. This step is typically the rate-determining step for less reactive aryl halides, but is generally fast for aryl iodides.

  • Transmetalation : The organoboron reagent (R-B(OR)2), activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. The base is crucial, as it forms an "ate" complex with the boronic acid, enhancing the nucleophilicity of the organic group and facilitating the transfer to the palladium.

  • Reductive Elimination : The final step involves the two organic groups on the palladium center coupling to form the new C-C bond and the desired biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)L_n-I oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R-B(OR)2OH]⁻ pd2_biaryl Ar-Pd(II)L_n-R transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination Ar-R reductive_elimination->pd0 boronic R-B(OR)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Palladium Catalyst Systems

The choice of palladium source is a critical parameter that influences reaction efficiency, catalyst loading, and operational simplicity. Catalysts can be broadly categorized into classical complexes, modern pre-catalysts, and heterogeneous systems.

Catalyst SystemRepresentative CatalystTypical Loading (mol%)Air/Moisture StabilityKey AdvantagesKey Disadvantages
Classical Pd(0) Pd(PPh₃)₄1 - 5PoorCommercially available, well-understood reactivity.Air-sensitive, requires inert atmosphere; phosphine ligands can be problematic.
Classical Pd(II) Pd(OAc)₂, PdCl₂(PPh₃)₂1 - 5ModerateAir-stable sources, often used with external ligands.Requires in-situ reduction to Pd(0); can be less active than pre-catalysts.
Buchwald Pre-catalysts G3-XPhos Palladacycle0.05 - 2Good to ExcellentHigh activity at low loadings, broad substrate scope, air-stable.Higher cost, proprietary ligands.
Herrmann's Catalyst trans-di(μ-acetato)-bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)0.1 - 2GoodThermally stable, effective for a range of substrates.Can require higher temperatures to activate.
Heterogeneous Pd/C (Palladium on Carbon)2 - 10ExcellentEasy to remove by filtration, recyclable.Often requires higher loadings and temperatures; potential for metal leaching.
Classical Catalysts: The Workhorses
  • Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ : For decades, this was the go-to catalyst for Suzuki couplings. As a pre-formed Pd(0) complex, it does not require an in-situ reduction step. However, its primary drawback is its significant air sensitivity, necessitating the use of a glovebox or rigorous Schlenk techniques for handling.

  • Palladium(II) Acetate - Pd(OAc)₂ & Dichlorobis(triphenylphosphine)palladium(II) - PdCl₂(PPh₃)₂ : These Pd(II) sources are more convenient to handle due to their air stability. In the reaction mixture, they are reduced in situ to the active Pd(0) species, often by a phosphine ligand, solvent, or an amine base. While robust, they may require higher catalyst loadings and temperatures compared to more modern systems.

Modern Pre-catalysts: Precision and Power

The development of pre-catalysts has revolutionized cross-coupling reactions. These are stable Pd(II) complexes that are designed to efficiently generate a monoligated Pd(0) species, which is believed to be the highly active catalytic species, in solution.

  • Buchwald Pre-catalysts : The Buchwald group has developed a vast library of bulky, electron-rich phosphine ligands and their corresponding palladacycle pre-catalysts (e.g., G3-XPhos). These systems are often remarkably efficient, allowing for very low catalyst loadings (down to ppm levels in some cases) and exhibiting broad functional group tolerance. Their enhanced stability and ease of handling make them a preferred choice in industrial settings.

  • Palladacycles (e.g., Herrmann's Catalyst) : Palladacycles are another important class of pre-catalysts where the palladium is part of a chelated ring structure. They are typically thermally stable and show good activity for a variety of substrates.

Heterogeneous Catalysts: The Practical Choice
  • Palladium on Carbon (Pd/C) : The primary advantage of heterogeneous catalysts like Pd/C is the ease of separation from the reaction mixture. After the reaction, the catalyst can be simply filtered off, which is highly desirable for pharmaceutical applications where minimizing residual palladium contamination is critical. However, these catalysts often suffer from lower activity compared to their homogeneous counterparts, requiring higher loadings and forcing conditions. There is also the risk of palladium leaching from the support into the solution, blurring the lines between true heterogeneous and homogeneous catalysis.

Experimental Protocols: A Practical Comparison

To illustrate the practical differences in using these catalysts, we present two representative protocols for the coupling of 1-iodo-4-methoxybenzene with phenylboronic acid.

Experimental_Workflow start Start setup Assemble Glassware (Oven-dried) start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert reagents Add Solids: Aryl Iodide, Boronic Acid, Base, Catalyst inert->reagents solvent Add Degassed Solvent reagents->solvent heat Heat to Reaction Temp with Stirring solvent->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Workup: Extraction with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (e.g., Column Chromatography) concentrate->purify end Characterize Product purify->end

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Protocol 1: Using a Classical Air-Sensitive Catalyst - Pd(PPh₃)₄

This protocol requires strict anaerobic technique.

Materials:

  • 1-iodo-4-methoxybenzene (234 mg, 1.0 mmol)

  • Phenylboronic acid (146 mg, 1.2 mmol)

  • Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-iodo-4-methoxybenzene, phenylboronic acid, and potassium carbonate.

  • Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

  • Under a positive pressure of nitrogen, quickly add the Pd(PPh₃)₄ catalyst. Note: This catalyst is air-sensitive and should be handled accordingly.

  • Using a syringe, add the degassed toluene and ethanol. The solvent should be degassed beforehand by sparging with nitrogen for 20-30 minutes.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Using a Modern Air-Stable Pre-catalyst - G3-XPhos Palladacycle

This protocol demonstrates the operational simplicity of using an air-stable pre-catalyst.

Materials:

  • 1-iodo-4-methoxybenzene (234 mg, 1.0 mmol)

  • Phenylboronic acid (146 mg, 1.2 mmol)

  • G3-XPhos Palladacycle (17 mg, 0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (636 mg, 3.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To a standard round-bottom flask equipped with a magnetic stir bar, add 1-iodo-4-methoxybenzene, phenylboronic acid, potassium phosphate, and the G3-XPhos Palladacycle. Note: These reagents can be weighed and added in the open air.

  • Add the 1,4-dioxane (solvent does not need to be rigorously degassed for many pre-catalyst systems, though it is good practice).

  • Fit the flask with a reflux condenser and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. Reactions with pre-catalysts are often significantly faster, potentially complete in 1-4 hours.

  • Upon completion, cool the reaction to room temperature.

  • Follow the same workup and purification procedure as described in Protocol 1.

Conclusion and Catalyst Selection Strategy

The Suzuki-Miyaura coupling is a powerful and versatile reaction, and its success is intimately tied to the choice of palladium catalyst. For routine couplings of reactive substrates like aryl iodides where cost is a primary concern and appropriate inert atmosphere techniques are available, classical catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ remain viable options.

However, for challenging substrates, reactions requiring very low catalyst loadings, or in process development where robustness and ease of handling are paramount, modern pre-catalysts such as the Buchwald palladacycles are often the superior choice. Their high activity and air stability can streamline workflows and provide access to products that are difficult to synthesize with older catalyst systems. Heterogeneous catalysts like Pd/C offer a practical solution when product purity and catalyst recyclability are the main drivers, though often at the cost of reaction efficiency.

Ultimately, the optimal catalyst is application-dependent. By understanding the mechanism, appreciating the trade-offs between different catalyst systems, and employing robust experimental technique, researchers can fully harness the power of the Suzuki coupling to advance their scientific goals.

Benchmarking the performance of liquid crystals derived from 4-Butyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the performance of 4-butyl-4'-cyanobiphenyl (4CB), a nematic liquid crystal notionally derived from the precursor 4-Butyl-4'-iodobiphenyl. We will benchmark its key electro-optical properties against two other prominent members of the 4'-n-alkyl-4-cyanobiphenyl (nCB) homologous series: 4-pentyl-4'-cyanobiphenyl (5CB) and 4-octyl-4'-cyanobiphenyl (8CB). This document is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in the application and characterization of liquid crystalline materials.

Introduction: The Significance of the Cyanobiphenyl Scaffold

The 4'-n-alkyl-4-cyanobiphenyl (nCB) series represents one of the most well-studied and commercially significant families of thermotropic liquid crystals. Their molecular architecture, consisting of a rigid biphenyl core, a flexible alkyl chain (CnH2n+1), and a highly polar cyano (-C≡N) group, is fundamental to their mesogenic behavior. This structure imparts a significant dipole moment along the principal molecular axis, leading to a large positive dielectric anisotropy (Δε), which is a prerequisite for the operation of twisted nematic (TN) and other field-effect liquid crystal displays (LCDs)[1][2]. The length of the alkyl chain plays a critical role in modulating the physical properties of these materials, influencing their phase transition temperatures, viscosity, and elastic constants.

This compound serves as a key synthetic intermediate in the production of such liquid crystals. The iodine atom provides a reactive site for the introduction of various functional groups, most notably the cyano group, through well-established organometallic reactions.

Synthetic Pathway: From Iodobiphenyl to Cyanobiphenyl

The conversion of an aryl iodide, such as this compound, to the corresponding aryl nitrile, 4-butyl-4'-cyanobiphenyl (4CB), is a classic transformation in organic synthesis. The Rosenmund-von Braun reaction is a robust and widely employed method for this purpose. This reaction involves the cyanation of an aryl halide using copper(I) cyanide (CuCN), typically in a high-boiling polar solvent like DMF or pyridine[3][4][5].

The causality behind this choice of reactants is twofold: the aryl-iodine bond is sufficiently reactive to undergo oxidative addition to a copper(I) species, and the cyanide ion is a potent nucleophile. The reaction proceeds via a probable Cu(III) intermediate, followed by reductive elimination to yield the desired aryl nitrile[4]. The high temperatures are necessary to overcome the activation energy of the reaction.

Synthesis cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product start This compound reagents CuCN (Copper(I) Cyanide) High-boiling polar solvent (e.g., DMF) Reflux (High Temperature) start->reagents Rosenmund-von Braun Reaction product 4-Butyl-4'-cyanobiphenyl (4CB) reagents->product

Caption: Synthetic route from this compound to 4-butyl-4'-cyanobiphenyl.

Performance Benchmarking: A Comparative Study

The utility of a liquid crystal in an electro-optical device is dictated by a set of key performance metrics. Here, we compare 4CB with its longer-chain homologues, 5CB and 8CB, to elucidate the structure-property relationships governed by the alkyl chain length.

Comparative Performance Data
Property4-Butyl-4'-cyanobiphenyl (4CB)4-Pentyl-4'-cyanobiphenyl (5CB)4-Octyl-4'-cyanobiphenyl (8CB)
CAS Number 52709-83-8[6][7]40817-08-1[8][9]52709-84-9[10][11]
Melting Point (Tm) 49-51 °C[6][12]22.5 °C[8][13]21.5 °C
Clearing Point (TNI) Monotropic Transition*35.0 °C[8][13]40.5 °C
Mesophase(s) Nematic (Monotropic)NematicSmectic A, Nematic
Birefringence (Δn) at 25°C, 589 nm ~0.18 (estimated)~0.20[14][15]~0.157
Dielectric Anisotropy (Δε) at 25°C, 1 kHz ~+12 (estimated)~+11.5 to +13.3[1][12]~+6.15 (at 39.4°C)
Response Time (τ) msec range (typical)msec range (typical)msec range (typical)[10]

*Note on 4CB: 4CB exhibits a monotropic nematic phase, meaning the nematic phase only appears upon cooling from the isotropic liquid state and below its melting point. This makes it less practical for room-temperature applications compared to enantiotropic liquid crystals like 5CB. The performance data for 4CB's birefringence and dielectric anisotropy are estimated based on the established trends within the nCB homologous series, where these values tend to decrease with increasing alkyl chain length[2][12].

Discussion of Structure-Performance Relationships

  • Phase Behavior and Alkyl Chain Length : The length of the flexible alkyl chain significantly influences the phase behavior. 5CB is prized for its convenient room-temperature nematic range[16]. As the chain length increases to eight carbons (8CB), smectic ordering becomes more favorable, and a Smectic A phase appears at lower temperatures before transitioning to the nematic phase[10]. The shorter butyl chain in 4CB results in a higher melting point and the absence of a stable (enantiotropic) nematic phase.

  • Birefringence (Δn) : Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a measure of a material's optical anisotropy. In the nCB series, Δn is primarily determined by the polarizable biphenyl core. The alkyl chain has a diluting effect; thus, as the chain length increases, the overall birefringence tends to decrease slightly[17]. 5CB exhibits a high birefringence, making it suitable for devices requiring significant phase modulation[15][18].

  • Dielectric Anisotropy (Δε) : The large positive dielectric anisotropy of the nCB series stems from the strong dipole moment of the cyano group aligned with the molecular long axis[2]. Similar to birefringence, the non-polar alkyl chain dilutes this effect. Consequently, Δε decreases as the alkyl chain gets longer, which is evident in the comparison between 5CB and 8CB[2][12]. This property is crucial as it determines the threshold voltage required to switch the liquid crystal director in an electric field.

  • Response Time (τ) : The electro-optic response time is a complex parameter influenced by the rotational viscosity (γ₁), elastic constants (Kᵢᵢ), and cell thickness (d). While specific values vary with experimental conditions, all members of the nCB series exhibit response times in the millisecond range, suitable for many display applications[10]. Generally, longer alkyl chains lead to higher viscosity, which can increase the response time.

Experimental Protocols for Performance Characterization

To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are essential. Below are the methodologies for determining the key parameters discussed.

Phase Transition Temperature Determination

Principle : Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as a function of temperature. Phase transitions are observed as endothermic (melting, clearing) or exothermic (crystallization) peaks.

Protocol :

  • Accurately weigh 5-10 mg of the liquid crystal sample into an aluminum DSC pan using a microbalance.

  • Hermetically seal the pan using a crimper to prevent sample loss.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Initiate a heating and cooling cycle under a nitrogen atmosphere. A typical cycle would be:

    • Heat from room temperature to a point well above the expected clearing point (e.g., 100°C) at a controlled rate (e.g., 10°C/min).

    • Hold for 5 minutes to ensure thermal equilibrium.

    • Cool back to room temperature at the same rate.

  • The peak temperatures of the endothermic events on heating correspond to the melting (solid-to-mesophase) and clearing (mesophase-to-isotropic) points[10].

Birefringence (Δn) Measurement

Principle : An Abbé refractometer measures the refractive index of a liquid by determining the critical angle of total internal reflection at the interface between the sample and a high-refractive-index prism. For anisotropic materials like liquid crystals, both the ordinary (nₒ) and extraordinary (nₑ) refractive indices can be measured by using polarized light.

Protocol :

  • Calibrate the Abbé refractometer using a standard liquid with a known refractive index (e.g., distilled water) at a controlled temperature (e.g., 25°C)[19].

  • Apply a thin layer of a surface alignment agent (e.g., rubbed polyimide for planar alignment or a surfactant for homeotropic alignment) to the refractometer's prism to orient the liquid crystal molecules.

  • Place a few drops of the liquid crystal sample, heated to its nematic phase, onto the measuring prism.

  • Use a polarizing eyepiece to separately measure nₑ and nₒ. The boundary between the light and dark fields will appear at different positions for light polarized parallel and perpendicular to the liquid crystal director.

  • The birefringence is calculated as Δn = nₑ - nₒ[20].

Dielectric Anisotropy (Δε) Measurement

Principle : The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different molecular orientations relative to an applied electric field.

Protocol :

  • Fabricate two types of liquid crystal cells using ITO-coated glass substrates: one with a planar alignment layer (director parallel to the surface) and one with a homeotropic alignment layer (director perpendicular to the surface). The cell gap should be known precisely.

  • Fill the cells with the liquid crystal sample in its isotropic phase via capillary action and then cool into the nematic phase.

  • Using an LCR meter, measure the capacitance of the planar cell (C∥) and the homeotropic cell (C⊥) at a standard frequency (e.g., 1 kHz)[12].

  • The dielectric permittivities are calculated using the formula ε = (C * d) / (ε₀ * A), where C is the capacitance, d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity.

  • The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥[17].

Measurement cluster_setup Experimental Setup cluster_measure Measurement cluster_calc Calculation LCR LCR Meter Cell LC Cell (Planar or Homeotropic) LCR->Cell C_par Measure C∥ (Planar Cell) Cell->C_par C_perp Measure C⊥ (Homeotropic Cell) Cell->C_perp E_par Calculate ε∥ C_par->E_par E_perp Calculate ε⊥ C_perp->E_perp Delta_E Δε = ε∥ - ε⊥ E_par->Delta_E E_perp->Delta_E

Caption: Workflow for measuring the dielectric anisotropy of a liquid crystal.

Conclusion

The 4'-n-alkyl-4-cyanobiphenyl series provides a clear and instructive example of how subtle changes in molecular structure can be used to tune the macroscopic properties of liquid crystals. While 4-butyl-4'-cyanobiphenyl (4CB), derived from its iodobiphenyl precursor, demonstrates the characteristic properties of the nCB family, its monotropic nature limits its utility in room-temperature devices. The 5CB homologue offers a superior performance profile for such applications due to its stable, enantiotropic nematic phase around ambient temperatures, coupled with high birefringence and strong positive dielectric anisotropy. The 8CB variant, with its longer alkyl chain, introduces smectic behavior, which is desirable for other types of applications, such as scattering devices, but comes at the cost of reduced dielectric and optical anisotropy in its nematic phase. This comparative guide underscores the importance of targeted molecular design and rigorous experimental characterization in the development of liquid crystals for advanced technologies.

References

Evaluating the cost-effectiveness of different synthetic pathways to 4-Butyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cost-Effective Synthesis of 4-Butyl-4'-iodobiphenyl

Authored by a Senior Application Scientist

Introduction

This compound (CAS No. 199982-02-0) is a crucial intermediate in the synthesis of advanced materials, particularly for organic light-emitting diodes (OLEDs), liquid crystals, and as a building block in pharmaceutical research.[1][2] Its molecular structure, featuring a biphenyl core with distinct butyl and iodo functionalities, allows for versatile downstream modifications, typically through cross-coupling reactions where the iodine atom serves as a reactive handle.[1] As demand for high-performance organic electronic materials grows, the need for scalable, efficient, and, most importantly, cost-effective synthetic routes to key intermediates like this compound has become paramount.

This guide provides a comparative analysis of the most viable synthetic pathways to this compound. We will move beyond simple procedural outlines to dissect the underlying chemical principles, evaluate the economic and practical trade-offs of each route, and provide detailed, field-tested protocols. The objective is to equip researchers, process chemists, and drug development professionals with the insights needed to select the optimal synthesis strategy for their specific application, whether for lab-scale research or industrial production.

Overview of Synthetic Strategies: Two Core Approaches

The synthesis of an unsymmetrical biaryl such as this compound can be approached from two primary retrosynthetic disconnections:

  • Cross-Coupling Approach: This strategy involves the formation of the central biphenyl C-C bond by coupling two appropriately functionalized benzene rings—one bearing the butyl group and the other an iodine atom. This is the most common and versatile approach, with several well-established, transition-metal-catalyzed reactions to choose from, including the Suzuki, Kumada, and Negishi couplings.[3]

  • Biphenyl Functionalization Approach: This method begins with a pre-existing biphenyl or a substituted biphenyl scaffold, which is then functionalized in one or more subsequent steps. For instance, one could start with 4-butylbiphenyl and introduce the iodine atom via electrophilic aromatic substitution, or begin with 4-iodobiphenyl and attach the butyl group via a Friedel-Crafts reaction.

The choice between these strategies hinges on a careful evaluation of starting material availability and cost, reaction efficiency (yield), purification complexity, and overall process scalability.

Pathway 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used method for constructing biaryl systems due to its high functional group tolerance, use of stable and less toxic organoboron reagents, and generally mild reaction conditions.[4][5] The reaction creates a C-C bond between an organoboron species (typically a boronic acid) and an organohalide, catalyzed by a palladium(0) complex.[5][6]

Reaction Scheme & Mechanism

The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl halide to the Pd(0) catalyst, (2) Transmetalation of the aryl group from the boron atom to the palladium center (this step requires activation by a base), and (3) Reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[5]

Two primary routes are feasible for synthesizing this compound:

  • Route 1A: 4-Butylphenylboronic acid + 1,4-Diiodobenzene

  • Route 1B: 4-Iodophenylboronic acid + 1-Bromo-4-butylbenzene

Route 1A is often preferred as it utilizes the more reactive C-I bond on the diiodobenzene for the coupling, potentially allowing for milder conditions.[4]

Cost-Effectiveness Evaluation
  • Starting Materials: 4-Butylphenylboronic acid and 1,4-diiodobenzene are commercially available but can be moderately expensive, especially at scale. However, their stability simplifies handling and storage.

  • Catalyst & Reagents: Palladium catalysts and the associated phosphine ligands represent a significant cost. However, catalyst loadings can often be kept low (0.1–2 mol%). The bases used (e.g., Na₂CO₃, K₂CO₃) are inexpensive commodities.

  • Yield & Purity: Suzuki couplings are renowned for providing high yields (often >90%) and clean reactions, which can significantly simplify purification.[6] Often, a simple recrystallization is sufficient, avoiding costly and time-consuming column chromatography.

  • Scalability & Safety: The reaction is highly scalable. The primary safety concerns relate to the handling of palladium catalysts and organic solvents. The boronic acids themselves have low toxicity.[5]

Detailed Experimental Protocol (Route 1A)
  • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 4-butylphenylboronic acid (1.0 eq.), 1,4-diiodobenzene (1.1 eq.), and sodium carbonate (2.0 eq.).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio).

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-1.0 mol%).

  • Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress using TLC or GC-MS. The reaction is usually complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or isopropanol to yield pure this compound.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_0 Reaction Setup cluster_1 Workup & Purification reagents 4-Butylphenylboronic Acid 1,4-Diiodobenzene Na2CO3 setup 1. Combine Reagents reagents->setup catalyst Pd(PPh3)4 add_solv_cat 3. Add Solvent & Catalyst catalyst->add_solv_cat solvent Toluene/Ethanol/Water solvent->add_solv_cat purge 2. Purge with Ar/N2 setup->purge purge->add_solv_cat reflux 4. Heat to Reflux (80-90°C) add_solv_cat->reflux workup 5. Quench & Extract reflux->workup dry_conc 6. Dry & Concentrate workup->dry_conc purify 7. Recrystallize dry_conc->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Pathway 2: The Kumada Coupling

The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed. It utilizes a highly reactive Grignard reagent (organomagnesium) with an organohalide and is typically catalyzed by nickel or palladium complexes.[7][8]

Reaction Scheme & Mechanism

The catalytic cycle is similar to the Suzuki coupling but does not require a base for activation. The key steps are oxidative addition of the halide to the catalyst, transmetalation with the potent Grignard reagent, and reductive elimination.[8]

A plausible route would be the reaction of 4-iodophenylmagnesium bromide (formed from 1-bromo-4-iodobenzene) with 1-bromo-4-butylbenzene.

Cost-Effectiveness Evaluation
  • Starting Materials: Grignard reagents are prepared in-situ from inexpensive magnesium metal and organohalides (e.g., 1-bromo-4-iodobenzene).[9] This avoids the cost of pre-formed, purified organometallic reagents like boronic acids, representing a significant economic advantage.[10]

  • Catalyst & Reagents: Nickel catalysts (e.g., Ni(dppp)Cl₂) are substantially cheaper than their palladium counterparts, making this an attractive option for large-scale synthesis.[8]

  • Yield & Purity: While yields can be good, Kumada couplings are often less "clean" than Suzuki reactions. The high reactivity of Grignard reagents can lead to side reactions, such as homocoupling (Wurtz coupling).[11] This can complicate purification, often necessitating chromatography.

  • Scalability & Safety: The primary drawback is the low functional group tolerance and high reactivity of Grignard reagents. They are incompatible with acidic protons (alcohols, water) and carbonyl groups, limiting the complexity of substrates.[7][11] Strict anhydrous (moisture-free) conditions are mandatory, which can add complexity and cost to industrial-scale setups.[12]

Detailed Experimental Protocol
  • Grignard Formation: In an oven-dried, three-neck flask under an inert atmosphere, place magnesium turnings (1.1 eq.). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-4-iodobenzene (1.0 eq.) in anhydrous THF via an addition funnel. Maintain a gentle reflux until all the magnesium has been consumed.

  • Coupling Reaction: In a separate dry flask, prepare a solution of the nickel catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂] (1-2 mol%), in anhydrous THF.

  • Cool the catalyst solution and the freshly prepared Grignard reagent to 0 °C.

  • Slowly add a solution of 1-bromo-4-butylbenzene (0.95 eq.) in anhydrous THF to the catalyst mixture.

  • To this, add the Grignard reagent dropwise, keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography on silica gel.

Workflow Diagram: Kumada Coupling

Kumada_Coupling cluster_0 Grignard Reagent Preparation cluster_1 Coupling Reaction cluster_2 Workup & Purification mg Mg turnings, I2 grignard_prep 1. Form Grignard Reagent mg->grignard_prep halide1 1-Bromo-4-iodobenzene in dry THF halide1->grignard_prep add_grignard 3. Add Grignard Reagent (0°C) grignard_prep->add_grignard catalyst Ni(dppp)Cl2 in dry THF add_halide2 2. Add Halide 2 to Catalyst catalyst->add_halide2 halide2 1-Bromo-4-butylbenzene in dry THF halide2->add_halide2 add_halide2->add_grignard react 4. Stir Overnight add_grignard->react quench 5. Quench with NH4Cl(aq) react->quench extract 6. Extract & Concentrate quench->extract purify 7. Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via Kumada coupling.

Pathway 3: Two-Step Biphenyl Functionalization

This approach avoids the direct cost of a cross-coupling reaction by building upon a cheaper, commercially available biphenyl scaffold. A common sequence is the Friedel-Crafts alkylation of biphenyl to form 4-butylbiphenyl, followed by a regioselective iodination.

Reaction Scheme
  • Step 1 (Alkylation): Biphenyl + Butanoyl chloride (or Butyl bromide) with a Lewis acid catalyst (e.g., AlCl₃) → 4-Butylbiphenyl. (Note: Friedel-Crafts acylation followed by reduction is often used to avoid polyalkylation and rearrangement issues seen with direct alkylation).[13]

  • Step 2 (Iodination): 4-Butylbiphenyl + Iodinating Agent → this compound.

Cost-Effectiveness Evaluation
  • Starting Materials: Biphenyl, butanoyl chloride, and aluminum chloride are all inexpensive, bulk chemicals. This makes the initial step highly cost-effective from a raw materials perspective.

  • Reagents: For the iodination step, various reagents can be used. A common and cost-effective system is Iodine (I₂) with an oxidizing agent like periodic acid or sodium peroxydisulfate.[14][15]

  • Yield & Purity: This is the major challenge of this route. Both steps can suffer from poor regioselectivity. Friedel-Crafts reactions can yield mixtures of ortho-, meta-, and para-isomers, along with poly-alkylated products.[13] Similarly, the direct iodination of 4-butylbiphenyl must be carefully controlled to favor substitution at the desired 4'-position on the unsubstituted ring and avoid over-iodination.[15] Consequently, yields of the desired isomer are often moderate, and extensive purification (distillation and/or multiple recrystallizations) is almost always required, which drives up processing costs.

  • Scalability & Safety: The reactions are scalable, but the workup for Friedel-Crafts reactions can be hazardous (quenching AlCl₃ is highly exothermic). The generation of waste, particularly acidic and aluminum-containing waste streams, is a significant environmental and cost consideration.

Detailed Experimental Protocol
  • Step 1: Synthesis of 4-Butylbiphenyl (Acylation/Reduction)

    • Acylation: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in a solvent like dichloromethane at 0 °C, slowly add butanoyl chloride (1.1 eq.). Then, add biphenyl (1.0 eq.) portion-wise. Allow the reaction to stir at room temperature until complete. Carefully pour the reaction mixture onto crushed ice and hydrochloric acid. Separate the organic layer, wash, dry, and concentrate to get crude 4-butyrylbiphenyl.

    • Reduction (Clemmensen or Wolff-Kishner): The resulting ketone is then reduced to the alkyl chain using standard methods to yield 4-butylbiphenyl.

  • Step 2: Iodination of 4-Butylbiphenyl

    • In a reaction vessel, dissolve 4-butylbiphenyl (1.0 eq.) in glacial acetic acid.

    • Add iodine (I₂, 0.5 eq.) and periodic acid (HIO₄, 0.25 eq.).

    • Heat the mixture to 70-80 °C with vigorous stirring for several hours until the purple color of iodine has disappeared.

    • Cool the reaction mixture and pour it into water containing sodium thiosulfate to quench any remaining iodine.

    • Filter the resulting precipitate, wash thoroughly with water, and dry.

    • Purify the crude solid by extensive recrystallization from a solvent like ethanol to isolate the this compound isomer.

Comparative Summary of Synthetic Pathways

MetricSuzuki-Miyaura CouplingKumada CouplingBiphenyl Functionalization
Starting Material Cost Moderate to HighLow Very Low
Catalyst Cost High (Palladium)Low (Nickel) None (Lewis Acid)
Typical Yield Very High (>90%) Good (70-85%)Moderate (40-60%)
Purity & Purification High / Simple RecrystallizationModerate / Column ChromatographyLow / Extensive Purification
Reaction Conditions Mild, TolerantStrict Anhydrous, Low TempHarsh (Lewis Acid, Heat)
Functional Group Tol. Excellent PoorPoor
Scalability ExcellentGood (with controls)Good (waste is an issue)
Key Advantage High Yield & PurityLow Reagent/Catalyst CostVery Low Starting Material Cost
Key Disadvantage Catalyst & Boronic Acid CostLow Functional Group TolerancePoor Selectivity, High Purification Cost

Conclusion and Recommendation

The optimal synthetic pathway to this compound is highly dependent on the desired scale of production and the available resources.

  • For Laboratory Scale & High Purity Applications: The Suzuki-Miyaura coupling is the recommended method.[3][6] Its primary advantages are exceptionally high yields, clean reaction profiles, and operational simplicity. These factors lead to straightforward purifications, saving significant time and resources in a research setting. The higher initial cost of the palladium catalyst and boronic acid is offset by the reliability and efficiency of the reaction.

  • For Large-Scale Industrial Production: The choice becomes a more complex economic calculation.

    • The Kumada coupling presents a compelling case due to the very low cost of its raw materials (magnesium) and the option to use cheaper nickel catalysts.[8][10] However, the capital investment required to handle highly reactive Grignard reagents under strict anhydrous conditions at scale, coupled with potentially more complex purification, must be carefully weighed.

    • The Biphenyl Functionalization route has the lowest raw material costs but suffers from selectivity issues that translate directly into lower yields and higher downstream processing costs (purification, waste disposal). This route may only be viable if an extremely efficient and low-cost method for isomer separation is developed.

Ultimately, for most applications where quality and reliability are paramount, the Suzuki coupling offers the most robust and ultimately cost-effective solution when considering the entire process from starting materials to final, purified product.

References

Safety Operating Guide

Proper Disposal of 4-Butyl-4'-iodobiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-Butyl-4'-iodobiphenyl (CAS No. 199982-02-0). As a halogenated aromatic compound, its disposal requires meticulous attention to safety protocols and environmental regulations to mitigate risks and ensure a secure laboratory environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Immediate Safety & Hazard Assessment: The "Why" Behind the Precautions

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable intermediate in organic synthesis, presents several potential risks that dictate our handling and disposal strategy.

Core Hazards:

  • Acute Toxicity: this compound is classified as harmful if swallowed.[1][2]

  • Irritation: It can cause skin and serious eye irritation.[3]

  • Environmental Hazard: Like many halogenated aromatic compounds, it is very toxic to aquatic life with long-lasting effects.[4][5]

  • Thermal Decomposition: When heated to decomposition, it may release hazardous substances such as carbon oxides and hydrogen iodide.[3]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times. The causality is clear: the potential for ingestion, skin/eye contact, and the release of toxic fumes upon improper handling are the primary risk vectors we aim to neutralize.

Hazard Profile: this compound
CAS Number 199982-02-0
Molecular Formula C16H17I
Appearance White to off-white crystalline powder
GHS Hazard Statements H302 (Harmful if swallowed)[1][2], H315 (Causes skin irritation)[3], H319 (Causes serious eye irritation)[3], H410 (Very toxic to aquatic life with long lasting effects)[4][5]
Primary Routes of Exposure Ingestion, skin contact, eye contact, inhalation of dust
Incompatible Materials Strong oxidizing agents[3]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for degradation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or when generating dust, consider additional protective clothing.

  • Respiratory Protection: All handling of the solid or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[7]

The Disposal Workflow: A Self-Validating System

The proper disposal of this compound is not a single action but a systematic workflow designed to prevent cross-contamination and ensure regulatory compliance. Each step is a control point to validate the integrity of the disposal process.

DisposalWorkflow cluster_0 Step 1: In-Lab Waste Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage & Pickup cluster_3 Step 4: Final Disposition (by EHS) A Is the waste purely This compound (solid)? D Place in 'Solid Halogenated Organic Waste' container. Seal securely. A->D B Is the waste a solution of This compound? E Place in 'Liquid Halogenated Organic Waste' container. Keep container closed. B->E C Is the waste contaminated labware (e.g., gloves, wipes)? F Place in 'Solid Halogenated Contaminated Waste' bag/container. Seal securely. C->F G Label container with: 'Hazardous Waste' 'this compound' Accumulation Start Date PI Name & Lab Location D->G E->G F->G H Store in designated Satellite Accumulation Area (SAA). G->H I Ensure secondary containment is in place. H->I J Request waste pickup from Institutional Environmental Health & Safety (EHS). I->J K Consolidation with compatible halogenated waste streams. J->K L Transport by licensed hazardous waste hauler. K->L M High-Temperature Incineration at a permitted facility. L->M

Caption: Disposal workflow for this compound.

Detailed Experimental Protocol for Disposal

This protocol provides the step-by-step methodology for the safe segregation and preparation of this compound waste for disposal.

Part A: Segregation of Waste Streams

The cardinal rule for chemical waste management is segregation at the source. Halogenated organic compounds must never be mixed with non-halogenated waste.[7][8] This is because the disposal methods differ significantly; halogenated waste typically requires high-temperature incineration to prevent the formation of toxic byproducts, a more costly and specialized process.

  • Establish Designated Waste Containers: Before beginning work, prepare three clearly labeled waste containers in your fume hood:

    • Solid Halogenated Organic Waste: For pure or residual this compound powder.

    • Liquid Halogenated Organic Waste: For solutions containing this compound and any solvent rinses of contaminated glassware.

    • Contaminated Solid Waste: For disposable items like gloves, weigh boats, and paper towels that are contaminated with the compound.

Part B: Containerization and Labeling

Proper containerization and labeling are mandated by regulatory bodies like the EPA and are crucial for the safety of all personnel who will handle the waste.

  • Select Appropriate Containers:

    • Use robust, leak-proof containers made of a material compatible with the waste (e.g., HDPE or glass for liquids, wide-mouth plastic or glass jars for solids).

    • Ensure containers have secure, tight-fitting lids. For liquid waste, keep the container closed at all times except when adding waste.[8]

  • Affix a Hazardous Waste Label:

    • As soon as the first drop or crystal of waste is added, label the container.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". If in a solution, list all components and their approximate percentages.

      • The accumulation start date.

      • Your name (as the generator), Principal Investigator, and laboratory location.

      • Check the appropriate hazard boxes (e.g., Toxic, Environmental Hazard).

Part C: Decontamination of Glassware
  • Initial Rinse: Rinse all contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) directly into the "Liquid Halogenated Organic Waste" container. This rinsate is considered hazardous waste.[7]

  • Secondary Wash: After the initial solvent rinse, glassware can be washed normally with soap and water.

Part D: Storage and Final Disposal
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste containers in your laboratory's designated SAA. This area must be at or near the point of generation and under the control of the operator.

  • Secondary Containment: Place all waste containers within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks or spills.

  • Arrange for Pickup: Once the container is nearly full (do not overfill) or if you are approaching the maximum allowable accumulation time per your institution's policy, schedule a waste pickup through your Environmental Health and Safety (EHS) department.

The Rationale for Incineration

The ultimate fate of halogenated organic waste like this compound is typically high-temperature incineration at a licensed hazardous waste facility.[9] This method is chosen for its ability to break the strong carbon-halogen bonds and mineralize the organic components.

  • Mechanism: In a controlled, high-temperature environment (typically >1000 °C) with sufficient oxygen, the organic molecule is oxidized to carbon dioxide and water. The iodine is converted to hydrogen iodide (HI) or elemental iodine (I₂).

  • Off-Gas Treatment: The flue gases from the incinerator then pass through a series of scrubbers and filters. Caustic scrubbers can neutralize the acidic hydrogen iodide, and specialized systems can capture the iodine species, preventing their release into the atmosphere.[10] Some advanced facilities have even developed methods to recover and recycle the iodine, closing the loop and contributing to a circular economy.[2][11]

Alternative technologies like advanced oxidation processes (AOPs) are effective for degrading iodinated compounds in aqueous solutions, primarily through deiodination and cleavage of the aromatic structure.[12] However, these are generally applied at an industrial scale for wastewater treatment rather than as a primary laboratory disposal method.

By adhering to this comprehensive disposal plan, you ensure not only compliance with safety and environmental regulations but also contribute to a culture of responsibility and excellence in the laboratory.

References

Personal protective equipment for handling 4-Butyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Handling and Disposal of 4-Butyl-4'-iodobiphenyl

A Senior Application Scientist's Perspective on Laboratory Safety and Operational Excellence

In the landscape of drug discovery and development, the synthesis of novel molecules is a daily necessity. Compounds like this compound are valuable intermediates, but their safe handling is a non-negotiable prerequisite for successful and responsible research. This guide moves beyond mere procedural lists to provide a deep, logic-driven framework for managing this compound from receipt to disposal. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring that both personnel and experimental integrity are protected at all times.

Hazard Assessment: Understanding the Compound's Profile

A thorough risk assessment is the foundation of any laboratory protocol. While comprehensive toxicological data for this compound may not be fully available, we can infer its primary hazards based on its chemical structure—an aromatic iodide—and data from structurally similar compounds.

The primary concerns are:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Expected to cause skin irritation upon contact.[1]

  • Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2]

The GHS07 "Exclamation mark" pictogram is associated with this compound, indicating these acute toxicity and irritation risks. Therefore, all handling procedures must be designed to rigorously prevent direct contact, ingestion, and aerosol inhalation.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is not a passive checklist but an active risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound, with a rationale rooted in its specific hazard profile.

Table 1: PPE Requirements for this compound
PPE CategorySpecificationRationale for Selection
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles and a full-face shield.The risk of serious eye irritation necessitates robust protection.[1] Goggles provide a seal against splashes and dust, while a face shield offers a secondary barrier, crucial when handling the powder or during transfers that could result in splashing.
Skin Protection Gloves: Nitrile gloves (minimum 4-5 mil thickness). Double-gloving is recommended for larger quantities or extended handling. Coat: Flame-resistant lab coat, fully fastened.Nitrile offers good chemical resistance for this class of compound. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.[3] A lab coat protects against incidental contact with skin and clothing.
Respiratory Protection All handling of the solid compound must be performed within a certified chemical fume hood.Aromatic iodides can be irritating if inhaled.[4][5] The fume hood is the primary engineering control to prevent inhalation of dust or vapors. Its proper function (verified airflow) must be confirmed before starting work. For tasks outside a hood (e.g., large-scale work), a NIOSH-approved respirator with appropriate cartridges would be required based on a formal risk assessment.[4][6]

Operational Workflow: A Step-by-Step Protocol for Safe Handling

A structured workflow minimizes variability and risk. The following protocol outlines the key stages of handling this compound in a laboratory setting.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, examine the container for any damage.

  • Segregate: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, as they are incompatible.[1]

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number (199982-02-0), and appropriate hazard warnings.[7]

Step 2: Weighing and Solution Preparation (High-Risk Step)

This phase presents the highest potential for exposure. All operations must be conducted within a chemical fume hood.

Weighing_Workflow cluster_hood Chemical Fume Hood Operations PPE 1. Verify PPE (Goggles, Face Shield, Gloves, Lab Coat) Setup 2. Prepare Work Surface (Chemsorb pad, anti-static gun) PPE->Setup Weigh 3. Weigh Solid Compound (Use dedicated spatula/weigh boat) Setup->Weigh Dissolve 4. Prepare Solution (Slowly add solid to solvent) Weigh->Dissolve Clean 5. Decontaminate & Segregate Waste (Rinse tools, dispose of consumables) Dissolve->Clean

Caption: A procedural workflow for safely weighing and preparing solutions of this compound.

Step 3: Reaction and Work-up
  • Containment: Use closed or contained systems wherever feasible to prevent the release of vapors or aerosols.

  • Ventilation: Maintain constant ventilation by working within the fume hood for the entire duration of the experiment.

  • Handwashing: After handling, always wash hands thoroughly with soap and water, especially before leaving the laboratory.[2]

Step 4: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Alert & Evacuate: Notify personnel in the immediate area and evacuate if necessary.

  • Contain: Cover the spill with a non-combustible absorbent material like vermiculite or sand. Do not use paper towels.

  • Clean-Up: Wearing full PPE, carefully scoop the contained material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.[2]

Disposal Plan: End-of-Life Management

Proper disposal is a legal and ethical responsibility. All waste streams containing this compound must be treated as hazardous waste.

Disposal_Decision_Tree cluster_waste_types Waste Classification Start Waste Generated (Contaminated with this compound) Solid Solid Waste (Gloves, Weigh Boats, Spill Debris) Start->Solid Liquid Liquid Waste (Reaction mixtures, rinsates) Start->Liquid Container_Solid Dispose in Labeled 'Solid Hazardous Waste' Container Solid->Container_Solid Container_Liquid Dispose in Labeled 'Halogenated Organic Waste' Container Liquid->Container_Liquid Pickup Store Securely for EH&S Pickup Container_Solid->Pickup Container_Liquid->Pickup

Caption: Decision tree for the compliant segregation and disposal of this compound waste.

  • Waste Segregation: Never mix waste streams. Use separate, clearly labeled containers for solid and liquid waste.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Collection: Follow your institution's specific guidelines for hazardous waste collection, which is typically managed by an Environmental Health & Safety (EH&S) department.[8] Do not pour any amount of this chemical down the drain.

By integrating this expert guidance into your standard operating procedures, you can handle this compound with the highest degree of safety, ensuring a secure environment for groundbreaking research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.